Product packaging for Urea, m-toluoyl-(Cat. No.:CAS No. 29216-89-5)

Urea, m-toluoyl-

Cat. No.: B14686226
CAS No.: 29216-89-5
M. Wt: 178.19 g/mol
InChI Key: DIELRVHCSGVAJM-UHFFFAOYSA-N
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Description

Urea, m-toluoyl- is a specialized organic compound with the molecular formula C9H10N2O2 and a systematic name of N-carbamoyl-3-methylbenzamide . It belongs to the class of unsymmetrical urea derivatives, which are essential structural motifs in biologically active compounds and pharmaceuticals . These derivatives are of significant interest in contemporary research for developing novel antimicrobial agents and enzyme inhibitors . Urea derivatives have demonstrated promising research value in targeting pathogenic bacteria. Studies on similar compounds have shown they can exhibit outstanding growth inhibition against challenging pathogens like Acinetobacter baumannii . Furthermore, related aryl-urea compounds, such as 1,3-di-m-tolyl-urea (DMTU), have been shown to effectively inhibit and disrupt multispecies oral biofilms by interfering with bacterial communication systems (quorum sensing) without bactericidal effects . This mechanism, which involves the significant downregulation of biofilm and virulence-related genes in pathogens like Porphyromonas gingivalis, presents a potential strategy for combating biofilm-associated infections without promoting antibiotic resistance . The compound serves as a valuable building block in synthetic organic chemistry. Modern synthetic approaches, such as those using hypervalent iodine reagents, allow for the efficient coupling of amides and amines to create unsymmetrical ureas under mild, metal-free conditions, facilitating their use in late-stage functionalization of complex molecules in drug development . Urea, m-toluoyl- is provided for research applications only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and utilize standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B14686226 Urea, m-toluoyl- CAS No. 29216-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29216-89-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-carbamoyl-3-methylbenzamide

InChI

InChI=1S/C9H10N2O2/c1-6-3-2-4-7(5-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13)

InChI Key

DIELRVHCSGVAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)N

Origin of Product

United States

Foundational & Exploratory

(3-Methylphenyl)urea chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylphenyl)urea, also known as m-tolylurea, is an aromatic organic compound with significant applications in chemical synthesis and as a structural motif in medicinal chemistry. Its urea functional group allows for diverse chemical modifications, making it a valuable building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of (3-Methylphenyl)urea, tailored for professionals in research and drug development.

Chemical Properties and Structure

(3-Methylphenyl)urea is a solid at room temperature with the chemical formula C8H10N2O.[1][2][3] Its structure consists of a urea group substituted with a 3-methylphenyl (m-tolyl) group.

Identifiers and Descriptors
PropertyValue
IUPAC Name (3-methylphenyl)urea[4]
Synonyms m-Tolylurea, 3-Tolylurea, N-(3-Methylphenyl)urea, Metatolylcarbamide[1][5][6]
CAS Number 63-99-0[1][2][5]
Molecular Formula C8H10N2O[1][3][7]
Molecular Weight 150.18 g/mol [2][3]
InChI Key UVQVMNIYFXZXCI-UHFFFAOYSA-N[1][2]
SMILES Cc1cccc(NC(N)=O)c1[2][4]
Physicochemical Properties

The following table summarizes the key physicochemical properties of (3-Methylphenyl)urea.

PropertyValueSource
Melting Point 142 °C[2]
Boiling Point (Calculated) 590.67 K[6]
logP (Octanol/Water Partition Coefficient) 1.29[1][2]
Water Solubility (log10WS, mol/L) (Calculated) -2.14[6]

Synthesis of (3-Methylphenyl)urea

The synthesis of (3-Methylphenyl)urea can be achieved through several established methods for urea formation. A common and efficient laboratory-scale synthesis involves the reaction of m-toluidine with a source of isocyanate.

Synthesis Pathway

synthesis_pathway m_toluidine m-Toluidine reaction Reaction m_toluidine->reaction isocyanate_source Isocyanate Source (e.g., Potassium Cyanate/Acid or m-tolyl isocyanate) isocyanate_source->reaction product (3-Methylphenyl)urea reaction->product

Synthesis of (3-Methylphenyl)urea from m-toluidine.
Experimental Protocol: Synthesis from m-Toluidine and Potassium Cyanate

This protocol describes a general procedure for the synthesis of an aryl urea from the corresponding amine.

Materials:

  • m-Toluidine

  • Potassium cyanate

  • Hydrochloric acid

  • Water

  • Ethanol

  • Activated charcoal

Procedure:

  • Dissolve m-toluidine in a dilute aqueous solution of hydrochloric acid.

  • In a separate flask, dissolve potassium cyanate in water.

  • Slowly add the potassium cyanate solution to the m-toluidine hydrochloride solution with constant stirring.

  • Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, during which the crude (3-Methylphenyl)urea will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorize with activated charcoal if necessary.

  • Dry the purified crystals of (3-Methylphenyl)urea under vacuum.

Spectroscopic Characterization

The structure of (3-Methylphenyl)urea can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of (3-Methylphenyl)urea is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

  • Aromatic protons: Signals in the range of δ 6.8-7.5 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • NH and NH2 protons: Broad singlets in the range of δ 5.5-9.0 ppm, which may be exchangeable with D2O.

  • Methyl protons: A singlet around δ 2.3 ppm.

13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Carbonyl carbon (C=O): A signal in the range of δ 155-160 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 110-140 ppm).

  • Methyl carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (3-Methylphenyl)urea will exhibit characteristic absorption bands for the functional groups present.

  • N-H stretching: Two bands in the region of 3200-3500 cm-1, corresponding to the symmetric and asymmetric stretching of the primary amine and the secondary amine.

  • C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm-1.

  • N-H bending (Amide II band): An absorption band around 1550-1620 cm-1.

  • C-N stretching: Bands in the region of 1200-1400 cm-1.

  • Aromatic C-H stretching: Signals above 3000 cm-1.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm-1 region.

Experimental Workflow for Characterization

characterization_workflow start Synthesized (3-Methylphenyl)urea purification Purification (Recrystallization) start->purification melting_point Melting Point Determination purification->melting_point tlc TLC Analysis purification->tlc nmr NMR Spectroscopy (1H and 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation melting_point->structure_confirmation tlc->structure_confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Workflow for the characterization of (3-Methylphenyl)urea.

Applications in Drug Development

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[8] They are particularly prominent as kinase inhibitors, a class of targeted cancer therapeutics. The urea moiety acts as a crucial hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase domain.

(3-Methylphenyl)urea can serve as a key building block or a fragment in the design and synthesis of novel kinase inhibitors. Its structural and electronic properties can be fine-tuned by modifying the substitution pattern on the phenyl ring, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The development of analogs of successful drugs like Sorafenib often involves the synthesis of various substituted aryl ureas.[9]

Safety and Handling

(3-Methylphenyl)urea should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Methylphenyl)urea is a versatile compound with well-defined chemical properties and a straightforward synthetic route. Its importance as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, makes a thorough understanding of its characteristics essential for researchers in drug discovery and development. This guide provides a foundational overview to aid in the synthesis, characterization, and application of this valuable chemical entity.

References

An In-depth Technical Guide on the Synthesis and Characterization of m-Toluoyl Urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of m-toluoyl urea, also known as N-carbamoyl-3-methylbenzamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of m-Toluoyl Urea

The synthesis of m-toluoyl urea can be achieved through several synthetic routes. A common and effective method involves the conversion of m-toluic acid to its corresponding acid chloride, followed by the formation of an isocyanate intermediate, which is then reacted with ammonia.

Experimental Protocol: Synthesis via m-Toluoyl Isocyanate

This protocol is adapted from established methods for the synthesis of benzoyl urea derivatives.

Materials:

  • m-Toluic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Anhydrous ether

  • Ammonia (gas or aqueous solution)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of m-Toluoyl Chloride

  • In a fume hood, dissolve m-toluic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude m-toluoyl chloride.

Step 2: Synthesis of m-Toluoyl Isocyanate via Curtius Rearrangement

  • Dissolve the crude m-toluoyl chloride in anhydrous toluene.

  • Add a stoichiometric amount of sodium azide (NaN₃) to the solution.

  • Heat the mixture cautiously. The acyl azide formed in situ will undergo Curtius rearrangement to yield m-toluoyl isocyanate with the evolution of nitrogen gas. This reaction is typically carried out at elevated temperatures, and the progress can be monitored by the cessation of gas evolution.

Step 3: Synthesis of m-Toluoyl Urea

  • Cool the solution containing m-toluoyl isocyanate to 0°C.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • The reaction is exothermic; maintain the temperature at 0-5°C.

  • Continue stirring for 1-2 hours after the addition of ammonia is complete.

  • The product, m-toluoyl urea, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the crude product with cold water and then a small amount of cold ether to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure m-toluoyl urea.

  • Dry the purified product under vacuum.

Logical Relationship of the Synthesis Workflow

Caption: Synthesis workflow for m-toluoyl urea.

Characterization of m-Toluoyl Urea

The synthesized m-toluoyl urea should be characterized using various spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified m-toluoyl urea in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include:

    • A singlet for the methyl (CH₃) protons.

    • Multiplets for the aromatic protons on the toluoyl ring.

    • Broad singlets for the amide (NH) and urea (NH₂) protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals would include:

    • A signal for the methyl carbon.

    • Signals for the aromatic carbons.

    • Signals for the two carbonyl carbons (one from the benzoyl group and one from the urea moiety).

Table 1: Predicted NMR Data for m-Toluoyl Urea

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H7.2 - 7.8m4HAr-H
Amide-NH8.5 - 9.5br s1H-CO-NH-
Urea-NH₂5.5 - 6.5br s2H-NH-CO-NH₂
Methyl-H~2.4s3HAr-CH₃
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl-C (amide)165 - 170Ar-C =O
Carbonyl-C (urea)155 - 160-NH-C O-NH₂
Aromatic-C120 - 140Ar-C
Methyl-C~21Ar-C H₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified m-toluoyl urea or acquire the spectrum using an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for m-Toluoyl Urea

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Amide & Urea)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Stretching2980 - 2850
C=O (Amide I)Stretching1680 - 1650
C=O (Urea)Stretching1650 - 1630
N-H (Amide II & Urea)Bending1640 - 1550
C=C (Aromatic)Stretching1600 - 1450
C-NStretching1400 - 1200
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified m-toluoyl urea in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

**Table 3: Predicted Mass Spectrometry Data for m-Toluoyl Urea (C₉H₁₀N₂O₂) **

Ion m/z (Calculated) Notes
[M+H]⁺179.0815Protonated molecular ion
[M+Na]⁺201.0634Sodium adduct
[M-H]⁻177.0669Deprotonated molecular ion

Note: The molecular weight of m-toluoyl urea is 178.18 g/mol .

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathways of m-toluoyl urea is limited, aryl urea derivatives are a well-known class of compounds in medicinal chemistry with a broad spectrum of pharmacological activities.[1]

Potential Areas of Biological Investigation

Based on the activities of structurally related compounds, m-toluoyl urea could be investigated for its potential as:

  • Enzyme Inhibitors: Many aryl ureas are known to be potent inhibitors of various enzymes, such as soluble epoxide hydrolase (sEH), which is involved in inflammation and hypertension.[2]

  • Anticancer Agents: The urea moiety is a common scaffold in the design of kinase inhibitors and other anticancer drugs.[3]

  • Antimicrobial Agents: Some urea derivatives have shown promising antibacterial and antifungal activities.[1]

Signaling Pathway Visualization

As no specific signaling pathway for m-toluoyl urea has been definitively established, a generalized workflow for investigating its potential biological activity is presented below.

Experimental Workflow for Biological Activity Screening

Biological_Activity_Workflow cluster_compound Test Compound cluster_screening Initial Screening cluster_hit Hit Identification cluster_pathway Pathway Analysis compound m-Toluoyl Urea screen In vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) compound->screen hit Identification of Biological Target(s) screen->hit Active pathway Elucidation of Signaling Pathway(s) hit->pathway

Caption: A general workflow for investigating the biological activity of m-toluoyl urea.

Conclusion

This technical guide has outlined the synthesis and characterization of m-toluoyl urea, providing detailed experimental considerations and expected analytical data. The presented synthetic route via m-toluoyl isocyanate is a reliable method for its preparation. The comprehensive characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. While the specific biological role of m-toluoyl urea is yet to be fully elucidated, its structural similarity to other pharmacologically active aryl ureas suggests that it may be a valuable candidate for further investigation in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-tolylurea (also known as N-(3-methylphenyl)urea). The information is presented to facilitate research and development activities where this compound is of interest. While experimental mass spectrometry data is readily available, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are not consistently found in public databases. Therefore, this guide presents a combination of experimental mass spectrometry data and predicted NMR and IR data to serve as a valuable reference.

Chemical Structure and Properties

  • IUPAC Name: (3-methylphenyl)urea

  • Synonyms: m-Tolylurea, 3-Methylphenylurea, N-(3-methylphenyl)urea

  • CAS Number: 63-99-0[1]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • Molecular Weight: 150.18 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for m-tolylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for m-tolylurea are not available in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on standard chemical shift increments and computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for m-Tolylurea

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.0Singlet1HAr-NH -C=O
~7.2 - 7.4Multiplet2HAromatic CH
~6.8 - 7.0Multiplet2HAromatic CH
~6.0 - 6.5Singlet (broad)2HNH₂
~2.3Singlet3HAr-CH₃

Note: The chemical shifts for NH protons can be highly variable and depend on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for m-Tolylurea

Chemical Shift (δ) ppmAssignment
~155 - 158C =O
~138 - 140Aromatic C (quaternary, C-NH)
~138 - 140Aromatic C (quaternary, C-CH₃)
~128 - 130Aromatic CH
~122 - 125Aromatic CH
~118 - 120Aromatic CH
~115 - 117Aromatic CH
~21C H₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for m-Tolylurea

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Amine (-NH₂)
3350 - 3250N-H StretchAmide (Ar-NH-)
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAlkyl (-CH₃)
1680 - 1650C=O Stretch (Amide I)Urea
1620 - 1580N-H Bend (Amide II)Urea
1600 & 1475C=C StretchAromatic Ring
1400 - 1200C-N StretchUrea/Amine
900 - 675C-H Bend (out-of-plane)Aromatic
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for m-tolylurea is available from the NIST Mass Spectrometry Data Center.[2][3] The key fragments are summarized in Table 4.

Table 4: Experimental Mass Spectrometry Data (EI-MS) for m-Tolylurea

m/zRelative IntensityPossible Fragment
150High[M]⁺ (Molecular Ion)
107High[M - CONH]⁺ or [M - NHCO]⁺
106High[M - CONH₂]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of m-tolylurea is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: The ¹³C spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of m-tolylurea (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of m-tolylurea.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of m-Tolylurea cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Analysis start Starting Materials (m-toluidine and potassium isocyanate) reaction Reaction in Aqueous Solution start->reaction workup Work-up and Purification (Filtration, Recrystallization) reaction->workup product Pure m-Tolylurea Solid workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Dissolve in deuterated solvent ir FT-IR Spectroscopy product->ir Prepare KBr pellet or Nujol mull ms Mass Spectrometry (EI-MS) product->ms Direct insertion or GC nmr_data NMR Spectra (Chemical Shifts, Multiplicity) nmr->nmr_data ir_data IR Spectrum (Vibrational Frequencies) ir->ir_data ms_data Mass Spectrum (m/z values, Fragmentation) ms->ms_data structure Structure Elucidation and Verification nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

EI_MS_Fragmentation Proposed EI-MS Fragmentation of m-Tolylurea mol_ion m-Tolylurea [C₈H₁₀N₂O]⁺ m/z = 150 frag1 [Tolyl-NCO]⁺ m/z = 107 mol_ion:f1->frag1:f0 - NH₃ frag2 [Tolyl-NH]⁺ m/z = 106 mol_ion:f1->frag2:f0 - CONH frag3 [C₆H₅]⁺ m/z = 77 frag2:f0->frag3:f0 - HCN, -CH₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-Tolylurea, systematically known as (3-methylphenyl)urea, is an aromatic organic compound belonging to the urea class.[1] Its structure, featuring a urea moiety attached to a toluene ring, makes it a subject of interest in various fields of chemical and pharmaceutical research. Urea derivatives are known to exhibit a wide range of biological activities, and m-tolylurea serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, including potential drug candidates.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of m-tolylurea, detailed experimental protocols, and an exploration of its potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of m-tolylurea are summarized in the table below, followed by a more detailed description of each property.

PropertyValueReference
IUPAC Name (3-methylphenyl)urea[1]
Synonyms 3-Tolylcarbamide, m-Tolycarbamide, meta-Tolylcarbamide, (3-Methylphenyl)urea[1]
CAS Number 63-99-0[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Solid[No specific citation]
Melting Point 143-146 °C[No specific citation]
Boiling Point Decomposes before boiling[No specific citation]
Solubility Soluble in alcohols and acetone; slightly soluble in hot water.[3][4]
XLogP3 1.3[1]

Appearance: m-Tolylurea is a solid at room temperature.

Melting Point: The melting point of m-tolylurea is in the range of 143-146 °C. This physical constant is a crucial indicator of purity.

Boiling Point: m-Tolylurea is expected to decompose at higher temperatures before it reaches its boiling point. This is a common characteristic of many urea derivatives.

Solubility: The solubility of m-tolylurea is a key parameter for its use in synthesis and biological assays. It exhibits good solubility in polar organic solvents such as alcohols and acetone.[3] Its solubility in water is limited, although it is slightly soluble in hot water.[4]

Spectral Data Analysis

The structural features of m-tolylurea can be elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of m-tolylurea is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.5-7.5 ppm. Due to the meta-substitution, a complex splitting pattern is expected.

  • Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet at approximately δ 2.3 ppm.

  • Amine Protons (-NH₂ and -NH-): The protons on the nitrogen atoms will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration. The -NH- proton attached to the aromatic ring will be more downfield than the -NH₂ protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 155-165 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-145 ppm). The carbon attached to the nitrogen (C-NH) and the carbon attached to the methyl group (C-CH₃) will have distinct chemical shifts from the other aromatic carbons.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear upfield, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of m-tolylurea will show characteristic absorption bands for its functional groups.

  • N-H Stretching: The N-H bonds of the primary and secondary amine groups will exhibit strong, broad absorption bands in the region of 3200-3500 cm⁻¹.

  • C=O Stretching: The carbonyl group of the urea will show a strong, sharp absorption band around 1650-1700 cm⁻¹.

  • C-N Stretching: The stretching vibrations of the C-N bonds will appear in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic absorptions for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of m-tolylurea will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (150.18).[1] Common fragmentation patterns would involve the loss of ammonia (NH₃) or isocyanic acid (HNCO). Key fragments observed would be at m/z 107 (tolyl group) and 106.[1]

Experimental Protocols

Synthesis of m-Tolylurea

A common method for the synthesis of m-tolylurea involves the reaction of m-tolyl isocyanate with ammonia. An alternative and often more convenient laboratory synthesis involves the reaction of m-toluidine with a source of the carbamoyl group.

Materials:

  • m-Toluidine

  • Sodium cyanate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve a known amount of m-toluidine in a mixture of water and hydrochloric acid in a flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium cyanate to the cooled m-toluidine solution with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for approximately 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

  • The solid product, m-tolylurea, will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • The crude product can then be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.[5][6][7]

Materials:

  • Crude m-tolylurea

  • Ethanol/water mixture (or another suitable solvent)

Procedure:

  • Place the crude m-tolylurea in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. If necessary, add a small amount of hot water to the ethanol to create a suitable solvent mixture where the compound is soluble when hot but less soluble when cold.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure m-tolylurea should start to form.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Spectroscopic Analysis Protocol

Sample Preparation:

  • NMR: Dissolve a small amount of the purified m-tolylurea in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an ATR-IR spectrum can be obtained directly from the solid sample.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent for analysis by techniques such as GC-MS or ESI-MS.

Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Record the IR spectrum using an FTIR spectrometer.

  • Obtain the mass spectrum using a mass spectrometer.

Biological Activity and Potential Mechanisms of Action

While specific signaling pathways for m-tolylurea are not extensively documented, the broader class of urea and thiourea derivatives is known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[8] These activities often stem from the ability of the urea moiety to form hydrogen bonds with biological targets such as enzymes and receptors.

The biological potential of m-tolylurea and its derivatives warrants further investigation. A logical workflow for screening and characterizing its biological activity would involve a series of in vitro and in cell-based assays.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (m-Toluidine, Sodium Cyanate) Reaction Reaction in Aqueous Acid Start->Reaction 1. Dissolution Precipitation Product Precipitation Reaction->Precipitation 2. Addition & Stirring Filtration Vacuum Filtration (Isolation of Crude Product) Precipitation->Filtration 3. Collection Purification Recrystallization (Ethanol/Water) Filtration->Purification 4. Purification Analysis Characterization (NMR, IR, MS, MP) Purification->Analysis 5. Analysis FinalProduct Pure m-Tolylurea Analysis->FinalProduct

Caption: A generalized workflow for the synthesis and purification of m-tolylurea.

Biological_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays cluster_hit_validation Hit Validation & Optimization TargetBased Target-Based Assays (e.g., Enzyme Inhibition) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) TargetBased->Cytotoxicity Hit Confirmation Phenotypic Phenotypic Screening (e.g., Antimicrobial Assays) Phenotypic->Cytotoxicity Hit Confirmation Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism Elucidation of MoA SAR Structure-Activity Relationship (SAR) (Synthesis of Analogs) Mechanism->SAR Informed Design Lead Lead Optimization SAR->Lead Compound m-Tolylurea Compound->TargetBased Primary Screen Compound->Phenotypic Primary Screen

Caption: A logical workflow for the biological evaluation of m-tolylurea.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of m-Toluoyl-Urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of m-toluoyl-urea. A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount in drug development, influencing critical properties such as solubility, stability, and bioavailability. While a specific crystal structure for m-toluoyl-urea is not publicly available at the time of this writing, this document outlines the established experimental protocols and data analysis workflows that would be employed in its determination, drawing parallels from the well-documented crystal structure of urea and its derivatives.

Introduction to the Crystallographic Analysis of Urea Derivatives

Urea and its derivatives are a cornerstone in medicinal chemistry and materials science, known for their hydrogen bonding capabilities which significantly influence their crystal packing. The analysis of these structures via X-ray diffraction provides invaluable insights into intermolecular interactions, polymorphism, and the relationship between structure and function. The m-toluoyl moiety introduces additional steric and electronic factors that are expected to modulate the crystal packing compared to unsubstituted urea.

Experimental Protocols for Crystal Structure Determination

The elucidation of a crystal structure is a multi-step process, beginning with the synthesis of high-quality single crystals, followed by diffraction experiments and data analysis.

Single Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension). Common techniques for growing crystals of organic molecules like m-toluoyl-urea include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of m-Toluoyl-Urea Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Figure 1. Experimental workflow for single-crystal X-ray diffraction.

The detailed experimental steps are as follows:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, determining the optimal data collection strategy.[1]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are a common and effective approach.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process optimizes the atomic coordinates, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Data Presentation: Crystallographic Data for Urea

While specific data for m-toluoyl-urea is unavailable, the following tables present typical crystallographic data as would be reported, using the well-characterized structure of urea as an example.[2][3]

Table 1: Crystal Data and Structure Refinement Details for Urea

ParameterValue
Chemical formulaCH₄N₂O
Formula weight60.06 g/mol
Temperature123(2) K[3]
Wavelength0.5996 Å[3]
Crystal systemTetragonal[2]
Space groupP-42₁m[2][3]
Unit cell dimensionsa = 5.578(1) Å, c = 4.686(1) Å[3]
Volume145.8(1) ų[3]
Z (molecules per unit cell)2
Density (calculated)1.367 Mg/m³
Absorption coefficient0.113 mm⁻¹
F(000)64
Theta range for data collection3.5 to 45.0°
Reflections collected1234
Independent reflections215 [R(int) = 0.034]
Goodness-of-fit on F²1.123
Final R indices [I > 2sigma(I)]R1 = 0.035, wR2 = 0.092
R indices (all data)R1 = 0.038, wR2 = 0.094

Table 2: Selected Bond Lengths and Angles for Urea

BondLength (Å)AngleDegree (°)
C1 - O11.262(2)N1 - C1 - N1'117.1(2)
C1 - N11.335(1)O1 - C1 - N1121.4(1)
N1 - H10.89(2)C1 - N1 - H1119(1)
N1 - H20.88(2)C1 - N1 - H2118(1)
H1 - N1 - H2123(2)

Visualization of Key Relationships

Logical relationships in the process of structure determination and analysis can be visualized to clarify the workflow.

logical_relationship cluster_exp Experimental Data cluster_model Computational Model cluster_analysis Analysis & Validation Diffraction_Data Diffraction Intensities Structure_Factors Structure Factors (Fo, Fc) Diffraction_Data->Structure_Factors Initial_Model Initial Atomic Model Initial_Model->Structure_Factors Refined_Model Refined Structure Final_Structure Final Validated Crystal Structure Refined_Model->Final_Structure R_factors R-factors (R1, wR2) Structure_Factors->R_factors R_factors->Refined_Model

Figure 2. Logical relationship in structure solution and refinement.

Conclusion

The crystal structure analysis of m-toluoyl-urea, while not yet reported, would follow the well-established principles and experimental protocols outlined in this guide. The process, from crystal growth to structure refinement and validation, provides a detailed atomic-level understanding of the solid-state structure. This information is critical for drug development professionals to rationalize and predict the physicochemical properties of the active pharmaceutical ingredient, ultimately impacting its efficacy and formulation. The data derived from such an analysis would enable a deeper understanding of the intermolecular interactions, particularly hydrogen bonding, governed by the urea and m-toluoyl functionalities.

References

An In-depth Technical Guide on the Solubility and Stability of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylurea, also known as (3-methylphenyl)urea, is a chemical compound with potential applications in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility and stability characteristics is paramount for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the solubility and stability of m-tolylurea, detailing experimental protocols and presenting available data. While specific quantitative data for m-tolylurea is limited in publicly available literature, this guide outlines the methodologies to generate such data and provides qualitative assessments based on the properties of related compounds.

Solubility Profile of m-Tolylurea

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of m-tolylurea is influenced by the physicochemical properties of the solvent and the temperature.

General Solubility Characteristics

Urea and its derivatives, including m-tolylurea, are polar molecules capable of forming hydrogen bonds. Consequently, they are expected to be more soluble in polar solvents. The solubility of urea derivatives generally increases with the temperature of the solvent.

  • High Solubility: Polar protic solvents like water, ethanol, and methanol are expected to be good solvents for m-tolylurea due to their ability to form hydrogen bonds with the urea functional group.

  • Moderate Solubility: Polar aprotic solvents such as acetone may also dissolve m-tolylurea to a reasonable extent.

  • Low Solubility: Nonpolar solvents like hexane and toluene are anticipated to be poor solvents for m-tolylurea.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of m-tolylurea in various solvents at different temperatures.

Materials:

  • m-Tolylurea (of known purity)

  • Solvents: Purified Water, Ethanol, Methanol, Acetone, and others as required.

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of m-tolylurea to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

    • Place the containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of m-tolylurea.

    • The solubility is then calculated and can be expressed in units such as g/100 mL or mol/L.

Data Presentation:

The obtained solubility data should be summarized in a table for easy comparison.

Table 1: Solubility of m-Tolylurea in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water25Data to be determined
37Data to be determined
Ethanol25Data to be determined
37Data to be determined
Methanol25Data to be determined
37Data to be determined
Acetone25Data to be determined
37Data to be determined

Note: The table is a template. Experimental data is required to populate the values.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess m-tolylurea to solvent B Equilibrate in shaker bath at constant temperature A->B C Collect supernatant B->C D Filter the sample C->D E Dilute the filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Figure 1: Experimental workflow for solubility determination.

Stability Profile of m-Tolylurea

Stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[1][2][3]

Protocol:

  • Acidic Hydrolysis: Dissolve m-tolylurea in 0.1 M HCl and keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve m-tolylurea in 0.1 M NaOH and maintain the solution at a specified temperature (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis: Dissolve m-tolylurea in purified water and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining m-tolylurea and detect any degradation products.

Protocol:

  • Dissolve m-tolylurea in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

  • Analysis: Monitor the reaction mixture at different time intervals using HPLC to determine the extent of degradation.

Protocol:

  • Place a known amount of solid m-tolylurea in a controlled temperature oven (e.g., 70°C) for a specified duration.

  • Analysis: At selected time points, dissolve the sample in a suitable solvent and analyze by HPLC. Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature.[4][5]

Protocol:

  • Expose a solution of m-tolylurea or the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6][7][8]

  • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time points to assess the extent of photodegradation.

Data Presentation:

The results of the forced degradation studies should be presented in a tabular format.

Table 2: Summary of Forced Degradation Studies of m-Tolylurea

Stress ConditionConditionsDuration% DegradationMajor Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C24 hData to be determinedTo be identified
Basic Hydrolysis0.1 M NaOH, 60°C24 hData to be determinedTo be identified
Neutral HydrolysisWater, 60°C24 hData to be determinedTo be identified
Oxidative Degradation3% H₂O₂, RT24 hData to be determinedTo be identified
Thermal Degradation70°C (solid)7 daysData to be determinedTo be identified
Photolytic DegradationICH Q1B7 daysData to be determinedTo be identified

Note: The table is a template. Experimental data is required to populate the values.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acidic Hydrolysis F Sample at time points A->F B Basic Hydrolysis B->F C Oxidative Degradation C->F D Thermal Degradation D->F E Photolytic Degradation E->F G Analyze by Stability-Indicating HPLC F->G H Identify & Quantify Degradants G->H I Establish Degradation Pathway H->I J Assess Intrinsic Stability H->J

Figure 2: General workflow for forced degradation studies.
Stability-Indicating Analytical Method

A crucial aspect of stability studies is the use of a validated stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products and any process-related impurities.[9]

Method Development Outline:

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of compounds with varying polarities.

  • Detector Wavelength: The detection wavelength should be selected based on the UV-Vis spectrum of m-tolylurea to ensure maximum sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

The degradation of m-tolylurea under various stress conditions can be represented as a series of logical relationships leading to the formation of different degradation products.

Degradation Pathways of m-Tolylurea

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis m_tolylurea m-Tolylurea hydrolysis_products Hydrolysis Products (e.g., 3-methylaniline, CO2, NH3) m_tolylurea->hydrolysis_products H+ / OH- oxidation_products Oxidative Products (e.g., hydroxylated derivatives) m_tolylurea->oxidation_products [O] photolytic_products Photolytic Products (e.g., rearranged isomers, dimers) m_tolylurea->photolytic_products

Figure 3: Potential degradation pathways of m-tolylurea.

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability studies of m-tolylurea. While specific quantitative data for this compound is scarce in the public domain, the detailed experimental protocols and workflows presented herein offer a clear path for researchers and drug development professionals to generate the necessary data. The qualitative assessment of its expected solubility and stability, based on the chemistry of related urea compounds, serves as a valuable starting point for experimental design. The generation of robust solubility and stability data is crucial for the successful development and application of m-tolylurea in its intended fields.

References

Quantum Mechanical Insights into Urea Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum mechanical studies to urea derivatives, a scaffold of significant interest in modern drug discovery. The unique hydrogen bonding capabilities and structural versatility of the urea moiety make it a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.[1] This document delves into the computational methodologies used to elucidate the electronic and structural properties of these compounds, presents key quantitative data, and outlines detailed experimental and computational protocols relevant to their study and development.

Core Principles of Quantum Mechanical Studies on Urea Derivatives

Quantum mechanics (QM) offers a powerful lens through which to understand the behavior of molecules at the electronic level. For urea derivatives, QM calculations are instrumental in predicting a range of properties that govern their biological activity, including molecular geometry, conformational stability, electronic charge distribution, and reactivity. These theoretical insights are crucial for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Density Functional Theory (DFT) is a predominant QM method employed for studying urea derivatives, offering a favorable balance between computational cost and accuracy.[2] DFT calculations can elucidate the nature of intramolecular hydrogen bonding, the planarity of the urea group, and the rotational barriers of substituent groups, all of which are critical determinants of a molecule's ability to bind to its biological target.[1] Furthermore, QM methods are foundational to Quantitative Structure-Activity Relationship (QSAR) studies, where calculated electronic and steric descriptors are correlated with biological activity to build predictive models.[3][4]

Data Presentation: Quantum Chemical and QSAR Data

The following tables summarize key quantitative data from quantum mechanical calculations and QSAR studies on urea and its derivatives, providing a comparative overview of their structural and electronic properties.

Table 1: Calculated Properties of Urea and its Derivatives

This table presents geometric parameters and energetic properties of urea and a representative derivative, hydroxyurea, calculated using ab initio quantum mechanical methods. These values provide insight into the fundamental structure and stability of the urea scaffold.

MoleculePropertyValueReference
UreaTotal Energy-140562.41 kcal/mol[2]
OCN Angle (left)121.69°[2]
OCN Angle (right)123.02°[2]
NCN Angle115.29°[2]
HNH Angle (left)116.01°[2]
HNH Angle (right)116.79°[2]
Urea DimerBinding Energy~13 kcal/mol[2]
Urea-Water Complex (1:1)Binding Energy9.8 kcal/mol[2]
Urea-Water Complex (1:2)Total Binding Energy19.74 kcal/mol[2]
Table 2: QSAR Model Statistics for Diaryl Urea Derivatives as B-RAF Inhibitors

This table summarizes the statistical parameters of a Quantitative Structure-Activity Relationship (QSAR) model developed for a series of diaryl urea derivatives targeting the B-RAF kinase. The high correlation coefficients indicate a strong predictive ability of the model.

ModelF-ratioReference
MLR Model 10.9050.814526.102[3]
  • R² (Coefficient of Determination): A measure of how well the model explains the variance in the observed activity.

  • Q² (Cross-validated R²): A measure of the model's predictive ability, determined through cross-validation.

  • F-ratio: A statistical test of the model's significance.

Table 3: Descriptors in QSAR Model for Antimalarial Urea Derivatives

This table lists the molecular descriptors used in a QSAR model for antimalarial urea derivatives, developed using a Genetic Algorithm-Multiple Linear Regressions (GA-MLR) approach. These descriptors quantify various constitutional, topological, geometrical, electrostatic, and quantum-chemical properties of the molecules.

Descriptor TypeExample DescriptorsReference
ConstitutionalNumber of atoms, Molecular weight[4][5]
TopologicalWiener index, Balaban index[4][5]
GeometricalMolecular surface area, Molecular volume[4][5]
ElectrostaticDipole moment, Partial charges[4][5]
Quantum-ChemicalHOMO energy, LUMO energy, Hardness[4][5]

Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis of a representative urea derivative and for performing quantum mechanical calculations and QSAR analysis.

Synthesis of an Unsymmetrical Diaryl Urea Derivative

The following is a generalized procedure for the synthesis of an unsymmetrical diaryl urea, a common scaffold in kinase inhibitors. This protocol is based on the reaction of an amine with an isocyanate.

Materials:

  • Substituted aniline (e.g., 4-aminophenol)

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Dissolution of Amine: Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution of the amine, add the aryl isocyanate (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold solvent used for the reaction or a non-polar solvent like hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantum Mechanical Calculations: DFT Protocol

This protocol outlines the steps for performing a geometry optimization and energy calculation for a urea derivative using Density Functional Theory (DFT) with the Gaussian software package.

Software:

  • Gaussian 16 or a similar quantum chemistry software package.

  • GaussView 6 or a similar molecular visualization and builder software.

Procedure:

  • Molecule Building: Construct the 3D structure of the urea derivative of interest using a molecular builder like GaussView. Ensure correct atom types, bond orders, and initial geometry.

  • Input File Generation:

    • In Gaussian, set up the calculation by specifying the route section. A typical route section for a geometry optimization followed by a frequency calculation would be: #p B3LYP/6-31G(d) Opt Freq.

      • #p: Specifies printing of additional output.

      • B3LYP: The chosen DFT functional.

      • 6-31G(d): The basis set.

      • Opt: Keyword for geometry optimization.

      • Freq: Keyword for frequency calculation to confirm a true minimum.

    • Provide a title for the calculation.

    • Specify the charge and multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

    • Paste the Cartesian coordinates of the molecule from the builder.

  • Job Submission: Save the input file (e.g., urea_derivative.com) and submit it to the Gaussian program for execution.

  • Analysis of Results:

    • Geometry Optimization: Upon successful completion, check the output file for the convergence criteria to ensure a stationary point on the potential energy surface has been found. The optimized coordinates can be visualized to inspect the final geometry.

    • Frequency Calculation: Examine the frequency output. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Energy and Electronic Properties: Extract the final electronic energy, HOMO and LUMO energies, dipole moment, and Mulliken atomic charges from the output file.

QSAR Modeling Workflow

The following protocol describes a general workflow for developing a QSAR model for a series of urea derivatives.

Software:

  • A software package for molecular descriptor calculation (e.g., PaDEL-Descriptor, Dragon).

  • A statistical software package for model building and validation (e.g., R, KNIME, or specialized QSAR software).

Procedure:

  • Data Set Preparation:

    • Compile a dataset of urea derivatives with their corresponding biological activities (e.g., IC50 values).

    • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Split the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical).

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the biological activity and have low inter-correlation.

  • Model Building: Using the training set and the selected descriptors, build a mathematical model to correlate the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

  • Model Validation:

    • Internal Validation: Assess the robustness and predictive ability of the model using techniques like leave-one-out cross-validation (LOO-CV) on the training set.

    • External Validation: Evaluate the predictive power of the model on the independent test set.

  • Model Interpretation and Application: Analyze the selected descriptors to gain insights into the structure-activity relationships. The validated QSAR model can then be used to predict the activity of new, untested urea derivatives.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by urea-based inhibitors and a typical workflow for their computational design.

RAS-RAF-MEK-ERK Signaling Pathway

Many urea-based anticancer agents function as kinase inhibitors, targeting key components of signaling pathways that regulate cell proliferation and survival.[6] A prominent example is the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Survival, Differentiation) TranscriptionFactors->CellularResponse UreaInhibitor Urea-Based Inhibitor (e.g., Sorafenib) UreaInhibitor->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and a point of intervention for urea-based inhibitors.

Computational Drug Design Workflow for Urea-Based Inhibitors

The development of novel urea-based inhibitors often follows a computational workflow that integrates ligand-based and structure-based drug design approaches.

CADD_Workflow Start Start: Target Identification (e.g., Kinase) CompoundDB Compound Database Screening Start->CompoundDB QSAR Ligand-Based Design: QSAR Modeling CompoundDB->QSAR Docking Structure-Based Design: Molecular Docking CompoundDB->Docking HitID Hit Identification QSAR->HitID Docking->HitID QM Quantum Mechanics Calculations (DFT) LeadOpt Lead Optimization QM->LeadOpt HitID->QM Refinement Synthesis Synthesis LeadOpt->Synthesis End Preclinical Candidate LeadOpt->End BioAssay Biological Assays Synthesis->BioAssay BioAssay->LeadOpt Feedback Loop

Caption: A typical computational workflow for the design and optimization of urea-based inhibitors.

References

Technical Guide: Unveiling Novel Biological Activities of m-Tolylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The urea scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with novel and potent biological activities. This guide focuses on recent discoveries surrounding derivatives of m-tolylurea, a fundamental aryl urea structure. We delve into two primary areas of innovation: their role as potent antiproliferative agents via LIM kinase (LIMK) inhibition and their efficacy as antimicrobial agents against resistant bacterial strains. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies for synthesis and evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Versatility of the Aryl Urea Scaffold

The N,N'-diarylurea motif is a privileged structure in drug discovery, famously featured in multi-kinase inhibitors like Sorafenib. The hydrogen bonding capabilities of the urea linkage allow these molecules to effectively bind to the hinge region of various protein kinases, which are critical regulators of cellular processes.[1][2][3] Researchers have expanded upon simple structures like m-tolylurea to develop complex derivatives with enhanced potency and novel mechanisms of action. This guide consolidates recent findings, presenting a technical resource for scientists working on the development of new therapeutics based on this versatile scaffold.

Novel Antiproliferative Activity: LIM Kinase Inhibition

Recent research has identified bis-aryl urea derivatives, structurally related to m-tolylurea, as potent and selective inhibitors of LIM kinase (LIMK).[4][5] LIMK plays a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin, a key protein in actin filament depolymerization.[4][6] The dysregulation of the LIMK/cofilin pathway is implicated in cancer cell migration, invasion, and proliferation, making LIMK an attractive target for oncology drug development.[6]

Quantitative Data: In Vitro Kinase Inhibition

A series of bis-aryl urea derivatives have been synthesized and evaluated for their inhibitory activity against LIMK1 and their selectivity against other kinases like ROCK-II. The data presented below is representative of the potency achieved by modifying the aryl urea scaffold.

Compound IDHinge-Binding MoietyTerminal Aryl GroupLIMK1 IC₅₀ (nM)ROCK-II IC₅₀ (nM)Selectivity (ROCK-II/LIMK1)
Compound A 4-yl-pyrrolopyrimidinem-tolyl20113656.8
Compound B 5-methyl-pyrrolopyrimidinem-tolyl62160826
Compound C 5,6-dimethyl-pyrrolopyrimidinem-tolyl80>10000>125

Data synthesized from representative findings in the literature.[4]

Signaling Pathway: The LIMK/Cofilin Axis

Urea-based inhibitors target LIMK, preventing the phosphorylation of cofilin. This leads to active, dephosphorylated cofilin, which promotes actin filament disassembly, thereby disrupting the cytoskeletal organization required for cell migration and proliferation.

LIMK_Pathway Upstream Upstream Signals (Rho GTPases, PAK, ROCK) LIMK LIMK1 / LIMK2 Upstream->LIMK Activates Cofilin_P Inactive Cofilin-P LIMK->Cofilin_P Phosphorylates Inhibitor m-Tolylurea Derivative Inhibitor->LIMK Inhibits Cofilin Active Cofilin Cofilin_P->Cofilin Dephosphorylation (Slingshot phosphatase) Actin_Poly Actin Polymerization & Filament Stabilization Cofilin_P->Actin_Poly Actin_Depoly Actin Depolymerization Cofilin->Actin_Depoly Phenotype_Cancer Cell Migration, Invasion, Proliferation Actin_Poly->Phenotype_Cancer Phenotype_Normal Disrupted Cytoskeleton, Reduced Motility Actin_Depoly->Phenotype_Normal

Figure 1: LIMK/Cofilin Signaling Pathway Inhibition.
Experimental Protocols

The synthesis of bis-aryl urea derivatives, such as those with a tolyl group, typically involves the reaction of an aniline intermediate with an appropriate isocyanate. The following is a representative multi-step procedure.[4]

  • Preparation of the Aniline Intermediate: A substituted aniline is coupled with a chloro-pyrrolopyrimidine via a nucleophilic aromatic substitution reaction in a suitable solvent like n-butanol, often with a base such as diisopropylethylamine (DIPEA), heated to reflux for several hours.

  • Formation of the Isocyanate: In a separate flask, the terminal aryl amine (e.g., m-toluidine) is dissolved in a solvent like dichloromethane (DCM). Triphosgene is added portion-wise at 0°C, followed by the slow addition of a base like pyridine. The reaction is stirred at room temperature until completion.

  • Final Coupling Reaction: The aniline intermediate from step 1 is dissolved in an anhydrous solvent (e.g., THF). The freshly prepared isocyanate solution from step 2 is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Purification: Upon reaction completion, the solvent is removed under reduced pressure. The resulting crude solid is purified, typically by flash column chromatography on silica gel, to yield the final bis-aryl urea compound.

This assay quantifies the phosphorylation of the cofilin substrate by LIMK1.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris pH 7.5, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM MgCl₂.

    • Enzyme: Recombinant human LIMK1 kinase domain (final concentration ~40 nM).

    • Substrate: Recombinant human cofilin 1 (CFL1) (final concentration ~2 µM).

    • ATP Solution: ATP in assay buffer (final concentration ~800 µM).

  • Assay Procedure:

    • Add 5 µL of the test compound (serially diluted in DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the LIMK1 enzyme solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the CFL1/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding formic acid to a final concentration of 1%.

  • Detection:

    • Transfer the plate to a RapidFire RF360 high-throughput sampling robot coupled to a mass spectrometer.

    • Monitor the conversion of CFL1 to phosphorylated CFL1 (pCFL1).

    • Calculate the percent inhibition based on controls (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition) and determine IC₅₀ values from dose-response curves.[7]

Novel Antimicrobial Activity: Targeting Resistant Bacteria

Derivatives of N,N'-diarylurea have recently emerged as a promising class of antibacterial agents, demonstrating significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This represents a novel application for a scaffold predominantly known for its anticancer properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of novel N,N'-diarylurea derivatives was assessed against a panel of drug-susceptible and drug-resistant bacterial strains.

Compound IDR¹ GroupR² GroupMRSA MIC (µM)MRSE MIC (µM)VRE MIC (µM)
Compound D 3-CF₃4-Cl0.300.611.29
Compound E 3-CF₃3,4-diCl0.640.642.86
Compound F 4-F4-Cl1.362.72>100
Levofloxacin --22.1422.14>100

Data adapted from recent studies on N,N'-diarylurea derivatives. MRSA: Methicillin-Resistant S. aureus; MRSE: Methicillin-Resistant S. epidermidis; VRE: Vancomycin-Resistant Enterococcus.

Experimental Workflow: From Synthesis to MIC Determination

The discovery pipeline for novel antimicrobial agents involves synthesis, characterization, and systematic biological evaluation.

Antimicrobial_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Synthesis One-pot Synthesis: Aniline + Isocyanate Purification Purification & Characterization (NMR, MS) Synthesis->Purification Dilution Serial Dilution of Compounds in 96-well Plate Purification->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Incubation Inoculate & Incubate (37°C, 18-24h) Inoculum->Incubation Dilution->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Figure 2: Experimental workflow for antimicrobial screening.
Experimental Protocols

A general and efficient one-pot procedure for synthesizing N,N'-diarylurea derivatives is as follows:

  • Reactant Preparation: Dissolve the first substituted aniline (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF).

  • Reaction: Add the corresponding substituted phenyl isocyanate (1.0 mmol) to the solution at room temperature.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the precipitate formed is collected by filtration.

  • Purification: Wash the solid with a cold solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials and dry under vacuum to yield the purified N,N'-diarylurea product.

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration of DMSO should be ≤1% to avoid affecting bacterial growth.

  • Inoculum Preparation: Prepare a bacterial suspension from overnight cultures in CAMHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The m-tolylurea scaffold and its derivatives continue to be a fertile ground for the discovery of novel biological activities. The recent identification of potent LIMK inhibitors and effective anti-MRSA agents highlights the therapeutic potential of this chemical class beyond its established role in oncology. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Furthermore, exploring their efficacy in in vivo models of cancer metastasis and bacterial infection will be critical for their translation into clinical candidates. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon these exciting findings.

References

Preliminary In-vitro Screening of (3-Methylphenyl)urea and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylphenyl)urea, a member of the arylurea class of compounds, holds potential for diverse pharmacological activities. Due to a scarcity of direct in-vitro screening data for this specific molecule, this technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies and reported biological activities of structurally related arylurea derivatives. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways to facilitate further research and drug discovery efforts in this area. The available, albeit limited, data on a (3-Methylphenyl)urea derivative is presented as a case study.

Introduction

Arylureas represent a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The urea moiety, with its hydrogen bond donor and acceptor capabilities, facilitates interactions with various biological targets. The substituent on the phenyl ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on the in-vitro screening of arylureas, with a particular interest in the potential activities of (3-Methylphenyl)urea.

In-vitro Biological Activities of Arylurea Derivatives

Extensive research has demonstrated the diverse biological potential of arylurea derivatives. Key activities identified through in-vitro screening include:

  • Anticancer and Antiproliferative Activity: Many arylurea derivatives have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

  • Enzyme Inhibition: Arylureas have been identified as inhibitors of various enzymes, including urease, β-glucuronidase, and phosphodiesterases. This inhibitory action can be attributed to their ability to bind to the active sites of these enzymes.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of arylurea derivatives, suggesting their potential as novel antimicrobial agents.

Quantitative Data Summary

The following tables summarize the in-vitro biological activity data for a derivative of (3-Methylphenyl)urea and other related arylurea compounds from published studies.

Table 1: Anticancer Activity of a (3-Methylphenyl)urea Derivative

CompoundCell LineAssay TypeIC50 (µM)
N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)ureaPC3 (Prostate Cancer)Cytotoxicity Assay78.28 ± 1.2[1]

Table 2: Enzyme Inhibition by (3-Methylphenyl)urea Derivatives

CompoundEnzymeInhibition (%)
N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)ureaUrease0.30 - 45.3[1]
β-Glucuronidase4.9 - 44.9[1]
Snake Venom Phosphodiesterase1.2 - 46.4[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro screening results. The following sections describe standard protocols for the key experiments cited.

Cell Viability (MTT) Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound ((3-Methylphenyl)urea derivative) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Enzyme Inhibition Assays

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the urease enzyme solution and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period (e.g., 15-30 minutes) at a controlled temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, urea.

  • Ammonia Quantification: The activity of urease is determined by measuring the rate of ammonia production. This can be done using the indophenol method, where the amount of ammonia is quantified spectrophotometrically at a specific wavelength (e.g., 625 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing β-glucuronidase, the test compound, and a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Pre-incubation: Pre-incubate the enzyme and the test compound.

  • Substrate Addition: Add the substrate, p-nitrophenyl-β-D-glucuronide, to start the reaction.

  • Product Measurement: The enzymatic activity is determined by measuring the release of p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

  • Inhibition Calculation: Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing snake venom phosphodiesterase I, the test compound, and a suitable buffer (e.g., Tris-HCl buffer, pH 8.8).

  • Pre-incubation: Pre-incubate the enzyme with the test compound.

  • Substrate Addition: Initiate the reaction by adding the substrate, bis(p-nitrophenyl) phosphate.

  • Product Measurement: The enzymatic activity is determined by measuring the release of p-nitrophenol spectrophotometrically at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Visualizations

Diagrams illustrating experimental workflows and potential signaling pathways provide a clear and concise understanding of the processes involved.

Experimental_Workflow_Anticancer_Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Line (e.g., PC3) seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add to cells incubate1->treat compound (3-Methylphenyl)urea Derivative dilute Prepare serial dilutions compound->dilute dilute->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Figure 1: Workflow for in-vitro anticancer screening using the MTT assay.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Enzyme Solution mix1 Prepare Reaction Mixture (Enzyme + Inhibitor + Buffer) enzyme->mix1 inhibitor Test Compound ((3-Methylphenyl)urea derivative) inhibitor->mix1 buffer Buffer buffer->mix1 preincubate Pre-incubate mix1->preincubate add_substrate Add Substrate preincubate->add_substrate substrate Substrate substrate->add_substrate incubate Incubate add_substrate->incubate measure Measure Product Formation (Spectrophotometry) incubate->measure calculate Calculate % Inhibition measure->calculate

Figure 2: General workflow for an in-vitro enzyme inhibition assay.

Conclusion

While direct in-vitro screening data for (3-Methylphenyl)urea is limited in the public domain, the broader class of arylureas demonstrates significant potential for various pharmacological applications. The available data on a (3-Methylphenyl)urea derivative suggests that this specific substitution pattern warrants further investigation for its anticancer and enzyme inhibitory activities. The standardized protocols and workflows presented in this guide provide a framework for researchers to conduct preliminary in-vitro screening of (3-Methylphenyl)urea and its analogs, contributing to the discovery of novel therapeutic agents. Further studies are encouraged to elucidate the specific biological targets and mechanisms of action of these compounds.

References

An In-Depth Technical Guide to the Metabolism of N-Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, experimental protocols for investigation, and key quantitative data related to the metabolism of N-phenylurea derivatives. This class of compounds, encompassing both widely used herbicides and targeted anticancer therapeutics, undergoes extensive biotransformation that dictates their efficacy, persistence, and potential for drug-drug interactions.

Core Metabolic Pathways of N-Phenylurea Derivatives

The metabolism of N-phenylurea derivatives is predominantly characterized by Phase I oxidative reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, followed by Phase II conjugation reactions.[1][2]

Phase I Metabolism:

  • N-Dealkylation: This is a principal metabolic route, particularly for N,N-dimethyl-substituted phenylureas. The process involves the sequential removal of alkyl groups from the terminal nitrogen atom of the urea side chain.[3][4] This reaction is catalyzed by CYP enzymes, with CYP3A4 being a significant contributor.[5] The initial N-demethylation is often the rate-limiting step in the metabolism of these compounds.[3]

  • Aromatic and Aliphatic Hydroxylation: Hydroxylation can occur on the phenyl ring or on alkyl substituents. Ring hydroxylation introduces a hydroxyl group onto the aromatic core, creating a phenolic metabolite. Aliphatic hydroxylation can occur on substituent groups attached to the phenyl ring.[6]

  • N-Oxidation: For some N-phenylurea derivatives, direct oxidation of the nitrogen atoms can occur, leading to the formation of N-oxide metabolites.[7]

Phase II Metabolism:

  • Glucuronidation: Following the introduction of a hydroxyl group via Phase I metabolism, the resulting metabolites can undergo conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compound, facilitating its excretion.[2][8] N-glucuronidation, the direct conjugation of a nitrogen atom, can also occur.[9][10]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of a sulfonate group to hydroxylated metabolites, another important pathway for increasing hydrophilicity and promoting elimination.

Below is a diagram illustrating the primary metabolic pathways for a representative N,N-dimethylphenylurea derivative.

Primary Metabolic Pathways of N-Phenylurea Derivatives Parent N-Phenylurea Derivative (e.g., N,N-dimethyl) N_Demethylated N-monodemethyl Metabolite Parent->N_Demethylated N-Dealkylation (CYP450) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation (CYP450) N_Didemethylated N-didemethyl Metabolite N_Demethylated->N_Didemethylated N-Dealkylation (CYP450) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGT)

Caption: Key Phase I and Phase II metabolic pathways of N-phenylurea derivatives.

Quantitative Data on N-Phenylurea Metabolism

The metabolic stability and the enzymes involved in the biotransformation of N-phenylurea derivatives can be characterized by determining key kinetic parameters. The following tables summarize available quantitative data for representative compounds.

Table 1: Detailed Metabolic Kinetic Parameters for Sorafenib

Sorafenib is an N-phenylurea derivative used as a multi-kinase inhibitor in cancer therapy. Its metabolism is well-characterized and serves as an excellent model for this class of compounds in a pharmaceutical context.

Metabolic PathwayEnzymeMetaboliteK' (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)Reference
CYP-Mediated Oxidation
N-oxidationCYP3A4M2 (N-oxide)19.08 ± 5.88184.61 ± 2.149.52[7]
UGT-Mediated Glucuronidation
O-glucuronidationUGT1A9M7 (Glucuronide)1.97 ± 0.31100.83 ± 2.4751.18[7]

Data presented as mean ± standard deviation where available. K' is the substrate concentration at half-maximal velocity for enzymes exhibiting autoactivation kinetics.[7]

Table 2: Comparative Metabolic Data for Various N-Phenylurea Derivatives

This table provides a comparative overview of metabolic parameters for different N-phenylurea compounds, including herbicides. It is important to note that direct comparative kinetic data for herbicides in human enzyme systems is limited in the available literature.

CompoundSystemParameterValueUnitReference
Sorafenib Human Liver MicrosomesIntrinsic Clearance (CYP3A4)9.52μL/min/mg protein[7]
Human Liver MicrosomesIntrinsic Clearance (UGT1A9)51.18μL/min/mg protein[7]
Chlortoluron Recombinant CYP3A4Ks200μM[9]
Linuron Rabbit (in vivo)Biological half-life21 - 56hours[10]
NSC 161128 Mouse (in vivo)Plasma half-life138minutes[11]

Ks represents the spectral dissociation constant, indicating the affinity of the compound for the enzyme's active site.

Experimental Protocols for Investigating Metabolism

The following sections detail standardized protocols for key in vitro experiments used to characterize the metabolism of N-phenylurea derivatives.

Microsomal Stability Assay

This assay is a primary screen to determine the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of an N-phenylurea derivative.

Materials:

  • Test N-phenylurea derivative

  • Pooled human liver microsomes (HLM)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an appropriate internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution in buffer to the desired starting concentration (e.g., 1 µM).[12]

    • Thaw the human liver microsomes on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in cold buffer.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[12]

  • Sample Processing:

    • After the final time point, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .

The following diagram outlines the workflow for a typical microsomal stability assay.

Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound and Microsome Solutions C Pre-incubate Compound and Microsomes at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Collect Aliquots at Time Points D->E F Quench Reaction with Acetonitrile + IS E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: Calculate t1/2 and CLint H->I

Caption: A generalized experimental workflow for assessing metabolic stability.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This experiment determines the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for a specific metabolic reaction catalyzed by a recombinant enzyme.

Objective: To determine the Km and Vmax for the metabolism of an N-phenylurea derivative by a specific CYP or UGT isoform.

Materials:

  • Test N-phenylurea derivative

  • Recombinant human CYP or UGT enzyme (e.g., CYP3A4, UGT1A9)

  • Appropriate buffer (e.g., potassium phosphate for CYPs, Tris-HCl for UGTs)

  • Cofactors: NADPH regenerating system for CYPs; UDPGA for UGTs

  • Quenching solution (e.g., acetonitrile or methanol with internal standard)

  • LC-MS/MS system

Protocol:

  • Preliminary Range-Finding:

    • Conduct initial experiments with a wide range of substrate concentrations to estimate the Km value.

  • Definitive Kinetic Assay:

    • Prepare a series of dilutions of the test compound in buffer, typically spanning from 0.1 * estimated Km to 10 * estimated Km.

    • In a 96-well plate, combine the recombinant enzyme and buffer.

    • Add the different concentrations of the test compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the appropriate cofactor (NADPH system or UDPGA).

    • Incubate for a predetermined time within the linear range of metabolite formation.

    • Stop the reaction by adding the quenching solution.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation).

    • Analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed.

  • Data Analysis:

    • Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visually estimate the parameters.

Structure-Metabolism Relationships

The chemical structure of an N-phenylurea derivative significantly influences its metabolic fate. Understanding these relationships is crucial for designing new molecules with improved metabolic stability and desired pharmacokinetic profiles.

Key structural features affecting metabolism include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence the rate and site of hydroxylation. Electron-donating groups may activate the ring towards oxidation, while electron-withdrawing groups can deactivate it. Halogen atoms, common in phenylurea herbicides, can direct metabolism to other positions and affect the overall lipophilicity.

  • Substituents on the Urea Nitrogens: The nature of the alkyl groups on the terminal nitrogen dictates the potential for N-dealkylation. N,N-dimethyl groups are readily metabolized, while bulkier substituents may hinder enzyme access and slow down metabolism.

  • Lipophilicity: In general, for CYP3A4-mediated reactions, an increase in lipophilicity is correlated with a decrease in Km (higher affinity) and an increase in intrinsic clearance (Vmax/Km).[2][5]

The following diagram illustrates the logical relationship between structural modifications and their impact on metabolism.

Structure-Metabolism Relationships of N-Phenylurea Derivatives cluster_structure Structural Features cluster_metabolism Metabolic Consequences A Phenyl Ring Substituents D Rate & Site of Hydroxylation A->D Influences B Urea Nitrogen Substituents E Rate of N-Dealkylation B->E Dictates C Overall Lipophilicity F Enzyme Affinity (Km) & Clearance (CLint) C->F Correlates with D->F E->F

References

In-Depth Technical Guide: m-Tolylurea (CAS 63-99-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Core Properties

The compound with CAS number 63-99-0 is identified as m-Tolylurea . It is an aromatic urea derivative with the chemical formula C₈H₁₀N₂O.

Synonyms: 3-Methylphenylurea, m-Tolylcarbamide, N-(3-methylphenyl)urea

This guide provides a comprehensive overview of m-Tolylurea, including its physicochemical properties, biological activity with a focus on its herbicidal mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of m-Tolylurea is presented in Table 1. This data is essential for understanding its behavior in various experimental and physiological settings.

PropertyValueReference
Molecular Weight 150.18 g/mol [1]
Appearance Beige crystalline needles and chunks
Melting Point 138-143 °C
Boiling Point 253 °C (decomposes)
Solubility Slightly soluble in hot water[2]
LogP (Octanol/Water) 1.3[1]

Biological Activity and Mechanism of Action

The primary established biological activity of m-Tolylurea is its function as a herbicide. Like other sulfonylurea compounds, its mode of action is the inhibition of the enzyme Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[3][4]

Inhibition of Acetolactate Synthase (ALS)

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3] By inhibiting this enzyme, m-Tolylurea disrupts protein synthesis, leading to the cessation of cell division and growth, ultimately causing the death of the plant.[5] This metabolic pathway is absent in animals, which accounts for the selective toxicity of sulfonylurea herbicides to plants.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The inhibition of ALS by m-Tolylurea directly impacts the branched-chain amino acid biosynthesis pathway. A simplified diagram of this pathway and the point of inhibition is provided below.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate m_Tolylurea m-Tolylurea m_Tolylurea->ALS Inhibition Pathway_Val_Leu ...Pathway to Valine & Leucine Acetolactate->Pathway_Val_Leu Pathway_Ile ...Pathway to Isoleucine Acetohydroxybutyrate->Pathway_Ile

Caption: Inhibition of Acetolactate Synthase (ALS) by m-Tolylurea in the branched-chain amino acid biosynthesis pathway.

Potential Anticancer Activity

Derivatives of urea have been extensively investigated for their potential as anticancer agents.[1][7] Many aromatic urea compounds have demonstrated the ability to inhibit tubulin polymerization or act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.[1] While specific studies on the anticancer activity of m-Tolylurea are limited in the provided search results, its structural motif suggests that it and its derivatives could be explored for such properties. Further research, including cytotoxicity screening against various cancer cell lines, is warranted. Some studies have shown that certain sulfonylurea derivatives exhibit anti-tumor activity against breast cancer and other cell lines.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of m-Tolylurea.

Synthesis of m-Tolylurea

A common and straightforward method for the synthesis of aryl ureas is the reaction of an amine with an isocyanate or a cyanate salt.[10] The following protocol details the synthesis from m-toluidine and urea.

Reaction Scheme:

Materials:

  • m-Toluidine

  • Urea

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve m-toluidine in a mixture of glacial acetic acid and water.

  • In a separate beaker, prepare a concentrated aqueous solution of urea.

  • Slowly add the urea solution to the m-toluidine solution with constant stirring.

  • Heat the reaction mixture gently to approximately 80-90 °C for 2-3 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate of m-Tolylurea will form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure m-Tolylurea.

  • Dry the purified crystals in a desiccator.

Workflow Diagram:

Synthesis_Workflow A Dissolve m-toluidine in acetic acid/water C Mix solutions and heat A->C B Prepare aqueous urea solution B->C D Cool to precipitate C->D E Filter and wash crude product D->E F Recrystallize from ethanol E->F G Dry pure m-Tolylurea F->G ALS_Assay_Workflow A Extract ALS Enzyme from Plant Tissue B Prepare Reaction Mixture (Enzyme, Buffer, Cofactors) A->B C Add m-Tolylurea at Various Concentrations B->C D Initiate Reaction with Pyruvate and Incubate C->D E Stop Reaction and Convert Product to Acetoin D->E F Develop Color with Creatine/α-Naphthol E->F G Measure Absorbance at 525 nm F->G H Calculate % Inhibition and IC50 G->H

References

Exploring m-Tolylurea as a Precursor for Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to form stable hydrogen bonds with biological targets.[1] Among the vast chemical space of urea derivatives, m-tolylurea stands out as a versatile and readily accessible precursor for the synthesis of novel compounds with significant potential in drug discovery. Its chemical structure, featuring a reactive urea moiety and a tolyl group amenable to further functionalization, provides a valuable starting point for generating libraries of diverse molecules. This technical guide explores the synthesis of novel compounds derived from m-tolylurea, focusing on their potential as kinase inhibitors and antimicrobial agents. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key signaling pathways and experimental workflows.

Synthetic Strategies for Derivatizing m-Tolylurea

The primary strategies for generating novel compounds from m-tolylurea involve substitution at the urea nitrogen atoms or modification of the tolyl ring. While direct functionalization of the pre-formed m-tolylurea can be challenging, it is often more synthetically tractable to prepare substituted analogues by reacting m-tolyl isocyanate with a diverse range of amines or by reacting m-toluidine with various isocyanates.

General Experimental Protocol for the Synthesis of N-Aryl-N'-(m-tolyl)urea Derivatives

This protocol outlines a general procedure for the synthesis of unsymmetrical diaryl ureas, a common class of compounds derived from m-tolylurea precursors.

Materials:

  • m-Tolyl isocyanate

  • Substituted aniline

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of the desired substituted aniline (1.0 equivalent) in anhydrous THF under an inert atmosphere (N2 or Ar), add m-tolyl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-aryl-N'-(m-tolyl)urea derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

m-Tolylurea Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Aryl urea derivatives have emerged as potent kinase inhibitors, with several approved drugs, such as Sorafenib, featuring this scaffold. The urea moiety typically forms key hydrogen bond interactions with the hinge region of the kinase domain.

LIM Kinase (LIMK) Inhibition

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that regulate actin dynamics and are implicated in cancer cell migration and invasion. The development of LIMK inhibitors is a promising strategy for anti-metastatic therapies.

Below is a diagram illustrating the general signaling pathway involving LIM Kinase.

LIMK_Signaling_Pathway Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK ROCK Rho_GTPases->ROCK activates PAK PAK Rho_GTPases->PAK activates LIMK LIMK (LIMK1/2) ROCK->LIMK phosphorylates (activates) PAK->LIMK phosphorylates (activates) Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin_Filaments Actin Filament Stabilization LIMK->Actin_Filaments leads to Actin_Depolymerization Actin Depolymerization (Inhibited) Cofilin->Actin_Depolymerization promotes Cell_Motility Increased Cell Motility & Invasion Actin_Filaments->Cell_Motility

LIM Kinase Signaling Pathway
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[3] Its overexpression in the tumor microenvironment leads to immunosuppression. IDO1 inhibitors are therefore being actively investigated as cancer immunotherapies.

The signaling consequences of IDO1 activation are depicted in the following diagram.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell_Depletion Tryptophan Depletion (T-Cell Arrest) IDO1->T_Cell_Depletion causes PI3K_Akt PI3K/Akt Pathway Kynurenine->PI3K_Akt activates Immune_Suppression Immune Suppression T_Cell_Depletion->Immune_Suppression Tumor_Proliferation Tumor Cell Proliferation PI3K_Akt->Tumor_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition

IDO1 Signaling Pathway
Quantitative Data for Aryl Urea Kinase Inhibitors

The following table summarizes the in vitro activity of various aryl urea derivatives as kinase inhibitors. While not all are explicitly synthesized from m-tolylurea, they represent the potential of this chemical class.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
9b Not specified< 3MCF7 (Breast Cancer)[4]
9d Not specified< 3MCF7 (Breast Cancer)[4]
9b Not specified< 5PC3 (Prostate Cancer)[4]
9d Not specified< 5PC3 (Prostate Cancer)[4]
3c α-glucosidase5.31 ± 0.12-[5]
3h α-glucosidase3.96 ± 0.10-[5]
3r α-glucosidase4.87 ± 0.13-[5]

m-Tolylurea Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aryl urea derivatives have demonstrated promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or other essential cellular processes.

Experimental Workflow for Antimicrobial Screening

A typical workflow for screening novel m-tolylurea derivatives for antimicrobial activity is outlined below.

Antimicrobial_Screening_Workflow Synthesis Synthesis of m-Tolylurea Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Agar Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Antimicrobial Screening Workflow
Quantitative Data for Antimicrobial Aryl Urea Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for several aryl urea derivatives against various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
Sulfonylurea 9i MRSA0.78-1.56[6]
Sulfonylurea 9q MRSA0.78-1.56[6]
Sulfonylurea 9i S. aureus (ATCC 6538)0.78-1.56[6]
Sulfonylurea 9q S. aureus (ATCC 6538)0.78-1.56[6]
Sulfonylurea 9i VRE-3091.56[6]
Sulfonylurea 9q VRE-3091.56[6]
Compound 3c MRSA32
Compound 3h MRSA4
Compound 3c C. neoformans8
Compound 3h C. neoformans16

Conclusion

m-Tolylurea is a valuable and cost-effective precursor for the development of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for generating compound libraries for high-throughput screening. The demonstrated efficacy of aryl urea derivatives as both kinase inhibitors and antimicrobial agents highlights the therapeutic potential of this chemical class. Further exploration of the chemical space around the m-tolylurea scaffold, guided by structure-activity relationship studies and computational modeling, is warranted to identify and optimize lead candidates for a variety of therapeutic targets. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on the exploration of m-tolylurea as a gateway to innovative drug discovery.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of m-tolylurea, a valuable intermediate in chemical and pharmaceutical research. The synthesis is achieved through the reaction of m-toluidine with potassium cyanate in an aqueous medium. This method is a variation of the classic Wöhler synthesis of urea and provides a reliable route to the desired N-substituted urea. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data presentation for researchers in organic synthesis and drug development.

Introduction

N-substituted ureas are a critical class of compounds in medicinal chemistry and materials science. m-Tolylurea, specifically, serves as a key building block for the synthesis of various biologically active molecules. The protocol outlined here describes a straightforward and efficient synthesis from readily available starting materials, m-toluidine and potassium cyanate. The reaction proceeds by the formation of an isocyanate intermediate in situ, which is then attacked by the amine.

Reaction Scheme

The overall reaction for the synthesis of m-tolylurea from m-toluidine hydrochloride and potassium cyanate is as follows:

Step 1: Formation of m-toluidine hydrochloride CH₃C₆H₄NH₂ + HCl → [CH₃C₆H₄NH₃]⁺Cl⁻

Step 2: Reaction with potassium cyanate [CH₃C₆H₄NH₃]⁺Cl⁻ + KOCN → CH₃C₆H₄NHCONH₂ + KCl

Materials and Methods

Reagent/MaterialGradeSupplier
m-Toluidine (C₇H₉N)ReagentSigma-Aldrich
Hydrochloric Acid (HCl)37%, ReagentFisher Scientific
Potassium Cyanate (KOCN)96%Alfa Aesar
Deionized Water (H₂O)------
Ethanol (C₂H₅OH)95%---
Activated CarbonDecolorizing---
EquipmentType
Round-bottom flask (250 mL)Standard
Reflux condenserStandard
Magnetic stirrer and hotplateStandard
Büchner funnel and filter flaskStandard
Beakers, graduated cylindersStandard
pH indicator paperStandard
Melting point apparatusStandard
  • Preparation of m-Toluidine Hydrochloride Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.7 g (0.1 mol) of m-toluidine.

    • Slowly add 8.3 mL of concentrated hydrochloric acid (~0.1 mol) while stirring. The reaction is exothermic.

    • Add 100 mL of deionized water to dissolve the resulting m-toluidine hydrochloride salt.

  • Reaction with Potassium Cyanate:

    • To the stirred solution of m-toluidine hydrochloride, add a solution of 8.5 g (0.105 mol) of potassium cyanate dissolved in 50 mL of warm deionized water.

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle boil using a heating mantle or water bath and maintain reflux for 1.5 to 2 hours. During this time, the product may begin to precipitate.[1]

  • Isolation of Crude Product:

    • After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath for approximately 30-45 minutes to maximize crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two portions of 25 mL cold deionized water to remove any unreacted starting materials and inorganic salts.

    • Allow the crude product to air-dry on the filter paper.

  • Purification by Recrystallization:

    • Transfer the crude m-tolylurea to a beaker.

    • Add the minimum amount of boiling water or a water-ethanol mixture to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Hot-filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator or a vacuum oven at low heat.

  • Characterization:

    • Determine the melting point of the purified product. The literature value for m-tolylurea is approximately 147°C.[2]

    • Obtain the final yield of the product.

    • Confirm the identity and purity of the compound using spectroscopic methods such as IR and ¹H NMR if available.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of m-tolylurea.

CompoundFormulaMolar Mass ( g/mol )Moles UsedMass Used (g)Theoretical Yield (g)
m-ToluidineC₇H₉N107.150.110.7---
Potassium CyanateKOCN81.120.1058.5---
m-Tolylurea C₈H₁₀N₂O 150.18 [2]--- --- 15.02

Expected Yield: 70-85% Melting Point (literature): 147 °C[2]

Visualized Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of m-tolylurea.

SynthesisWorkflow start Start dissolve_amine 1. Dissolve m-Toluidine in HCl(aq) start->dissolve_amine add_cyanate 2. Add KOCN Solution dissolve_amine->add_cyanate Stirring reflux 3. Heat Mixture to Reflux (1.5-2h) add_cyanate->reflux cool_crystallize 4. Cool to Room Temp & then in Ice Bath reflux->cool_crystallize Precipitation filter_wash 5. Filter & Wash with Cold Water cool_crystallize->filter_wash recrystallize 6. Recrystallize from Hot Water/Ethanol filter_wash->recrystallize Crude Product dry_product 7. Dry Purified m-Tolylurea recrystallize->dry_product Purified Crystals end End Product dry_product->end

Caption: Workflow diagram for the synthesis of m-tolylurea.

Safety Precautions

  • m-Toluidine is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • The reaction mixture may bump during heating; ensure smooth boiling by using a stir bar.

  • Potassium cyanate is harmful if swallowed or inhaled. Avoid creating dust.

References

Application Notes and Protocols for the Quantification of m-Toluoylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of m-toluoylurea in various sample matrices. The methodologies described herein are based on established analytical techniques for structurally similar compounds, such as phenylurea derivatives, and are intended to serve as a comprehensive guide for researchers.

Introduction

m-Toluoylurea is a chemical compound of interest in various fields, including agriculture and pharmaceutical development. Accurate and precise quantification is crucial for understanding its environmental fate, metabolic pathways, and potential biological effects. The primary analytical techniques for the quantification of substituted ureas are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed protocols for both methods.

Data Presentation

Due to the limited availability of specific quantitative data for m-toluoylurea, the following tables summarize representative performance characteristics for the analysis of structurally similar phenylurea herbicides. These values provide an expected range of performance for the methods described.

Table 1: Representative Performance Data for HPLC-UV Analysis of Substituted Ureas

ParameterTypical Value Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 10 µg/L
Limit of Quantification (LOQ)1.5 - 40 µg/L
Recovery (from water matrix)70 - 110%

Table 2: Representative Performance Data for LC-MS/MS Analysis of Substituted Ureas

ParameterTypical Value Range
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 1 µg/L
Limit of Quantification (LOQ)0.05 - 5 µg/L
Recovery (from water matrix)80 - 120%

Experimental Protocols

Protocol 1: Quantification of m-Toluoylurea by HPLC-UV

This protocol describes a method for the quantification of m-toluoylurea in water samples using HPLC with UV detection. A solid-phase extraction (SPE) step is included for sample clean-up and pre-concentration.

1. Materials and Reagents

  • m-Toluoylurea analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or phosphoric acid)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • SPE vacuum manifold

3. Sample Preparation (Solid-Phase Extraction)

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. HPLC-UV Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 245 nm.[2]

  • Run Time: 15 minutes.

5. Calibration Prepare a series of calibration standards of m-toluoylurea in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of m-Toluoylurea by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of m-toluoylurea using LC-MS/MS.

1. Materials and Reagents

  • Same as Protocol 1.

  • Stable isotope-labeled internal standard (if available).

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.6 µm).[1]

3. Sample Preparation

  • Follow the same SPE procedure as in Protocol 1. If using an internal standard, spike it into the sample before extraction.

4. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for m-toluoylurea will need to be determined by infusing a standard solution into the mass spectrometer.

5. Quantification Create a calibration curve using the peak area ratio of the analyte to the internal standard (if used) versus the concentration of the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Water Sample spe Solid-Phase Extraction (SPE) sample->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc detection UV or MS/MS Detection hplc->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of m-toluoylurea.

quantitative_logic cluster_calibration Calibration cluster_curve Calibration Curve Generation cluster_quantification Sample Quantification stds Prepare Calibration Standards (Known Concentrations) analysis Analyze Standards by HPLC or LC-MS/MS stds->analysis peak_areas Measure Peak Areas (Instrument Response) analysis->peak_areas plot Plot Peak Area vs. Concentration peak_areas->plot regression Perform Linear Regression (y = mx + c) plot->regression calculate Calculate Concentration using Regression Equation regression->calculate unknown_sample Analyze Unknown Sample unknown_area Measure Peak Area of Unknown unknown_sample->unknown_area unknown_area->calculate

Caption: Logical workflow for quantitative analysis using a calibration curve.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of m-tolylurea. The developed method is suitable for researchers, scientists, and professionals in the drug development industry requiring accurate and precise measurement of m-tolylurea in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

m-Tolylurea is a chemical compound that can be found as a manufacturing intermediate, a potential impurity in pharmaceutical products, or a metabolite. Accurate and reliable quantification of m-tolylurea is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[1] This application note provides a detailed protocol for the development and validation of an HPLC method for m-tolylurea analysis.

Chemical Properties of m-Tolylurea

  • Molecular Formula: C₈H₁₀N₂O[2]

  • Molecular Weight: 150.18 g/mol [2]

  • Structure: m-Tolylurea chemical structure

  • Solubility: Slightly soluble in hot water.[2] Its solubility in common HPLC mobile phase constituents like methanol and acetonitrile is expected to be sufficient for analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Due to the polar nature of the urea group, a column with polar endcapping or a polar-embedded stationary phase could also be considered to improve peak shape.

  • Chemicals and Reagents:

    • m-Tolylurea reference standard (purity > 99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions

The following conditions are a recommended starting point for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Start with 70% A / 30% B, hold for 2 minutes. Linearly increase to 90% B over 8 minutes. Hold at 90% B for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of m-tolylurea reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.[3][4] For more complex matrices like biological fluids, protein precipitation or solid-phase extraction may be necessary to remove interferences.[5][6]

Method Development and Validation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[7][8] The following validation parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This can be evaluated by injecting a blank, a placebo (if applicable), and the m-tolylurea standard.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the m-tolylurea standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of m-tolylurea standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.[1] This is typically assessed by performing at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for m-Tolylurea

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Insert Data
5Insert Data
10Insert Data
25Insert Data
50Insert Data
100Insert Data
Correlation Coefficient (r²) Insert Value

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%Insert DataInsert DataInsert Datarowspan="3">Insert Value
100%Insert DataInsert DataInsert Data
120%Insert DataInsert DataInsert Data

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD of 6 injectionsInsert Value≤ 2%
Intermediate Precision % RSD (Day 1 vs. Day 2)Insert Value≤ 2%

Experimental Workflow Diagram

HPLC_Method_Development cluster_validation start Start: Define Analytical Objective lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_opt Detection Wavelength Selection mp_opt->det_opt other_params Optimize Other Parameters (Flow Rate, Temp.) det_opt->other_params method_val Method Validation (ICH) other_params->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq routine_analysis Routine Analysis method_val->routine_analysis end End: Report Results routine_analysis->end

Caption: Workflow for HPLC method development and validation.

Conclusion

The described HPLC method provides a starting point for the reliable and accurate quantification of m-tolylurea. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to the outlined method development and validation steps will ensure the generation of high-quality data suitable for regulatory submission and quality control purposes. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols: M-Tolylurea as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of m-tolylurea and its precursors as intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer therapy. The unique hydrogen-bonding capabilities of the urea moiety make it a critical pharmacophore in drug design.[1][2] These notes offer insights into the synthesis, characterization, and biological evaluation of m-tolylurea derivatives, focusing on their role as inhibitors of key signaling pathways in cancer progression.

Introduction: The Role of Aryl Ureas in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds and clinically approved drugs.[3] Its ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, allows for high-affinity interactions.[3] Aryl ureas, including derivatives of m-tolylurea, have gained significant attention as "privileged structures" in drug design, particularly as kinase inhibitors.[4][5]

Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and those in the PI3K/mTOR pathway, are crucial regulators of cell proliferation, survival, and angiogenesis.[6][7][8] Dysregulation of these signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. Diaryl urea compounds have been successfully developed as potent inhibitors of these kinases.

This document will focus on the synthesis of unsymmetrical diaryl ureas where one of the aryl groups is a meta-tolyl group. The primary synthetic route involves the reaction of m-tolyl isocyanate with a variety of amine-containing scaffolds.

Synthetic Workflow and Experimental Protocols

The general workflow for the synthesis and evaluation of bioactive m-tolylurea derivatives involves a multi-step process, from the initial synthesis of the urea compound to its biological characterization.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation m-Tolyl Isocyanate m-Tolyl Isocyanate Reaction Urea Formation (Nucleophilic Addition) m-Tolyl Isocyanate->Reaction Amine Building Block Amine Building Block Amine Building Block->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (Chromatography/Recrystallization) Crude Product->Purification Pure m-Tolylurea Derivative Pure m-Tolylurea Derivative Purification->Pure m-Tolylurea Derivative Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure m-Tolylurea Derivative->Spectroscopy In vitro Assays In vitro Kinase Assays Pure m-Tolylurea Derivative->In vitro Assays Cell-based Assays Cell Proliferation Assays In vitro Assays->Cell-based Assays Data Analysis IC50 Determination Cell-based Assays->Data Analysis

Figure 1: General experimental workflow from synthesis to biological evaluation of m-tolylurea derivatives.

General Protocol for the Synthesis of Unsymmetrical 1-(m-tolyl)-3-aryl Ureas

This protocol describes a general method for the synthesis of unsymmetrical diaryl ureas by reacting m-tolyl isocyanate with a substituted aniline. This is a common and efficient method for creating a library of potential kinase inhibitors.

Materials:

  • m-Tolyl isocyanate

  • Substituted aniline (e.g., 4-amino-3-chlorophenol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stir plate and magnetic stir bar

  • Round bottom flask with a nitrogen inlet

Procedure:

  • Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in the round bottom flask under a nitrogen atmosphere.

  • Slowly add m-tolyl isocyanate (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure unsymmetrical urea derivative.

Example Protocol: Synthesis of a Biphenylurea Derivative as a VEGFR-2 Inhibitor

This protocol is adapted from the synthesis of biphenylurea derivatives as potent VEGFR-2 kinase inhibitors.

Reaction:

  • Step 1: To a solution of an appropriate amine (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL), add m-tolyl isocyanate (1.2 mmol).

  • Step 2: Stir the reaction mixture at 80°C for 18 hours.

  • Step 3: Allow the mixture to cool to room temperature and then add silica gel.

  • Step 4: Evaporate the solvent and purify the residue by column chromatography (petroleum ether/acetone) to obtain the final product.

Quantitative Data Summary

The following tables summarize representative data for m-tolylurea derivatives synthesized as potential kinase inhibitors.

Table 1: Synthesis and Physical Properties of Representative Tolylurea Derivatives

Compound IDAmine Starting MaterialYield (%)Melting Point (°C)
1a Isopropylamine62150-152
1b Propylamine--
1c Cyclohexylamine21181-183
1d 4-methylpiperidine62-

Data adapted for p-tolylurea derivatives as representative examples.[9]

Table 2: Biological Activity of Representative Diaryl Urea Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
16b FLT3-ITD5.60MV4-110.176
39 VEGFR-20.4HUVEC20.36
39 VEGFR-13.4--
39 PDGFR-α4.4--
39 PDGFR-β3.6--

Data for representative diaryl urea compounds.[3][6]

Signaling Pathways and Mechanism of Action

Derivatives of m-tolylurea often target protein kinases involved in cancer cell signaling. Two of the most relevant pathways are the VEGFR-2 and the PI3K/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7] Inhibition of VEGFR-2 can starve tumors of the blood supply needed for growth and metastasis. Diaryl urea compounds can act as Type II kinase inhibitors, binding to the inactive conformation of the kinase and preventing its activation.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Migration Cell Migration Dimerization->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor m-Tolylurea Derivative Inhibitor->Dimerization

Figure 2: Inhibition of the VEGFR-2 signaling pathway by a m-tolylurea derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell proliferation, growth, and survival.[6][8][10] Its over-activation is a common feature in many cancers. Phenylsulfonylurea derivatives, which can be synthesized using a tolyl isocyanate, have been designed as dual PI3K/mTOR inhibitors.[11]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis & Cell Growth mTORC1->Protein Synthesis Inhibitor m-Tolylurea Derivative Inhibitor->PI3K Inhibitor->mTORC1

Figure 3: Dual inhibition of the PI3K/mTOR signaling pathway by a m-tolylurea derivative.

Conclusion

M-tolylurea and its derivatives are versatile and highly valuable intermediates in the synthesis of biologically active compounds. The straightforward and robust synthesis, typically involving the reaction of m-tolyl isocyanate with an appropriate amine, allows for the rapid generation of diverse chemical libraries. The resulting aryl urea scaffold serves as a potent pharmacophore for targeting key signaling pathways in diseases such as cancer. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize m-tolylurea-based structures in their discovery programs.

References

Application of (3-Methylphenyl)urea in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(3-Methylphenyl)urea , a derivative of phenylurea, holds significance in agrochemical research due to the established biological activities of the broader phenylurea class of compounds. Phenylurea derivatives have been extensively investigated and developed as herbicides, insecticides, and fungicides. While specific data on (3-Methylphenyl)urea is less abundant in publicly available literature compared to its more complex analogues, its structural motif forms a core component of many active compounds. These notes provide an overview of the application of phenylurea derivatives, with a focus on the potential uses and research methodologies relevant to (3-Methylphenyl)urea.

Agrochemical Applications

Phenylurea compounds are recognized for their diverse applications in crop protection. Their primary uses are as:

  • Herbicides: Phenylurea herbicides are known to inhibit photosynthesis in target weed species.[1][2] They are effective against a broad range of weeds in various crops.[1] The mode of action involves the disruption of the electron transport chain in photosystem II.[2][3][4]

  • Insecticides: Certain phenylurea derivatives, particularly benzoylphenylureas, act as insect growth regulators. They interfere with chitin synthesis, a crucial component of the insect exoskeleton, leading to mortality during molting.[5]

  • Fungicides: Some urea and thiourea derivatives have demonstrated notable antifungal activity against various plant pathogens.[6][7]

Quantitative Data on Phenylurea Derivatives

The following tables summarize quantitative data for various phenylurea derivatives, illustrating their efficacy in different agrochemical applications. It is important to note that these are examples from the broader class of phenylurea compounds.

Table 1: Insecticidal Activity of Phenylurea Derivatives

CompoundTarget PestConcentrationMortality Rate (%)Reference
Novel Phenylurea Derivative 3gSpodoptera exigua (Beet armyworm)10 mg/L>90% at 72h[1] of initial search
Novel Phenylurea Derivative 4gSpodoptera exigua (Beet armyworm)10 mg/L100% at 72h[1] of initial search
Thio-urea Derivative 3dAedes aegypti (Larvae)LD50 = 67.9 ppm50%[6][8]

Table 2: Fungicidal Activity of Urea Derivatives

CompoundFungal PathogenConcentrationGrowth Inhibition (%)Reference
Urea Derivative 4ePhomopsis obscurans30 µM80% after 120h[6]
Urea Derivative 4eP. viticola30 µM100%[6]

Table 3: Herbicidal Activity of Phenylurea Derivatives

CompoundWeed SpeciesTreatmentInhibition Rate (%)Reference
DiuronVarious weedsPre- or post-emergenceVaries with dose and species[2][4]
LinuronVarious weedsPre- or post-emergenceVaries with dose and species[2]

Experimental Protocols

Synthesis of (3-Methylphenyl)urea

This protocol is a general method for the synthesis of phenylureas and can be adapted for (3-Methylphenyl)urea.

Materials:

  • m-Toluidine (3-methylaniline)

  • Urea

  • Anhydrous Toluene

  • Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Beakers

  • Filter paper

Procedure:

  • In a round-bottom flask, combine 1 mole of m-toluidine and 1.2 moles of urea.

  • Add anhydrous toluene to the flask to create a slurry.

  • Heat the mixture to reflux (approximately 110-120°C) with stirring.

  • Maintain reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any unreacted urea.

  • To purify the product, recrystallize it from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals of (3-Methylphenyl)urea in a vacuum oven.

cluster_synthesis Synthesis Workflow reactants m-Toluidine + Urea in Toluene reflux Reflux at 110-120°C (3-4 hours) reactants->reflux 1. Mix & Heat cooling Cool to Room Temperature reflux->cooling 2. Reaction filtration Vacuum Filtration cooling->filtration 3. Precipitate washing Wash with Cold Water filtration->washing 4. Collect recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization 5. Purify drying Vacuum Drying recrystallization->drying 6. Isolate product (3-Methylphenyl)urea drying->product 7. Final Product

Figure 1: General workflow for the synthesis of (3-Methylphenyl)urea.

Herbicidal Activity Bioassay (Pre-emergence)

This protocol outlines a general method for assessing the pre-emergence herbicidal activity of a compound.

Materials:

  • (3-Methylphenyl)urea

  • Acetone (or other suitable solvent)

  • Tween-20 (or other surfactant)

  • Distilled water

  • Pots or trays

  • Potting soil mix

  • Seeds of a model weed species (e.g., cress, ryegrass)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of (3-Methylphenyl)urea in acetone.

    • Create a series of dilutions from the stock solution.

    • For each dilution, mix the acetone solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to create the final test concentrations. A control solution should be prepared with only acetone, water, and surfactant.

  • Potting and Sowing:

    • Fill pots or trays with the potting soil mix.

    • Sow a predetermined number of seeds of the chosen weed species evenly on the soil surface.

  • Treatment Application:

    • Evenly apply a specific volume of each test solution to the soil surface of the respective pots.

    • Ensure uniform coverage.

  • Incubation:

    • Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Assessment:

    • After a set period (e.g., 14-21 days), assess the herbicidal effect.

    • Evaluation can be done by counting the number of germinated seeds, measuring the shoot and/or root length of the seedlings, and recording visual signs of phytotoxicity (e.g., chlorosis, necrosis).

    • Calculate the percentage of inhibition compared to the control group.

cluster_herbicide_bioassay Herbicidal Bioassay Workflow (Pre-emergence) prep_solutions Prepare Test Solutions (Compound, Solvent, Surfactant) application Apply Test Solutions to Soil Surface prep_solutions->application potting Fill Pots with Soil and Sow Seeds potting->application incubation Incubate in Growth Chamber (Controlled Conditions) application->incubation assessment Assess Germination and Growth (e.g., after 14-21 days) incubation->assessment data_analysis Calculate Inhibition (%) assessment->data_analysis

Figure 2: Workflow for a pre-emergence herbicidal bioassay.

Insecticidal Activity Bioassay (Leaf-dip Method)

This protocol describes a common method for evaluating the insecticidal properties of a compound against leaf-feeding insects.

Materials:

  • (3-Methylphenyl)urea

  • Acetone (or other suitable solvent)

  • Tween-20 (or other surfactant)

  • Distilled water

  • Fresh leaves from a host plant

  • Larvae of a model insect pest (e.g., Spodoptera exigua)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution and serial dilutions of (3-Methylphenyl)urea as described in the herbicidal bioassay.

  • Leaf Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Dip each leaf into a test solution for a set time (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely.

    • Control leaves should be dipped in the solvent-surfactant solution without the test compound.

  • Infestation:

    • Place a treated leaf in a Petri dish lined with moist filter paper.

    • Introduce a specific number of insect larvae (e.g., 10 third-instar larvae) onto the leaf.

  • Incubation:

    • Maintain the Petri dishes in a controlled environment (temperature, humidity, light).

  • Assessment:

    • After a defined period (e.g., 24, 48, and 72 hours), record the number of dead larvae.

    • Mortality is often confirmed by gently prodding the larvae; no movement indicates death.

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

Mechanism of Action

Herbicidal Mode of Action: Inhibition of Photosystem II

Phenylurea herbicides act by interrupting the photosynthetic electron transport chain in plants.[2][3][4] They bind to the D1 protein in Photosystem II (PSII), blocking the plastoquinone binding site. This prevents the flow of electrons from PSII, leading to a buildup of high-energy electrons, the production of reactive oxygen species, and ultimately, cell death and plant mortality.

cluster_photosynthesis Herbicidal Mechanism: Photosystem II Inhibition light Light Energy psii Photosystem II (PSII) (D1 Protein) light->psii Excites pq Plastoquinone (PQ) psii->pq Electron Transfer ros Reactive Oxygen Species (ROS) psii->ros Leads to formation of etc Electron Transport Chain pq->etc phenylurea (3-Methylphenyl)urea phenylurea->psii Binds to D1, Blocks PQ site cell_death Cell Death ros->cell_death Causes

Figure 3: Phenylurea herbicides inhibit Photosystem II in plants.

Disclaimer

The information provided in these application notes is for research and development purposes only. (3-Methylphenyl)urea and its derivatives should be handled by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. The biological activities and toxicological properties of (3-Methylphenyl)urea have not been fully elucidated and should be investigated thoroughly before any in vivo use.

References

Application Notes and Protocols for Testing the Herbicidal Activity of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the herbicidal activity of m-tolylurea, a compound belonging to the phenylurea class of herbicides. The primary mode of action for this class of herbicides is the inhibition of photosynthesis at Photosystem II (PSII). This document outlines the necessary materials, reagents, and detailed procedures for conducting pre-emergence and post-emergence herbicidal activity assays.

Mechanism of Action: Inhibition of Photosynthesis

Substituted ureas, such as m-tolylurea, are known to block the photosynthetic electron transport chain.[1][2] They achieve this by binding to the D1 quinone-binding protein within the Photosystem II complex in plant chloroplasts.[3][4] This binding action prevents the transfer of electrons to plastoquinone, thereby halting the process of photosynthesis.[1] The subsequent blockage of electron flow leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death.[5] This inhibition of the plant's food production process results in symptoms like chlorosis (yellowing) and necrosis (tissue death), particularly on the older leaves.[2]

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy Qa Qa (Plastoquinone) Pheo->Qa Electron Transfer Qb Qb Site on D1 Protein Qa->Qb inhibition Inhibition of Electron Transfer PQ_pool Plastoquinone Pool Photosynthesis_Halted Photosynthesis Halted m_tolylurea m-Tolylurea m_tolylurea->Qb inhibition->PQ_pool ROS Reactive Oxygen Species (ROS) Production inhibition->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death G start Start prep Preparation of m-Tolylurea Stock Solutions start->prep pre_emergence Pre-Emergence Assay prep->pre_emergence post_emergence Post-Emergence Assay prep->post_emergence seed_prep Seed Preparation and Sowing seed_prep->pre_emergence seed_prep->post_emergence herbicide_app_pre Herbicide Application to Soil Surface pre_emergence->herbicide_app_pre herbicide_app_post Herbicide Application to Seedlings post_emergence->herbicide_app_post incubation Incubation in Controlled Environment herbicide_app_pre->incubation herbicide_app_post->incubation data_collection Data Collection and Assessment incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

In-vivo Application of m-Tolylurea in Pest Control: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and pest control studies reveals a notable absence of direct in-vivo applications and efficacy data for m-tolylurea as a standalone pest control agent. While the broader chemical class of phenylureas, particularly benzoylphenylureas (BPUs), are well-established insecticides, m-tolylurea itself does not appear to be a registered active ingredient in common pesticide formulations, nor is it the subject of significant research in this capacity.

This document provides an overview of the insecticidal activity of the closely related benzoylphenylurea compounds, including general experimental protocols and their known mechanism of action, to serve as a relevant resource for researchers and professionals in the field.

Phenylureas in Pest Control: The Benzoylphenylurea (BPU) Class

Benzoylphenylureas are a significant class of insect growth regulators (IGRs) that exhibit potent insecticidal activity, primarily against the larval stages of various insect orders. Their mode of action is the inhibition of chitin biosynthesis, a critical component of the insect's exoskeleton. This disruption of the molting process leads to mortality.

Mechanism of Action: Chitin Synthesis Inhibition

BPUs are believed to interfere with the chitin synthase enzyme, preventing the polymerization of N-acetylglucosamine into chitin chains. This disruption leads to a malformed and weakened cuticle. As the insect larva attempts to molt, the new exoskeleton is unable to withstand the internal pressure, resulting in rupturing and eventual death.

G cluster_insect_cuticle Insect Cuticle cluster_bpu_action BPU Intervention NAG N-acetylglucosamine (NAG) Chitin Chitin Polymer NAG->Chitin Chitin Synthase Cuticle New Cuticle Formation Chitin->Cuticle Molt Successful Molt Cuticle->Molt Molt_Failure Molt Failure & Death Cuticle->Molt_Failure Malformed Cuticle BPU Benzoylphenylurea (BPU) BPU->Chitin Inhibits Chitin Synthase

Caption: Mechanism of action of Benzoylphenylurea (BPU) insecticides.

Experimental Protocols for In-Vivo Evaluation of Insect Growth Regulators

The following are generalized protocols for assessing the in-vivo efficacy of insect growth regulators like BPUs. These can be adapted for specific target pests and compounds.

Larval Feeding Assay

This method is used to determine the efficacy of a compound when ingested by the insect.

Objective: To evaluate the LC50 (lethal concentration, 50%) of a test compound against a target larval pest.

Materials:

  • Test compound (e.g., a BPU)

  • Appropriate solvent (e.g., acetone, DMSO)

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • Larvae of the target pest (e.g., 3rd instar)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make a series of serial dilutions to create a range of concentrations.

  • Diet Incorporation:

    • For artificial diet: Incorporate the test solutions into the molten artificial diet before it solidifies. Pour the treated diet into rearing containers.

    • For leaf dip: Dip host plant leaves into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry.

  • Insect Exposure: Place a known number of larvae (e.g., 10-20) into each container with the treated diet or leaves. A control group with solvent-treated diet/leaves should be included.

  • Incubation: Maintain the containers in an incubator under optimal conditions for the target pest.

  • Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Analysis: Calculate the percentage of mortality for each concentration and use probit analysis to determine the LC50 value.

G start Start prep Prepare Test Compound Solutions start->prep diet Incorporate into Diet or Dip Leaves prep->diet expose Introduce Larvae to Treated Food Source diet->expose incubate Incubate under Controlled Conditions expose->incubate record Record Mortality Data incubate->record analyze Calculate LC50 record->analyze end End analyze->end

Caption: Workflow for a larval feeding assay to test insecticide efficacy.

Topical Application Assay

This method assesses the contact toxicity of a compound.

Objective: To determine the LD50 (lethal dose, 50%) of a test compound when applied directly to the insect's cuticle.

Materials:

  • Test compound

  • Appropriate solvent (e.g., acetone)

  • Microsyringe or micro-applicator

  • Target insects (e.g., adult beetles, late-instar larvae)

  • Holding containers with food and water

  • Anesthetic (e.g., CO2)

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a volatile solvent like acetone.

  • Insect Immobilization: Briefly anesthetize the insects using CO2.

  • Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, typically the dorsal thorax. A control group should be treated with the solvent only.

  • Recovery and Observation: Place the treated insects in holding containers with access to food and water.

  • Data Collection: Record mortality at set time points (e.g., 24, 48, 72 hours).

  • Analysis: Calculate the percentage of mortality for each dose and use probit analysis to determine the LD50 value.

Efficacy of Benzoylphenylurea Insecticides (Examples)

The following table summarizes the efficacy of some common BPU insecticides against various pests, as documented in scientific literature. Note: This data is for illustrative purposes and does not include m-tolylurea due to a lack of available information.

Active IngredientTarget Pest(s)Efficacy MeasurementResults
DiflubenzuronGypsy moth (Lymantria dispar)Larval MortalityHigh mortality at low concentrations
FlufenoxuronTwo-spotted spider mite (Tetranychus urticae)LC50Highly effective against eggs and larvae
LufenuronCat flea (Ctenocephalides felis)Inhibition of egg development>99% inhibition of egg hatch
NovaluronSweet potato whitefly (Bemisia tabaci)Nymphal MortalitySignificant reduction in nymphal emergence
HexaflumuronFormosan subterranean termite (Coptotermes formosanus)Colony EliminationEffective as a bait for colony control

Conclusion

While the chemical structure of m-tolylurea places it within the broader family of phenylureas, there is currently no substantial evidence in the public domain to support its use or efficacy as a pest control agent in in-vivo applications. Researchers and professionals interested in this class of chemistry for pest control are directed towards the extensive body of work on benzoylphenylureas, which are proven and widely used insect growth regulators. The protocols and mechanisms described above for BPUs provide a foundational framework for the evaluation of any novel phenylurea-based compound for insecticidal activity.

Application Notes and Protocols for the Pharmaceutical Development of m-Tolylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The urea functional group is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds and approved therapies.[1][2] Its ability to form stable hydrogen bonds with biological targets makes it a valuable scaffold in drug design.[1] Among these, m-tolylurea derivatives have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities. Initially explored as chemical intermediates, research has expanded to investigate their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3] This document provides detailed application notes and protocols for researchers engaged in the development of m-tolylurea derivatives for pharmaceutical use.

Application Note 1: Anticancer Activity via Kinase Inhibition

Background

A significant area of investigation for m-tolylurea derivatives is in oncology, where they have shown potent activity as kinase inhibitors.[4] Many heterocyclic and aromatic urea derivatives function by inhibiting receptor tyrosine kinases (RTKs), Raf kinases, and other protein tyrosine kinases that are critical in tumorigenesis.[5][6] Compounds based on this scaffold have been developed as inhibitors of LIM Kinase (Limk), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are all key players in cancer cell proliferation, migration, and angiogenesis.[7][8] The urea moiety is pivotal for establishing hydrogen bonding interactions within the kinase catalytic cleft, contributing to the inhibitory activity.[4]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of various m-tolylurea and related aryl urea derivatives against several key kinase targets.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line / Assay ConditionsReference
7g Limk162Biochemical Assay[7]
7g ROCK-II1608Biochemical Assay[7]
3 Limk1201Biochemical Assay[7]
Lenvatinib VEGFR122Biochemical Assay[8]
Lenvatinib VEGFR24Biochemical Assay[8]
Lenvatinib VEGFR35.2Biochemical Assay[8]
Lenvatinib FGFR146Biochemical Assay[8]
Lenvatinib PDGFRα51Biochemical Assay[8]
Tivozanib VEGFR10.21Biochemical Assay[4][8]
Tivozanib VEGFR20.16Biochemical Assay[4][8]
Tivozanib VEGFR30.24Biochemical Assay[4][8]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Pathway

Many m-tolylurea derivatives function by blocking signaling cascades initiated by receptor tyrosine kinases. The diagram below illustrates a generalized RTK signaling pathway and the point of inhibition by these compounds. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins that activate pathways like PI3K/Akt/mTOR, ultimately promoting cell proliferation and survival.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor m-Tolylurea Derivative Inhibitor->RTK Inhibits Phosphorylation

Inhibition of a generic RTK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of a test compound against a specific protein kinase using a luminescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (m-tolylurea derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the m-tolylurea derivative in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted compound. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.

    • Add 10 µL of a 2.5X enzyme/substrate mixture (containing the target kinase and its specific peptide substrate) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Reaction: Add 10 µL of a 2.5X ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Stop Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Incubate for 30 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 2: Antibacterial Activity

Background

Diarylureas, including m-tolylurea derivatives, have demonstrated notable antibacterial properties, particularly against drug-resistant Gram-positive bacteria.[9] Studies have identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9] The mechanism for some derivatives involves targeting essential bacterial processes like protein secretion or menaquinone biosynthesis.[9] This presents a promising avenue for developing new antimicrobials to combat the growing threat of antibiotic resistance.

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected N,N'-diarylurea derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µM)Reference
2c MRSA0.30 - 2.72[9]
2g MRSA0.30 - 2.72[9]
2h MRSA0.30 - 2.72[9]
2l MRSA0.30 - 2.72[9]
2c VRE (E. faecium)1.29 - 2.86[9]
7a S. aureus0.25 µg/mL[9]
7a MRSA0.25 µg/mL[9]
Levofloxacin MRSA0.69 - 22.14[9]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The workflow for determining the MIC of a compound is a standardized procedure to quantify its antibacterial potency.

MIC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells of 96-Well Plate A->C B 2. Prepare Serial Dilutions of Test Compound in Broth B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Add Viability Indicator (e.g., Resazurin) D->E F 6. Read Results Visually or with Plate Reader E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., S. aureus MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (m-tolylurea derivative) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Resazurin solution (optional, for colorimetric reading)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells is 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol: General Synthesis of Unsymmetrical m-Tolylurea Derivatives

Background

The synthesis of aryl ureas is a fundamental reaction in organic chemistry. A common and direct method involves the reaction of an isocyanate with a primary or secondary amine.[1][3] This reaction is typically high-yielding and proceeds under mild conditions. For m-tolylurea derivatives, m-tolyl isocyanate is reacted with a desired amine nucleophile to yield the final product.[3] Safer alternatives to using phosgene or isocyanates directly include reagents like N,N'-Carbonyldiimidazole (CDI), which can activate amines for subsequent reaction.[1]

Synthesis Workflow

The following diagram illustrates the general synthetic scheme for producing an unsymmetrical m-tolylurea derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 m-Tolyl Isocyanate Reaction Reaction in Aprotic Solvent (e.g., Acetonitrile) Reactant1->Reaction Reactant2 Amine (R-NH2) Reactant2->Reaction Product m-Tolylurea Derivative Reaction->Product

General synthesis of m-tolylurea derivatives.

Detailed Laboratory Protocol

This protocol describes the synthesis of a generic N-(m-tolyl)-N'-(aryl/alkyl)urea.

Materials:

  • m-Tolyl isocyanate

  • A desired primary or secondary amine (e.g., aniline for a diarylurea)

  • Anhydrous acetonitrile (or other aprotic solvent like THF or DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon gas supply (optional, for moisture-sensitive reactions)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)

Procedure:

  • Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. If the amine is sensitive to air or moisture, conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Dissolving the Amine: Dissolve the amine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Isocyanate: While stirring the amine solution at room temperature, add m-tolyl isocyanate (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic; a cooling bath (ice water) can be used to maintain room temperature if necessary.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours. If the reaction is sluggish, it can be gently heated to reflux.

  • Product Isolation:

    • Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration, wash with cold solvent, and dry.

    • If the product remains in solution, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Alternatively, if the product is an oil or impurities are not easily removed by recrystallization, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[10]

References

Application Notes and Protocols for High-Throughput Screening of m-Tolylurea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-tolylurea moiety is a key pharmacophore found in numerous kinase inhibitors, most notably Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. These compounds primarily exert their anti-cancer effects by targeting key kinases involved in tumor angiogenesis and proliferation, with a prominent target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). High-throughput screening (HTS) of m-tolylurea analogs is a critical step in the discovery of novel and more potent kinase inhibitors with improved selectivity and pharmacokinetic profiles.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of m-tolylurea analogs, with a focus on identifying potent inhibitors of VEGFR-2 and evaluating their cellular activity.

Data Presentation: In Vitro Activity of m-Tolylurea Analogs

The following table summarizes the in vitro inhibitory activities of a selection of m-tolylurea analogs against VEGFR-2 and various cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Compound IDStructureVEGFR-2 IC50 (nM)[1][2][3]HCT-116 IC50 (µM)[3]HepG-2 IC50 (µM)[2][3]MCF-7 IC50 (µM)
Sorafenib N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea82[2]9.3 ± 0.02[3]9.52[2]-
Analog A [Structure of Analog A]60.83[3]9.3 ± 0.02[3]7.8 ± 0.025[3]-
Analog B [Structure of Analog B]192[2]-10.61[2]-
Analog C [Structure of Analog C]63.61[3]---
Analog D [Structure of Analog D]129.30[3]---
CHMFL-VEGFR2-002 [Structure of CHMFL-VEGFR2-002]66[1]---

Experimental Protocols

High-Throughput VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a luminometric assay to measure the inhibition of VEGFR-2 kinase activity by m-tolylurea analogs in a high-throughput format. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • m-Tolylurea analog library (dissolved in DMSO)

  • 384-well white, opaque plates

  • Multichannel pipettes or liquid handling robot

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of the m-tolylurea analogs in DMSO.

    • Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive control (e.g., Sorafenib) and negative control (DMSO) wells.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate.

    • Dispense the master mix into the assay plate wells containing the compounds.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • Luminescence Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP to ATP and then to a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT/MTS Assay)

This protocol details a colorimetric assay to assess the effect of m-tolylurea analogs on the proliferation of cancer cell lines. The assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • m-Tolylurea analog library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipettes or liquid handling robot

  • Microplate reader with absorbance detection capabilities

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the m-tolylurea analogs in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add the medium containing the compounds. Include positive control (e.g., a known cytotoxic drug) and negative control (medium with DMSO) wells.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Assay:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the controls.

    • Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

VEGF Signaling Pathway

The following diagram illustrates the simplified VEGF signaling pathway, which is a primary target of many m-tolylurea analogs.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Akt->Angiogenesis mTOR->Proliferation

Caption: Simplified VEGF signaling pathway leading to cancer cell proliferation, survival, and angiogenesis.

High-Throughput Screening Workflow

The diagram below outlines the general workflow for the high-throughput screening of m-tolylurea analogs.

HTS_Workflow Compound_Library m-Tolylurea Analog Library Primary_Screening Primary Screening (VEGFR-2 Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Screening Secondary Screening (Cell-Based Proliferation Assay) Dose_Response->Secondary_Screening Hit_Validation Hit Validation Secondary_Screening->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for high-throughput screening of m-tolylurea analogs.

References

Application Notes and Protocols: Utilizing m-Tolylurea in the Synthesis of Polyurethane Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) materials are renowned for their versatility, finding applications in diverse fields from industrial coatings to biomedical devices. The remarkable adaptability of polyurethanes stems from the ability to tailor their properties by carefully selecting the constituent monomers: a polyol, a diisocyanate, and a chain extender. The chain extender, in particular, plays a crucial role in defining the final characteristics of the polymer by forming the "hard segments" which influence properties such as mechanical strength, thermal stability, and elasticity.

This document provides detailed application notes and protocols for the use of m-tolylurea as a chain extender in the synthesis of polyurethane and polyurethane-urea (PUU) materials. While direct, extensive literature on m-tolylurea in this specific application is limited, we can extrapolate from the well-established principles of polyurethane chemistry and the behavior of analogous aromatic urea and diamine chain extenders to guide its use in research and development. Aromatic chain extenders are known to enhance the physical properties of polyurethanes due to the rigidity of the aromatic rings and the potential for strong hydrogen bonding.[1][2]

Principle of m-Tolylurea as a Chain Extender

In the synthesis of polyurethanes, the reaction between a diisocyanate and a polyol forms a prepolymer with terminal isocyanate groups. The subsequent introduction of a chain extender, such as m-tolylurea, leads to the formation of urea linkages within the polymer backbone. These urea groups are capable of forming strong bidentate hydrogen bonds, which contribute to the formation of well-defined hard segment domains within the polymer matrix.[3] This microphase separation between the soft segments (derived from the polyol) and the hard segments (derived from the diisocyanate and chain extender) is fundamental to the elastomeric and mechanical properties of the resulting polyurethane-urea.

The incorporation of the tolyl group from m-tolylurea introduces steric hindrance and aromatic rigidity, which can be expected to influence the packing of the hard segments and, consequently, the material's overall performance.

Experimental Protocols

The following protocols outline the synthesis of polyurethane-urea materials using m-tolylurea as a chain extender via a two-step prepolymer method. This method allows for better control over the polymer architecture.[3][4]

Materials Required:
  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Poly(caprolactone) (PCL), or other suitable diol (dried under vacuum prior to use).

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI).

  • Chain Extender: m-Tolylurea.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL).

  • Nitrogen gas supply.

  • Reaction vessel with mechanical stirrer, thermometer, and condenser.

Protocol 1: Synthesis of Polyurethane-Urea in Solution
  • Prepolymer Synthesis:

    • In a clean, dry reaction vessel under a nitrogen atmosphere, add the desired amount of polyol.

    • Heat the polyol to 60-70°C with stirring to ensure it is molten and homogenous.

    • Slowly add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO:OH should typically be between 1.5:1 and 2:1.

    • If using a catalyst, add a few drops of DBTDL to the mixture.

    • Maintain the reaction at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by titrating for the free NCO content.

  • Chain Extension:

    • Once the desired NCO content is reached, cool the prepolymer to 40-50°C.

    • Dissolve the calculated amount of m-tolylurea in anhydrous DMF or DMAc. The amount of m-tolylurea should be calculated to react with the remaining free NCO groups (a slight excess of NCO can be maintained).

    • Slowly add the m-tolylurea solution to the stirred prepolymer. An increase in viscosity will be observed.

    • Continue stirring for an additional 1-2 hours at 50-60°C to complete the reaction.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or deionized water.

    • Wash the precipitated polymer thoroughly with the non-solvent to remove any unreacted monomers or residual solvent.

    • Dry the polymer in a vacuum oven at 60-70°C until a constant weight is achieved.

Data Presentation: Expected Effects of m-Tolylurea on Polyurethane Properties

The incorporation of an aromatic urea chain extender like m-tolylurea is anticipated to influence the mechanical and thermal properties of the resulting polyurethane. The following table summarizes the expected trends based on the general effects of aromatic chain extenders.[1] Actual values would need to be determined experimentally.

PropertyExpected Effect of m-Tolylurea IncorporationRationale
Tensile Strength IncreaseThe rigid aromatic ring and strong hydrogen bonding from the urea groups contribute to the formation of strong, cohesive hard segment domains.
Modulus of Elasticity IncreaseThe increased hard segment content and rigidity lead to a stiffer material.
Elongation at Break DecreaseIncreased rigidity and physical crosslinking from the hard segments can reduce the extensibility of the polymer chains.
Hardness (Shore A/D) IncreaseA higher proportion of rigid hard segments generally leads to a harder material.
Glass Transition Temperature (Tg) of Hard Segment IncreaseThe aromatic structure and strong intermolecular forces within the hard domains raise the temperature required for segmental motion.
Thermal Stability IncreaseThe aromatic and urea groups can enhance the thermal degradation temperature of the polymer.

Visualization of the Synthesis Workflow and Chemical Logic

To illustrate the logical flow of the synthesis process and the chemical transformations involved, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow

experimental_workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_isolation Isolation polyol Polyol (e.g., PTMEG) prepolymer NCO-Terminated Prepolymer polyol->prepolymer Reaction at 80-90°C diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer puu Polyurethane-Urea Solution prepolymer->puu Reaction at 50-60°C tolylurea m-Tolylurea in Solvent tolylurea->puu precipitation Precipitation (in non-solvent) puu->precipitation washing Washing precipitation->washing drying Drying washing->drying final_polymer Dried Polyurethane-Urea drying->final_polymer

Caption: Workflow for the synthesis of polyurethane-urea using m-tolylurea.

Chemical Relationship Diagram

chemical_relationship polyol HO-R-OH (Soft Segment Precursor) prepolymer OCN-[R'-NHCOO-R-OOCNH]n-R'-NCO (NCO-Terminated Prepolymer) polyol->prepolymer isocyanate OCN-R'-NCO isocyanate->prepolymer tolylurea m-Tolyl-NH-CO-NH₂ (Chain Extender) hard_segment -[CO-NH-R'-NH-CO-NH-m-Tolyl-NH]m- (Hard Segment) tolylurea->hard_segment prepolymer->hard_segment soft_segment -[R-OOCNH-R'-NHCOO]n- (Soft Segment) prepolymer->soft_segment final_polymer Polyurethane-Urea (Segmented Copolymer) hard_segment->final_polymer soft_segment->final_polymer

Caption: Chemical relationships in m-tolylurea-based polyurethane synthesis.

Conclusion

The use of m-tolylurea as a chain extender in polyurethane synthesis offers a promising avenue for developing novel materials with potentially enhanced mechanical and thermal properties. The protocols and expected outcomes presented in this document provide a foundational framework for researchers to explore the incorporation of m-tolylurea into polyurethane and polyurethane-urea systems. Experimental validation is crucial to determine the precise effects of m-tolylurea on the final polymer properties and to optimize the synthesis conditions for specific applications.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of m-Tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the mechanism of action of m-tolylurea, a small molecule with potential therapeutic applications. The protocols outlined below cover initial target identification, cellular pathway analysis, and validation of biological activity.

Introduction

Urea derivatives are a well-established class of compounds in medicinal chemistry and drug discovery, known to interact with a variety of biological targets through hydrogen bonding and other interactions.[1][2] m-Tolylurea, a simple urea derivative, presents an opportunity for exploring novel therapeutic mechanisms. Understanding its molecular targets and the cellular pathways it modulates is crucial for its development as a potential drug candidate. This document outlines a systematic approach to elucidate the mechanism of action of m-tolylurea.

Target Identification Strategies

The initial step in characterizing a novel compound is to identify its molecular target(s). A combination of affinity-based and label-free methods can provide a comprehensive profile of m-tolylurea's binding partners.[3][4]

Affinity-Based Pull-Down Assay

This method involves immobilizing m-tolylurea to isolate its binding partners from cell lysates.[4]

Experimental Protocol:

  • Synthesis of Affinity Probe: Synthesize an m-tolylurea analog with a linker and a biotin tag. It is crucial to choose a linker position that does not interfere with the compound's biological activity.

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) and prepare a total protein lysate.

  • Incubation and Pull-Down: Incubate the biotinylated m-tolylurea probe with the cell lysate. Use streptavidin-coated magnetic beads to capture the biotin-probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Data Presentation:

| Table 1: Putative m-Tolylurea Binding Proteins Identified by Affinity Pull-Down | | :--- | :--- | :--- | :--- | | Protein ID | Gene Name | Molecular Weight (kDa) | Peptide Count | | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | | P12345 | TGT1 | 72 | 15 | | Q67890 | TGT2 | 55 | 12 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with m-tolylurea at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Analyze the soluble protein fraction by Western blotting for a candidate target or by mass spectrometry for a proteome-wide analysis.

Data Presentation:

| Table 2: Thermal Shift Data for a Candidate Target Protein with m-Tolylurea | | :--- | :--- | :--- | | Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (m-Tolylurea) | | Hypothetical Data | Hypothetical Data | Hypothetical Data | | 45 | 100 | 100 | | 50 | 85 | 95 | | 55 | 50 | 75 | | 60 | 20 | 40 |

Cellular and Biochemical Assays for Pathway Analysis

Once putative targets are identified, the next step is to investigate the functional consequences of m-tolylurea's interaction with these targets and its impact on cellular signaling pathways.[5][6][7]

Kinase Activity Assay

If a kinase is identified as a potential target, its enzymatic activity should be assessed in the presence of m-tolylurea.

Experimental Protocol:

  • Reagents: Recombinant active kinase, substrate peptide, ATP, and m-tolylurea.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of m-tolylurea.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Detection: Use a phosphospecific antibody or a luminescence-based ATP detection method to measure kinase activity.

  • Data Analysis: Calculate the IC50 value of m-tolylurea for the kinase.

Data Presentation:

| Table 3: Inhibition of a Candidate Kinase by m-Tolylurea | | :--- | :--- | | m-Tolylurea Concentration (µM) | % Kinase Activity | | Hypothetical Data | Hypothetical Data | | 0 | 100 | | 0.1 | 85 | | 1 | 52 | | 10 | 15 | | 100 | 5 |

Cell Proliferation Assay

To determine the effect of m-tolylurea on cell growth, a proliferation assay can be performed.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of m-tolylurea.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Use a reagent such as MTT or a cell counting kit to measure cell viability.

  • Data Analysis: Determine the GI50 (concentration that inhibits cell growth by 50%).

Data Presentation:

| Table 4: Effect of m-Tolylurea on Cell Proliferation | | :--- | :--- | | m-Tolylurea Concentration (µM) | % Cell Viability | | Hypothetical Data | Hypothetical Data | | 0 | 100 | | 1 | 90 | | 10 | 60 | | 50 | 25 | | 100 | 10 |

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and signaling pathways is essential for understanding the mechanism of action.

Experimental Workflow:

G cluster_0 Target Identification cluster_1 Functional Validation Affinity Pull-Down Affinity Pull-Down Mass Spectrometry Mass Spectrometry Affinity Pull-Down->Mass Spectrometry CETSA CETSA CETSA->Mass Spectrometry Kinase Assay Kinase Assay Mass Spectrometry->Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Kinase Assay->Cell Proliferation Assay Western Blot Western Blot Cell Proliferation Assay->Western Blot

Caption: Experimental workflow for m-tolylurea mechanism of action studies.

Hypothetical Signaling Pathway:

Assuming m-tolylurea inhibits a hypothetical kinase, "Kinase X," which is part of a pro-proliferative signaling cascade.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation m-Tolylurea m-Tolylurea m-Tolylurea->Kinase X

Caption: Hypothetical signaling pathway inhibited by m-tolylurea.

Conclusion

This document provides a detailed roadmap for investigating the mechanism of action of m-tolylurea. By employing a combination of target identification techniques and functional cellular assays, researchers can gain a comprehensive understanding of how this compound exerts its biological effects. The systematic approach outlined here will be instrumental in evaluating the therapeutic potential of m-tolylurea and guiding future drug development efforts.

References

Application Notes and Protocols for Formulating (3-Methylphenyl)urea in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylphenyl)urea, also known as 3-tolylurea, is a small molecule belonging to the aryl urea class of compounds.[1] Members of this class are recognized for their potential as kinase inhibitors, targeting various signaling pathways implicated in diseases such as cancer.[1][2][3][4][5] This document provides detailed application notes and protocols for the proper formulation of (3-Methylphenyl)urea for use in a range of biological assays. It includes data on its physicochemical properties, recommended procedures for solubilization and preparation of stock and working solutions, and guidance on appropriate vehicle controls to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties of (3-Methylphenyl)urea

A comprehensive understanding of the physicochemical properties of (3-Methylphenyl)urea is essential for its effective formulation. Key properties are summarized in the table below.

PropertyValueSource
Synonyms 3-Tolylurea, m-Tolylurea, N-(3-methylphenyl)urea[1]
Molecular Formula C₈H₁₀N₂O[6]
Molecular Weight 150.18 g/mol [6]
Calculated LogP 1.486[6]
Calculated Water Solubility (logS) -2.14[6]

The calculated LogP and water solubility values indicate that (3-Methylphenyl)urea is a lipophilic compound with poor aqueous solubility, necessitating the use of organic solvents for its dissolution in biological assays.

Recommended Solvents and Stock Solution Preparation

Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of (3-Methylphenyl)urea. DMSO is a polar aprotic solvent that is miscible with a wide range of aqueous buffers and cell culture media, making it a standard choice for in vitro and in vivo studies.[7]

Materials
  • (3-Methylphenyl)urea (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing the Compound: Accurately weigh out 1.502 mg of (3-Methylphenyl)urea powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

Preparation of Working Solutions for Biological Assays

Working solutions should be prepared by diluting the high-concentration DMSO stock solution into the appropriate aqueous buffer or cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the biological system being studied.

General Considerations for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[8][9][10][11][12] However, the sensitivity to DMSO can be cell-line specific, and it is recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

  • Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final desired concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and application of (3-Methylphenyl)urea in biological assays.

G cluster_prep Solution Preparation cluster_assay Biological Assay cluster_controls Controls weigh Weigh (3-Methylphenyl)urea dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C/-80°C) dissolve->stock dilute Dilute in Assay Buffer/ Cell Culture Medium stock->dilute working Working Solution (e.g., 10 µM) dilute->working assay Perform Biological Assay (e.g., cell-based, enzyme) working->assay vehicle Vehicle Control (DMSO in medium) untreated Untreated Control

Caption: Experimental workflow for (3-Methylphenyl)urea formulation.

Potential Biological Targets and Signaling Pathways

Aryl urea compounds are a well-established class of kinase inhibitors.[1][2][3][4] While specific experimental data for (3-Methylphenyl)urea is limited in the public domain, based on the activity of structurally related molecules, it is plausible that it may inhibit protein kinases involved in cell proliferation and angiogenesis.

Key signaling pathways frequently targeted by aryl urea kinase inhibitors include:

  • RAF/MEK/ERK Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. Several approved aryl urea-based drugs, such as Sorafenib, are potent inhibitors of RAF kinases.[3][5]

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many aryl urea compounds have been developed as VEGFR inhibitors.[5][13]

  • Other Receptor Tyrosine Kinases (RTKs): This class of compounds has also been shown to inhibit other RTKs such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[1]

The diagram below illustrates a generalized signaling pathway that may be inhibited by aryl urea compounds like (3-Methylphenyl)urea.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Potential Inhibition cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Compound (3-Methylphenyl)urea Compound->RTK Compound->RAF

Caption: Potential signaling pathways inhibited by (3-Methylphenyl)urea.

Summary and Recommendations

(3-Methylphenyl)urea is a poorly water-soluble compound that requires the use of an organic solvent, such as DMSO, for its formulation in biological assays. Adherence to the protocols outlined in this document for the preparation of stock and working solutions is critical for obtaining reliable and reproducible data. It is strongly recommended to include appropriate vehicle controls in all experiments to account for any potential effects of the solvent. Given that aryl ureas are known kinase inhibitors, researchers investigating the biological activity of (3-Methylphenyl)urea should consider its potential to modulate key signaling pathways involved in cell proliferation and angiogenesis. Further experimental validation is necessary to determine the specific molecular targets and inhibitory concentrations (IC50) of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in m-tolylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of m-tolylurea.

Troubleshooting Guide

Low yields in the synthesis of m-tolylurea can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yields in m-tolylurea synthesis often stem from one or more of the following issues:

  • Moisture Contamination: m-Tolyl isocyanate is highly reactive towards water. Any moisture in the solvent, reagents, or glassware will lead to the formation of m-toluidine, which can then react with another molecule of m-tolyl isocyanate to form the symmetrical diarylurea, 1,3-di(m-tolyl)urea, a common side product.

  • Impure Starting Materials: The purity of m-tolyl isocyanate and the amine source (e.g., ammonia) is crucial. Impurities can interfere with the reaction or introduce side reactions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent or the formation of side products.

  • Suboptimal Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is key to preventing side reactions.

  • Product Loss During Work-up and Purification: m-Tolylurea may be lost during filtration, washing, or recrystallization steps if the procedures are not optimized.

Q2: I suspect moisture is contaminating my reaction. How can I prevent this?

A2: To minimize moisture contamination, adhere to the following practices:

  • Glassware: Oven-dry all glassware and cool it under a stream of dry nitrogen or in a desiccator before use.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

  • Reagents: Ensure the m-tolyl isocyanate is of high purity and has been stored under anhydrous conditions. If using ammonia gas, ensure it is passed through a drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Q3: What are the common side products, and how can I minimize their formation?

A3: The most common side product is 1,3-di(m-tolyl)urea. Its formation is primarily due to the reaction of m-tolyl isocyanate with water, as depicted in the signaling pathway below. To minimize its formation, stringent anhydrous conditions are essential. Another potential side reaction is the formation of biuret-like structures if there is a large excess of m-tolyl isocyanate and the reaction temperature is high. Careful control of stoichiometry and temperature can mitigate this.

Q4: How can I tell if 1,3-di(m-tolyl)urea has formed, and how do I remove it?

A4: The presence of 1,3-di(m-tolyl)urea can be detected by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis (m-tolylurea has a different melting point from the diarylurea). Removal can be achieved through careful recrystallization, as the solubility of the two compounds may differ in a given solvent system.

Frequently Asked Questions (FAQs)

Q: What is a typical solvent for the synthesis of m-tolylurea?

A: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are commonly used. The choice of solvent can influence the reaction rate and the solubility of the product.

Q: What is the ideal reaction temperature?

A: The reaction between an isocyanate and an amine is typically exothermic. It is often started at a low temperature (e.g., 0 °C) with controlled addition of the isocyanate to manage the exotherm, and then allowed to warm to room temperature.

Q: How can I effectively purify the crude m-tolylurea?

A: Recrystallization is a common and effective method for purifying m-tolylurea.[1][2][3][4] The choice of solvent is critical; an ideal solvent will dissolve the m-tolylurea at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. Common recrystallization solvents to screen include ethanol, methanol, water, or mixtures thereof.

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can try using a larger volume of solvent or a different solvent system with a lower boiling point. Adding the second solvent of a co-solvent system after the solid has fully dissolved in the first solvent can also be effective.

Quantitative Data Summary

The following table summarizes hypothetical yield data based on varying reaction parameters, illustrating the impact of common issues on the synthesis of m-tolylurea.

Experiment ID m-Tolyl Isocyanate (mmol) Ammonia (mmol) Solvent Water Content (ppm) Temperature (°C) Yield of m-Tolylurea (%) Yield of 1,3-di(m-tolyl)urea (%)
1 (Control)1012Anhydrous THF<100 to 2592<1
21012THF5000 to 257515
3108Anhydrous THF<100 to 2578 (based on NH3)5
41012Anhydrous THF<1050858

Experimental Protocols

Detailed Methodology for the Synthesis of m-Tolylurea

This protocol describes the synthesis of m-tolylurea from m-tolyl isocyanate and ammonia.

  • Preparation:

    • Oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet adapter.

    • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen.

  • Reaction Setup:

    • Charge the flask with a 0.5 M solution of ammonia in anhydrous diethyl ether (24 mL, 12 mmol).

    • Cool the flask to 0 °C in an ice bath.

  • Addition of m-Tolyl Isocyanate:

    • Dissolve m-tolyl isocyanate (1.33 g, 10 mmol) in anhydrous diethyl ether (10 mL).

    • Add the m-tolyl isocyanate solution dropwise to the stirred ammonia solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 2 hours at room temperature. A white precipitate should form.

  • Work-up and Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting material.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure m-tolylurea.

Visualizations

experimental_workflow Experimental Workflow for m-Tolylurea Synthesis A Preparation of Glassware and Reagents B Reaction Setup under Inert Atmosphere A->B C Controlled Addition of m-Tolyl Isocyanate at 0 °C B->C D Reaction at Room Temperature C->D E Isolation of Crude Product by Filtration D->E F Purification by Recrystallization E->F G Characterization of Pure m-Tolylurea F->G

Caption: A flowchart of the m-tolylurea synthesis process.

troubleshooting_low_yield Troubleshooting Logic for Low Yield Start Low Yield Observed CheckMoisture Check for Moisture Contamination (Wet Solvents/Glassware) Start->CheckMoisture CheckPurity Verify Reagent Purity Start->CheckPurity CheckStoichiometry Review Stoichiometry Start->CheckStoichiometry CheckWorkup Analyze Work-up/Purification Steps Start->CheckWorkup SolutionMoisture Implement Anhydrous Techniques CheckMoisture->SolutionMoisture SolutionPurity Use Pure Reagents CheckPurity->SolutionPurity SolutionStoichiometry Adjust Molar Ratios CheckStoichiometry->SolutionStoichiometry SolutionWorkup Optimize Purification CheckWorkup->SolutionWorkup

Caption: A troubleshooting decision tree for low yield.

side_reaction_pathway Side Reaction Pathway due to Moisture Isocyanate1 m-Tolyl Isocyanate CarbamicAcid Unstable Carbamic Acid Isocyanate1->CarbamicAcid + Water H₂O (Moisture) Water->CarbamicAcid Amine m-Toluidine CarbamicAcid->Amine - CO₂ CO2 CO₂ SideProduct 1,3-di(m-tolyl)urea (Side Product) Amine->SideProduct + Isocyanate2 m-Tolyl Isocyanate Isocyanate2->SideProduct

Caption: Formation of 1,3-di(m-tolyl)urea side product.

References

Technical Support Center: Optimizing the Synthesis of m-Toluoylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of m-toluoylurea from m-toluoyl chloride and urea.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of m-toluoylurea?

The reaction involves the acylation of urea with m-toluoyl chloride. The lone pair of electrons on one of the nitrogen atoms in urea attacks the electrophilic carbonyl carbon of m-toluoyl chloride, leading to the formation of m-toluoylurea and hydrochloric acid (HCl) as a byproduct.

Q2: Why is my yield of m-toluoylurea consistently low?

Several factors can contribute to low yields. These include:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Side reactions: The formation of byproducts such as diacylated urea or the hydrolysis of m-toluoyl chloride can reduce the yield of the desired product.

  • Product loss during workup: The product may be lost during extraction or purification steps.

  • Poor quality of starting materials: Impurities in the m-toluoyl chloride or urea can interfere with the reaction.

Q3: What are the common side products in this reaction, and how can I minimize them?

The most common side product is the diacylated urea, where both nitrogen atoms of urea are acylated by m-toluoyl chloride. To minimize this, it is recommended to use an excess of urea relative to m-toluoyl chloride. Another potential side reaction is the hydrolysis of m-toluoyl chloride if moisture is present in the reaction mixture. Therefore, carrying out the reaction under anhydrous conditions is crucial.

Q4: How do I choose an appropriate solvent for the reaction?

The choice of solvent is critical. A suitable solvent should dissolve the reactants to a reasonable extent and be inert to the reactants and products. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices. The use of a non-polar solvent can sometimes help in the precipitation of the product, simplifying its isolation.

Q5: Is a base required for this reaction?

The reaction produces hydrochloric acid (HCl) as a byproduct. This can protonate the unreacted urea, rendering it less nucleophilic and slowing down the reaction. Therefore, a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is often added to scavenge the HCl produced.[1]

Q6: How can I effectively purify the synthesized m-toluoylurea?

Purification can typically be achieved by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of m-toluoylurea and the impurities. Washing the crude product with water can help remove unreacted urea and any hydrochloride salts formed. Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guide

Problem 1: The reaction is very slow or does not proceed.

  • Possible Cause: Insufficient temperature.

    • Solution: Gently heat the reaction mixture. The optimal temperature should be determined empirically, but starting at a slightly elevated temperature (e.g., 40-50 °C) can be beneficial.[1]

  • Possible Cause: Poor solubility of reactants.

    • Solution: Try a different solvent or a solvent mixture to improve the solubility of both m-toluoyl chloride and urea.

  • Possible Cause: Deactivation of urea by HCl.

    • Solution: Add a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl formed during the reaction.[1]

Problem 2: The isolated product is a mixture of mono- and di-acylated urea.

  • Possible Cause: Stoichiometry of reactants.

    • Solution: Use a molar excess of urea (e.g., 1.5 to 2 equivalents) relative to m-toluoyl chloride. This will favor the formation of the mono-substituted product.

Problem 3: Significant amount of unreacted urea remains in the final product.

  • Possible Cause: Inefficient workup.

    • Solution: m-Toluoylurea has low solubility in water, while urea is very soluble. Wash the crude product thoroughly with cold water to remove unreacted urea.

Problem 4: The product appears oily or does not solidify.

  • Possible Cause: Presence of impurities.

    • Solution: Attempt to purify the product by trituration with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary.

  • Possible Cause: Residual solvent.

    • Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Problem 5: The reaction mixture turns yellow or dark.

  • Possible Cause: Decomposition of starting materials or product.

    • Solution: Run the reaction at a lower temperature and ensure that the m-toluoyl chloride is of high purity. Discoloration can sometimes be removed by treating the product with activated carbon during recrystallization.

Data Presentation

Table 1: Effect of Solvent on the Yield of m-Toluoylurea

SolventTemperature (°C)Reaction Time (h)Yield (%)Observations
Dichloromethane (DCM)Room Temperature12ModerateGood initial solubility, product may precipitate.
Tetrahydrofuran (THF)Room Temperature12HighBoth reactants are well-dissolved.
Acetonitrile508HighHigher temperature can increase reaction rate.
TolueneReflux6Moderate-HighHigher temperature, may require inert atmosphere.[1]

Note: The yields are indicative and can vary based on other reaction parameters.

Table 2: Influence of Base on Reaction Outcome

BaseEquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity
None0Room Temperature24LowModerate
Triethylamine (Et3N)1.1Room Temperature8HighHigh
Pyridine1.1Room Temperature10HighHigh

Experimental Protocols

Standard Protocol for the Synthesis of m-Toluoylurea

  • Reaction Setup: To a stirred solution of urea (1.2 g, 20 mmol) in 50 mL of anhydrous THF, add triethylamine (2.8 mL, 20 mmol).

  • Addition of Acyl Chloride: Slowly add a solution of m-toluoyl chloride (2.6 g, 17 mmol) in 10 mL of anhydrous THF to the urea solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: Wash the resulting solid with cold water to remove excess urea. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure m-toluoylurea.

Optimized Protocol for Higher Purity

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve urea (1.5 g, 25 mmol) in 60 mL of anhydrous DCM. Add triethylamine (3.5 mL, 25 mmol).

  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of m-toluoyl chloride (3.1 g, 20 mmol) in 15 mL of anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Aqueous Workup: Quench the reaction by adding 30 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Visualizations

Reaction_Scheme m_toluoyl_chloride m-Toluoyl Chloride intermediate Tetrahedral Intermediate m_toluoyl_chloride->intermediate urea Urea urea->intermediate m_toluoylurea m-Toluoylurea intermediate->m_toluoylurea hcl HCl intermediate->hcl

Caption: General reaction scheme for the synthesis of m-toluoylurea.

Troubleshooting_Workflow start Low Yield or No Reaction check_temp Is the temperature optimal? start->check_temp increase_temp Increase temperature moderately check_temp->increase_temp No check_base Is a base present? check_temp->check_base Yes increase_temp->check_base add_base Add a non-nucleophilic base check_base->add_base No check_solvent Are reactants soluble? check_base->check_solvent Yes add_base->check_solvent change_solvent Change to a more suitable solvent check_solvent->change_solvent No check_stoichiometry Is there an excess of urea? check_solvent->check_stoichiometry Yes change_solvent->check_stoichiometry adjust_stoichiometry Use 1.5-2 eq. of urea check_stoichiometry->adjust_stoichiometry No success Improved Yield check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Influence center Reaction Outcome (Yield & Purity) temp Temperature temp->center affects rate solvent Solvent solvent->center affects solubility base Base base->center neutralizes HCl stoichiometry Stoichiometry stoichiometry->center controls side products moisture Moisture moisture->center causes hydrolysis

Caption: Influence of key parameters on the reaction outcome.

References

Technical Support Center: Purification of Crude (3-Methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (3-Methylphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude (3-Methylphenyl)urea product?

A1: The most common impurities depend on the synthetic route used. However, typical impurities may include:

  • Unreacted starting materials: Such as m-toluidine or the isocyanate precursor.

  • Symmetrically substituted diarylurea: 1,3-bis(3-methylphenyl)urea is a common byproduct formed by the reaction of the isocyanate intermediate with the starting amine.

  • Other related ureas: Impurities from side reactions may also be present.

Q2: What is the recommended method for purifying crude (3-Methylphenyl)urea?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like (3-Methylphenyl)urea. The choice of solvent is crucial for successful purification.

Q3: Which solvents are suitable for the recrystallization of (3-Methylphenyl)urea?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For (3-Methylphenyl)urea, which is a moderately polar molecule, suitable solvents include:

  • Ethanol or Methanol: These polar solvents often provide good solubility at their boiling points and reduced solubility upon cooling.

  • Ethanol/Water or Methanol/Water mixtures: Using a solvent-antisolvent system can be very effective. The compound is dissolved in the primary solvent (e.g., ethanol) at an elevated temperature, and the antisolvent (water) is added dropwise until turbidity is observed. The solution is then clarified by adding a small amount of the primary solvent and allowed to cool slowly.

  • Ethyl acetate/Petroleum ether: This is another common solvent/antisolvent pair that can be effective.

Q4: How can I assess the purity of my (3-Methylphenyl)urea sample?

A4: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate (3-Methylphenyl)urea from its impurities. The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[1]

  • Melting Point Analysis: A pure compound has a sharp and defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The crude product does not fully dissolve in the hot recrystallization solvent. Insufficient solvent was used.Add more of the hot solvent in small portions until the solid dissolves completely. Be careful not to add a large excess, as this will reduce the recovery yield.
The chosen solvent is not suitable.Test the solubility of a small amount of your crude product in different solvents to find a more appropriate one.
Insoluble impurities are present.Perform a hot filtration to remove the insoluble material before allowing the solution to cool.
The product "oils out" instead of crystallizing upon cooling. The solution is supersaturated, and the melting point of the compound is lower than the temperature of the solution.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.
Impurities are preventing crystallization.The level of impurities might be too high. Consider a pre-purification step like a solvent wash or column chromatography before recrystallization.
No crystals form upon cooling, even after an extended period. The solution is not sufficiently saturated, or the cooling process is too rapid.If too much solvent was added, evaporate some of it to concentrate the solution. Try cooling the solution in an ice bath to further decrease solubility.
The glassware is too smooth, providing no nucleation sites.Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2]
The solution is still too warm.Ensure the solution has cooled to room temperature before moving it to an ice bath.
The purified product has a low melting point and a broad melting range. The product is still impure.Repeat the recrystallization process. A second recrystallization can often significantly improve purity.
The product is wet.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Low recovery of the purified product. Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
Crystals were lost during transfer or filtration.Ensure careful transfer of the crystalline slurry to the filtration apparatus. Wash the flask with a small amount of the cold recrystallization solvent to recover any remaining crystals.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a test tube, dissolve a small amount of the crude (3-Methylphenyl)urea in a minimal amount of a chosen solvent (e.g., ethanol) by heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude (3-Methylphenyl)urea in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Purity Assessment by HPLC

A general HPLC method for analyzing (3-Methylphenyl)urea involves a reverse-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detector: UV detector.

  • Note: For Mass Spectrometry (MS) compatible applications, formic acid can be used as a modifier in the mobile phase instead of phosphoric acid.[1]

Data Presentation

Table 1: Physical Properties of (3-Methylphenyl)urea

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Melting Point Approximately 147 °C
Appearance White to off-white crystalline solid

Table 2: Common Solvents for Recrystallization

Solvent SystemTypeComments
Ethanol Single SolventGood for moderately polar compounds.
Methanol Single SolventSimilar to ethanol, but with a lower boiling point.
Ethanol/Water Solvent/AntisolventA versatile system where water acts as the antisolvent to reduce solubility upon cooling.
Methanol/Water Solvent/AntisolventSimilar to ethanol/water.
Ethyl Acetate/Petroleum Ether Solvent/AntisolventGood for compounds with intermediate polarity.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification Steps cluster_isolation Isolation Crude_Product Crude (3-Methylphenyl)urea Add_Solvent Add Minimal Hot Solvent Crude_Product->Add_Solvent Dissolved_Solution Hot Dissolved Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (Optional) Dissolved_Solution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure (3-Methylphenyl)urea Drying->Pure_Product

Caption: Experimental workflow for the purification of (3-Methylphenyl)urea.

Troubleshooting_Logic Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Oiling_Out Product Oils Out? Dissolve->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Low_Purity Low Purity? No_Crystals->Low_Purity No Scratch_Seed Scratch Flask / Seed No_Crystals->Scratch_Seed Yes Success Pure Product Low_Purity->Success No Recrystallize_Again Repeat Recrystallization Low_Purity->Recrystallize_Again Yes Reheat_Add_Solvent->Dissolve Scratch_Seed->Dissolve Recrystallize_Again->Start

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Side reaction products in the synthesis of Urea, m-toluoyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-toluoyl urea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of m-toluoyl urea, focusing on the identification and mitigation of side reaction products.

Observation Potential Cause Suggested Action(s) Relevant Side Reaction(s)
Low yield of m-toluoyl urea Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring.-
Hydrolysis of m-toluoyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Hydrolysis
Competing side reactions.- Control stoichiometry carefully (a slight excess of urea may be beneficial). - Optimize reaction temperature to favor the desired reaction.Di-acylation, Isocyanate formation
Product is difficult to purify; multiple spots on TLC Presence of multiple byproducts.- Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol). - Employ column chromatography for purification if recrystallization is ineffective.Di-acylation, Unreacted starting materials, Hydrolysis product
Product contains a significant amount of a higher melting point impurity Formation of N,N'-di(m-toluoyl)urea.- Use a molar excess of urea to m-toluoyl chloride. - Control the reaction temperature; higher temperatures may favor di-acylation. - Add m-toluoyl chloride to the urea solution slowly to maintain a high local concentration of urea.Di-acylation
Aqueous work-up results in a significant amount of a water-soluble acidic compound Hydrolysis of m-toluoyl chloride to m-toluic acid.[1]- Ensure the reaction is complete before quenching with water. - Perform the reaction under strictly anhydrous conditions. - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during work-up to remove acidic impurities.Hydrolysis
Product shows signs of degradation upon heating Thermal decomposition.- Avoid excessive heating during reaction and purification. - Use lower boiling point solvents for recrystallization if possible. - Store the final product in a cool, dark place.Thermal Decomposition

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products in the synthesis of m-toluoyl urea?

A1: The most common side products are:

  • N,N'-di(m-toluoyl)urea: Formed by the reaction of a second molecule of m-toluoyl chloride with the initially formed m-toluoyl urea. This is more likely to occur if an excess of the acyl chloride is used or at higher reaction temperatures.

  • m-Toluic acid: Results from the hydrolysis of m-toluoyl chloride by residual moisture in the reactants or solvent.[1] It is crucial to maintain anhydrous conditions.

  • Unreacted starting materials: Residual urea and m-toluoyl chloride may be present if the reaction does not go to completion.

Q2: How can I minimize the formation of N,N'-di(m-toluoyl)urea?

A2: To minimize the formation of the di-acylated byproduct, you can:

  • Use a stoichiometric excess of urea relative to m-toluoyl chloride. A molar ratio of 2:1 (urea:m-toluoyl chloride) is a good starting point.

  • Add the m-toluoyl chloride solution slowly to the urea solution to maintain a high concentration of urea relative to the acyl chloride throughout the reaction.

  • Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of m-toluoyl urea?

A3: The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify impurities by comparing the spectra to those of known starting materials and potential side products.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of characteristic functional groups in the product, such as the carbonyl and N-H stretches of the urea moiety.

Q4: What is a general experimental protocol for the synthesis of m-toluoyl urea?

A4: The following is a general procedure. Optimization may be required based on laboratory conditions and desired purity.

Materials:

  • Urea

  • m-Toluoyl chloride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Pyridine, Triethylamine - optional, but can accelerate the reaction and scavenge HCl)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in the anhydrous solvent. If using a base, add it to this solution.

  • Slowly add a solution of m-toluoyl chloride in the same anhydrous solvent to the urea solution at room temperature with vigorous stirring.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety Precautions: m-Toluoyl chloride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting common issues in the synthesis of m-toluoyl urea.

Synthesis_Pathway Urea Urea mToluoylUrea m-Toluoyl Urea (Product) Urea->mToluoylUrea + m-Toluoyl Chloride mToluoylChloride m-Toluoyl Chloride mToluoylChloride->mToluoylUrea mToluicAcid m-Toluic Acid (Side Product) mToluoylChloride->mToluicAcid + H₂O DiToluoylUrea N,N'-di(m-toluoyl)urea (Side Product) mToluoylUrea->DiToluoylUrea + m-Toluoyl Chloride Water H₂O (Moisture) Water->mToluicAcid

Caption: Main reaction and major side reaction pathways in m-toluoyl urea synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes Diacylation Diacylation Product Present? CheckPurity->Diacylation Yes End Pure Product CheckPurity->End No Hydrolysis Hydrolysis of Acyl Chloride? IncompleteReaction->Hydrolysis No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes Hydrolysis->CheckPurity No AnhydrousConditions Use Anhydrous Conditions Hydrolysis->AnhydrousConditions Yes AdjustStoichiometry Adjust Stoichiometry (excess urea) Diacylation->AdjustStoichiometry Yes Purify Recrystallize / Chromatography Diacylation->Purify No IncreaseTimeTemp->Start AnhydrousConditions->Start AdjustStoichiometry->Start Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Greener Synthesis of Substituted Ureas

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reaction optimization of greener substituted urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of substituted ureas using greener methodologies.

Problem IDQuestionPossible CausesSuggested Solutions
Yield-001 Low or no yield in microwave-assisted synthesis. - Incorrect temperature: The reaction temperature may be too low for the specific substrates, or too high, causing decomposition.[1][2] - Insufficient microwave power: The power setting may not be adequate to reach and maintain the target reaction temperature. - Short reaction time: The reaction may not have proceeded to completion.[3][4] - Poor microwave absorption: The solvent and reactants may not be efficiently absorbing microwave energy.- Optimize temperature: Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point.[2][3] - Increase microwave power: Gradually increase the microwave power setting while monitoring the temperature to avoid overheating. - Extend reaction time: Increase the reaction time in increments (e.g., 5-10 minutes) and monitor the reaction progress by TLC or LC-MS.[3][4] - Add a microwave absorber: If using a non-polar solvent, consider adding a small amount of a polar, high-boiling solvent or an ionic liquid to improve energy absorption. Graphite can also be used as a support to enhance microwave absorption.[1]
Yield-002 Low yield in catalyst-free synthesis using amines and potassium isocyanate in water. - Incomplete dissolution of starting materials: One or both of the reactants may not be fully dissolved in the aqueous medium, limiting the reaction rate. - Incorrect pH: The pH of the reaction mixture can influence the reactivity of the amine. - Reaction time is too short: These reactions, while often clean, can sometimes require longer reaction times to go to completion at moderate temperatures.- Improve solubility: For poorly soluble amines, consider gentle heating or the addition of a minimal amount of a water-miscible co-solvent.[5] However, exclusively using water often gives better results.[5] - Adjust pH: For reactions involving amine salts, the addition of a mild acid (like HCl) can be beneficial.[6] Conversely, for free amines, ensure the pH is not too acidic to prevent protonation of the amine. - Increase reaction time: Monitor the reaction over a longer period (e.g., 6-24 hours) to ensure it has reached completion.
Purity-001 Formation of symmetrical urea byproducts. - Reaction of the isocyanate intermediate with the starting amine: This is common when the isocyanate is generated in situ.[7] - Incorrect order of addition of reagents: Adding the amine to a pre-formed isocyanate solution can minimize the formation of symmetrical byproducts.[7]- Control stoichiometry: Use a slight excess of the amine that is intended to react with the isocyanate. - Optimize reagent addition: If possible, add the amine solution dropwise to the isocyanate or the reaction mixture where the isocyanate is being generated.
Purity-002 Presence of unreacted starting materials in the final product. - Incomplete reaction: The reaction may not have gone to completion due to suboptimal conditions. - Equilibrium limitations: Some urea formation reactions are reversible.- Re-optimize reaction conditions: Refer to Yield-001 and Yield-002 for optimizing reaction parameters. - Purification: Utilize column chromatography or recrystallization to separate the desired product from unreacted starting materials. For water-insoluble ureas synthesized in water, simple filtration may be sufficient.[5]
Purity-003 Difficulty in purifying the product when using green solvents like water or Cyrene. - High water solubility of the product: If the desired urea is water-soluble, isolation from an aqueous reaction medium can be challenging.[8] - Residual high-boiling green solvent: Solvents like Cyrene have a high boiling point and can be difficult to remove completely.- For water-soluble products: Consider extraction with a suitable organic solvent after saturating the aqueous phase with salt (salting out). Lyophilization (freeze-drying) can also be an effective method to remove water. - Removal of Cyrene: After the reaction, add water to precipitate the urea product, which can then be collected by filtration.[9] This avoids the need for high-temperature distillation.
SideRxn-001 Formation of biuret as a side product. - Reaction of the formed urea with another isocyanate molecule. This is more prevalent at higher temperatures and with an excess of the isocyanate.[10]- Control temperature: Avoid excessive heating during the reaction. - Stoichiometric control: Use a 1:1 molar ratio of amine to isocyanate, or a slight excess of the amine.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for substituted ureas?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often from hours to minutes), improved reaction yields, and enhanced purity of the products.[11] The rapid heating can also minimize the formation of side products.[12]

Q2: Can I use water as a solvent for any amine in a catalyst-free urea synthesis with potassium isocyanate?

A2: While water is an excellent green solvent for this reaction, the solubility of the starting amine can be a limiting factor.[5] For amines with low water solubility, the reaction may be very slow. In such cases, gentle heating or the use of a minimal amount of a water-miscible co-solvent can be explored, although using only water often provides the best results.[5]

Q3: My reaction with an amine and potassium isocyanate in water is not working. What should I check first?

A3: First, ensure that your amine is sufficiently soluble in the aqueous medium. If it is an amine hydrochloride salt, the reaction should proceed. If you are using a free amine, the addition of one equivalent of a mild acid like HCl can facilitate the reaction.[6] Also, confirm that the reaction has been allowed to stir for a sufficient amount of time, as some reactions may require several hours to reach completion at room temperature.

Q4: How can I avoid using toxic phosgene or isocyanates in my urea synthesis?

A4: Several greener alternatives to phosgene and isocyanates are available. A common and effective method is the reaction of amines with potassium cyanate in water.[5] Other alternatives include using CO2 as a C1 source, although this often requires catalysts and specific reaction conditions.[13] Carbamates can also be used as isocyanate precursors.[7]

Q5: What are some common impurities I might encounter, and how can I remove them?

A5: Common impurities include unreacted starting materials, symmetrically disubstituted ureas, and biuret.[7][10][] Purification strategies depend on the properties of your desired product and the impurities. For water-insoluble ureas synthesized in water, simple filtration can be very effective.[5] For other cases, recrystallization from a suitable solvent or column chromatography are standard purification techniques. The use of ion exchange resins can also be effective for removing ionic impurities.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions for Greener Synthesis of Substituted Ureas

MethodReagentsSolventTemperature (°C)TimeTypical Yield (%)Reference
Microwave-AssistedAmine, Potassium CyanateWater80 - 12010 - 15 min85 - 98[11]
Catalyst-FreeAmine, Potassium IsocyanateWaterRoom Temp - 606 - 12 h70 - 95[5]
Green SolventIsocyanate, Secondary AmineCyreneRoom Temp1 - 2 h41 - 99[9]
Phosgene-FreeBoc-protected Amine, 2-chloropyridine, Trifluoromethanesulfonyl anhydrideDichloromethane0 - Room Temp1 - 3 hHigh

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Monosubstituted Ureas

This protocol is adapted from a procedure utilizing microwave irradiation for the rapid and efficient synthesis of N-monosubstituted ureas in water.[11]

  • Materials:

    • Primary amine (1.0 mmol)

    • Potassium cyanate (1.2 mmol)

    • Deionized water (2 mL)

    • 1M HCl (if starting with a free amine)

    • Microwave synthesis vial (10 mL)

  • Procedure: a. To a 10 mL microwave synthesis vial, add the primary amine (1.0 mmol). b. If using a free amine, add 1 mL of 1M HCl. If using an amine salt, this is not necessary. c. Add deionized water (2 mL) and potassium cyanate (1.2 mmol). d. Seal the vial and place it in the microwave reactor. e. Irradiate the mixture at 120 °C for 15 minutes. f. After the reaction is complete, cool the vial to room temperature. g. The product will often precipitate out of the solution. Collect the solid by vacuum filtration. h. Wash the solid with cold water and dry under vacuum to obtain the pure N-monosubstituted urea.

Protocol 2: Catalyst-Free Synthesis of N-Substituted Ureas in Water

This protocol describes a simple and mild method for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water.[5]

  • Materials:

    • Amine (1.0 mmol)

    • Potassium isocyanate (1.5 mmol)

    • Deionized water (5 mL)

    • Stir bar

  • Procedure: a. In a round-bottom flask equipped with a stir bar, dissolve the amine (1.0 mmol) in deionized water (5 mL). b. Add potassium isocyanate (1.5 mmol) to the solution. c. Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC. d. For aromatic amines, the product often precipitates out of the solution upon completion. Collect the solid by vacuum filtration.[5] e. For aliphatic amines, the product may remain in solution. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[5] f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Reaction_Troubleshooting_Workflow start Start: Greener Urea Synthesis check_yield Check Reaction Yield and Purity (TLC, LC-MS) start->check_yield is_ok Is Yield/Purity Acceptable? check_yield->is_ok end_process End: Product Isolation and Characterization is_ok->end_process Yes troubleshoot Troubleshooting Required is_ok->troubleshoot No low_yield Low Yield? troubleshoot->low_yield purity_issue Purity Issues? low_yield->purity_issue No optimize_temp Optimize Temperature low_yield->optimize_temp Yes optimize_time Optimize Reaction Time low_yield:w->optimize_time:n check_reagents Check Reagent Purity/Stoichiometry low_yield:e->check_reagents:n check_solvent Check Solvent/Solubility purity_issue->check_solvent No recrystallize Recrystallization purity_issue->recrystallize Yes chromatography Column Chromatography purity_issue:w->chromatography:n filtration Filtration (if precipitate) purity_issue:e->filtration:n check_side_reactions Investigate Side Reactions (e.g., Biuret) purity_issue->check_side_reactions If other spots by TLC optimize_temp->check_yield optimize_time->check_yield check_reagents->check_yield check_solvent->check_yield recrystallize->check_yield chromatography->check_yield filtration->check_yield check_side_reactions->troubleshoot

Caption: Troubleshooting workflow for reaction optimization.

Greener_Urea_Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Greener Synthesis Methods Amine Amine Microwave Microwave-Assisted in Water Amine->Microwave CatalystFree Catalyst-Free in Water Amine->CatalystFree GreenSolvent Reaction in Cyrene Amine->GreenSolvent KCNO Potassium (Iso)cyanate KCNO->Microwave KCNO->CatalystFree Isocyanate Isocyanate Isocyanate->GreenSolvent Product Substituted Urea Microwave->Product CatalystFree->Product GreenSolvent->Product

Caption: Overview of greener synthesis pathways to substituted ureas.

References

Technical Support Center: Machine Learning for Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize multi-step organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: FAQs - Data Quality & Model Foundations

This section covers fundamental questions about data preparation and initial model selection, which are common sources of error.

Q1: My retrosynthesis model is performing poorly. Where is the first place I should look for problems?

A1: The most critical factor influencing the performance of any machine learning model in chemistry is the quality and quantity of the data it's trained on. Before adjusting model architecture or hyperparameters, rigorously inspect your dataset. Poor data quality is the most common culprit for underperforming models. Data-driven chemistry relies heavily on the quality and scope of the training data.

Key Data Quality Checks:

  • Accuracy: Ensure reaction data is correct and free of errors. Inaccurate datasets lead to inaccurate models and poor generalization to new molecules.

  • Consistency: Data should be represented uniformly. For example, ensure consistent use of molecular representations like SMILES or InChI.

  • Completeness: Datasets should be complete with all required information (reactants, products, reagents, conditions). Missing data, such as unreported low-yield or "negative" reactions, can create significant bias.

  • Relevance: The data must be applicable to your specific chemical space and reaction types. Using irrelevant data can confuse the model.

Q2: How do I handle the common issue of "survivorship bias" in reaction databases, where only successful reactions are reported?

A2: This is a significant challenge, as models trained only on high-yielding reactions may fail to distinguish between successful and unsuccessful transformations. To mitigate this:

  • Incorporate High-Throughput Experimentation (HTE) Data: HTE datasets often contain the full scope of results, including failures, providing a more balanced view.

  • Data Augmentation: While not a perfect solution, you can generate negative examples by creating chemically plausible but incorrect reactant-product pairs.

  • Active Learning: Employ an active learning loop where the model suggests reactions to test in the lab. The results, both positive and negative, are then fed back into the training set to iteratively improve the model.

Q3: What are the primary machine learning model architectures used for retrosynthesis, and how do I choose one?

A3: The choice of model depends on how you represent the chemical reaction. The two dominant approaches are:

  • Template-Based Models: These use predefined reaction rules or "templates" extracted from reaction databases. While effective, they may struggle to discover truly novel reactions not covered by the templates.

  • Template-Free Models: These treat retrosynthesis as a translation problem, typically translating a product molecule's SMILES string into reactant SMILES strings. Transformer-based models are state-of-the-art for this approach. Graph-based models, like Graph Neural Networks (GNNs), operate directly on the 2D or 3D molecular structure and can offer better interpretability.

A simple model with well-curated data and proper tuning can often outperform a more complex model. Start with a well-established baseline model before moving to more complex architectures.

Section 2: Troubleshooting Guide - Poor Model Performance

This guide provides a step-by-step approach to diagnosing and fixing an underperforming model.

Q1: My model's prediction accuracy (e.g., Top-1 accuracy) is low. What steps can I take to improve it?

A1: Low accuracy is often a symptom of issues in data, feature representation, or model training. Follow this workflow to troubleshoot:

G start Low Prediction Accuracy data_quality Step 1: Validate Data Quality (Accuracy, Completeness, Bias) start->data_quality feature_eng Step 2: Review Featurization (e.g., SMILES vs. Graph, Fingerprints) data_quality->feature_eng Data is clean hyperparams Step 3: Tune Hyperparameters (Learning Rate, Layers, etc.) feature_eng->hyperparams Featurization is appropriate model_arch Step 4: Re-evaluate Model Architecture (e.g., GNN vs. Transformer) hyperparams->model_arch Tuning yields no improvement solved Performance Improved hyperparams->solved Tuning is effective model_arch->solved New architecture is effective

Caption: A troubleshooting workflow for low model accuracy.

Q2: The model training is slow and the performance gains are minimal. Should I focus on hyperparameter tuning?

A2: Yes. Hyperparameter tuning is a critical step that is often overlooked. Default settings are rarely optimal. Systematic optimization can lead to significant performance improvements without changing the model architecture.

Common Hyperparameters to Tune for Synthesis Models:

HyperparameterDescriptionCommon Issues if Not TunedRecommended Approach
Learning Rate Controls how much the model's weights are updated during training.Too high: Fails to converge. Too low: Very slow training, gets stuck in local minima.Start with a learning rate scheduler and tune the initial rate (e.g., values from 1e-5 to 1e-3).
Number of Layers / Neurons Defines the model's capacity.Too few: Underfitting (cannot capture complexity). Too many: Overfitting and long training times.Begin with a smaller network and gradually increase complexity while monitoring validation loss.
Dropout Rate A regularization technique to prevent overfitting by randomly ignoring neurons during training.Too low: Overfitting. Too high: Underfitting (model is too constrained).Tune values between 0.1 and 0.5.
Batch Size The number of training examples utilized in one iteration.Too small: Noisy training. Too large: Poor generalization, memory issues.Experiment with powers of 2 (e.g., 32, 64, 128) based on your hardware capabilities.

Systematic methods like Grid Search or more efficient methods like Bayesian Optimization or Hyperband are recommended for tuning.

Section 3: Troubleshooting Guide - Interpreting & Validating Predictions

This guide addresses the challenge of moving from a computationally predicted synthesis to a practical, lab-verified result.

Q1: My model proposed a novel and chemically plausible synthesis route, but how can I trust it if the model is a "black box"?

A1: The "black box" nature of complex models like deep neural networks is a significant barrier to adoption. You can gain trust by using interpretability methods to understand why the model made a specific prediction.

Interpretability Workflow:

Caption: A workflow for interpreting black-box model predictions.

For GNNs, you can often visualize which atoms or bonds the model focused on, offering a direct chemical rationale. For Transformers, analyzing attention maps can provide similar insights.

Q2: The reaction conditions predicted by my model failed in the lab. What should I do?

A2: This highlights the gap between predicting reactants/products and defining a full experimental protocol.

  • Check the Prediction Scope: Was your model trained to predict conditions (solvents, catalysts, temperature)? If not, its utility is limited to proposing transformations. Models specifically trained on reaction conditions are better suited for this task.

  • Analyze Near-Misses: Don't discard the prediction entirely. Were any side products formed that suggest the core transformation is viable but requires optimization?

  • Use an Active Learning Approach: Feed the experimental result (even if it's a failure) back into your dataset. Retrain the model. An iterative loop of prediction and experimentation is often necessary to fine-tune conditions.

  • Consult Chemical Literature: Use the predicted transformation as a starting point for a literature search. Similar reactions may provide a better experimental protocol.

Section 4: Experimental Protocols & Methodologies

Protocol 1: A General Machine Learning Workflow for Synthesis Prediction

This protocol outlines the key steps for developing and deploying a synthesis prediction model.

  • Problem Definition:

    • Clearly define the goal: retrosynthesis (product to reactants), forward prediction (reactants to product), or condition recommendation.

    • Define the chemical space of interest.

  • Data Collection & Curation:

    • Aggregate data from sources like USPTO, Reaxys, or internal ELNs.

    • Crucial Step: Standardize and clean the data. Remove duplicates, correct structural errors, and canonicalize molecular representations (e.g., SMILES).

  • Data Splitting:

    • Split data into training, validation, and test sets.

    • To avoid data leakage and properly assess generalization, use a time-split (e.g., train on pre-2015 patents, test on post-2015) or scaffold-split, not a random split.

  • Model Training:

    • Select an appropriate model architecture (e.g., Transformer, GNN).

    • Train the model on the training set, using the validation set to monitor for overfitting and to perform hyperparameter tuning.

  • Evaluation:

    • Evaluate the final model on the held-out test set.

    • Use multiple metrics. Beyond top-k accuracy, assess chemical validity and plausibility of the predicted molecules.

  • Deployment & Iteration:

    • Use the model to make predictions for novel targets.

    • Crucially, perform experimental validation on promising routes and feed the results back into the dataset for the next training cycle.

Technical Support Center: M-Tolylurea Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-tolylurea. The focus is on addressing challenges related to its solubility for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is m-tolylurea and why is its solubility a concern?

A1: M-tolylurea, also known as 3-tolylurea, is a chemical compound with the molecular formula C8H10N2O.[1] Like many small molecule organic compounds, particularly those with aromatic rings, m-tolylurea has limited aqueous solubility. This can pose a significant challenge for in-vitro studies, as the compound must be fully dissolved in the culture medium to ensure accurate and reproducible experimental results. Poor solubility can lead to compound precipitation, inaccurate concentration calculations, and flawed biological data.

Q2: What are the primary solvents for dissolving m-tolylurea for in-vitro assays?

A2: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds like m-tolylurea for in-vitro assays.[2][3] It is miscible with water and most organic liquids, making it a versatile choice.[2][3] Ethanol is another common co-solvent that can be used, often in combination with water or culture medium.[4][5][6]

Q3: What is the maximum recommended concentration of DMSO in cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general recommendation is to not exceed 0.5%, with many researchers aiming for concentrations at or below 0.1%.[7] However, the tolerance to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to determine the optimal concentration for your particular cells.

Q4: My m-tolylurea precipitates when I dilute my DMSO stock solution into the aqueous culture medium. What can I do?

A4: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the medium. Instead, perform serial dilutions, gradually decreasing the concentration of DMSO.

  • Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

  • Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25% or 0.5%) may be necessary to keep the compound in solution. Always validate the solvent tolerance of your cell line.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent or a non-ionic surfactant (e.g., Tween® 80) to the final dilution can improve solubility.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
M-tolylurea powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Ensure you are using anhydrous DMSO, as absorbed water can affect solubility.
Compound precipitates upon dilution into aqueous buffer or media. The compound's solubility limit in the final aqueous solution has been exceeded.Follow the stepwise dilution protocol. Consider using a higher, but non-toxic, final concentration of the organic co-solvent (e.g., DMSO). Evaluate the use of solubilizing agents like cyclodextrins.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound during the assay.Prepare fresh stock solutions for each experiment. Visually inspect the final working solutions under a microscope for any signs of precipitation before adding to the cells.
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. Reduce the final solvent concentration in your experiments accordingly.

Quantitative Solubility Data

Compound Solvent Temperature Solubility Reference
p-TolylureaWater45°C3.07 g/L[8]
UreaWater25°C~1080 g/L
UreaEthanol (pure)25°CLower than in water[4][5][6]
UreaEthanol-water mixtures25°CSolubility decreases as the mole fraction of ethanol increases.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of M-Tolylurea in DMSO

Objective: To prepare a concentrated stock solution of m-tolylurea in DMSO for subsequent dilution in in-vitro assays.

Materials:

  • M-tolylurea powder (MW: 150.18 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Weigh out 1.502 mg of m-tolylurea powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in a 37°C water bath or incubator for 10-15 minutes, vortexing intermittently.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the maximum concentration of m-tolylurea that remains soluble in a specific cell culture medium containing a fixed percentage of DMSO.

Materials:

  • 10 mM m-tolylurea stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of the 10 mM m-tolylurea stock solution in cell culture medium. For example, to test final concentrations from 1 µM to 100 µM with a final DMSO concentration of 0.5%:

    • Prepare an intermediate dilution of the 10 mM stock in DMSO if necessary.

    • Add the appropriate volume of the stock solution to the cell culture medium to achieve the desired final concentrations. Ensure the final volume of DMSO does not exceed 0.5% (e.g., 5 µL of DMSO stock per 1 mL of medium).

  • Incubate the solutions at 37°C for 1-2 hours to mimic assay conditions.

  • After incubation, visually inspect each solution for any signs of precipitation.

  • For a more sensitive assessment, transfer a small aliquot of each solution to a microscope slide or a well of a clear-bottom plate and examine under a microscope (e.g., at 10x or 20x magnification) for the presence of crystals or amorphous precipitate.

  • The highest concentration that remains a clear solution is the maximum soluble concentration under these conditions.

Visualizations

experimental_workflow Experimental Workflow for M-Tolylurea Solubility Testing cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Solubility Assessment weigh Weigh M-Tolylurea add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat to Dissolve add_dmso->dissolve serial_dilute Prepare Serial Dilutions in Culture Medium dissolve->serial_dilute 10 mM Stock incubate Incubate at 37°C serial_dilute->incubate visual_insp Visual Inspection incubate->visual_insp Test Samples microscopy Microscopic Examination visual_insp->microscopy result result microscopy->result Determine Max Soluble Concentration

Caption: Workflow for preparing and testing m-tolylurea solubility.

signaling_pathway Hypothetical Signaling Pathway Inhibition by M-Tolylurea cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Membrane-Associated Enzyme (e.g., Urease) receptor->enzyme activates product Product (e.g., Ammonia) enzyme->product catalyzes substrate Substrate (e.g., Urea) substrate->enzyme signal_cascade Downstream Signaling Cascade product->signal_cascade initiates transcription Transcription Factor Activation signal_cascade->transcription gene_exp Gene Expression (Proliferation, Inflammation) transcription->gene_exp mtu M-Tolylurea mtu->enzyme inhibits

Caption: Potential inhibitory action of m-tolylurea on a signaling pathway.

References

Stabilizing m-tolylurea in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of m-tolylurea in various solvent systems. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My m-tolylurea solution is developing a yellow or brownish tint over time. What is causing this discoloration?

A1: Discoloration in m-tolylurea solutions is often an indication of degradation, typically through oxidative or photo-degradative pathways. Aromatic amines and related compounds can be susceptible to oxidation, forming colored impurities. Exposure to light can also initiate degradation.[1]

  • Troubleshooting Steps:

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[2][3]

    • Inert Atmosphere: If you suspect oxidation, try preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Ensure you are using high-purity solvents, as impurities in the solvent can catalyze degradation reactions.

Q2: I'm observing a decrease in the concentration of m-tolylurea in my aqueous buffered solution. What is the likely cause?

A2: The most probable cause is hydrolysis of the urea linkage, especially under acidic or basic conditions.[4] The stability of urea derivatives can be pH-dependent, with accelerated degradation at pH extremes.[5] The hydrolysis reaction typically breaks the urea bond.

  • Troubleshooting Steps:

    • pH Optimization: If your experimental conditions allow, work in a neutral pH range (6-8) where the hydrolysis rate is generally minimized.

    • Temperature Control: Hydrolysis rates increase with temperature.[4] Store your solutions at lower temperatures (e.g., 2-8 °C) to slow down degradation. Avoid freezing if it causes the compound to precipitate.

    • Aprotic Solvents: For long-term storage, consider using aprotic organic solvents where hydrolysis cannot occur.

Q3: What are the recommended solvents for preparing a stable stock solution of m-tolylurea?

A3: For long-term stability, aprotic organic solvents are generally preferred over aqueous or protic solvent systems.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents are less likely to participate in degradation reactions like hydrolysis.

  • Use with Caution: Alcohols like methanol or ethanol can be used for short-term applications, but be aware that they are protic and can participate in hydrogen bonding, potentially influencing stability.[6]

  • Not Recommended for Long-Term Storage: Aqueous buffers, especially at acidic or basic pH, are not ideal for long-term storage due to the risk of hydrolysis.[3][4]

Q4: How can I confirm if my m-tolylurea sample is degrading and identify the byproducts?

A4: The most effective way to assess stability and identify degradation products is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8]

  • Methodology: An HPLC method is developed to separate the parent m-tolylurea peak from any potential impurities or degradants. By monitoring the decrease in the area of the parent peak and the appearance of new peaks over time, you can quantify the degradation.

  • Identification: Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful technique for identifying the molecular weights of the degradation products, which helps in elucidating their structures.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[7]

Illustrative Stability Data

The following tables summarize hypothetical quantitative data from a forced degradation study on m-tolylurea to illustrate its stability profile under various stress conditions. The goal of such a study is to generate about 10-20% degradation to ensure the analytical method can detect it.[9]

Table 1: Hydrolytic Stability of m-Tolylurea in Aqueous Buffers

ConditionTime (hours)m-Tolylurea Remaining (%)Major Degradant Peak Area (%)
0.1 M HCl (60 °C)2485.2%13.5%
pH 7.0 Buffer (60 °C)2498.1%1.1%
0.1 M NaOH (60 °C)2482.5%16.2%

Table 2: Oxidative and Photolytic Stability of m-Tolylurea

ConditionTime (hours)m-Tolylurea Remaining (%)Major Degradant Peak Area (%)
3% H₂O₂ in Methanol2489.7%9.8%
UV Light (254 nm)2491.3%7.9%
Ambient Light7297.5%1.8%

Experimental Protocols

Protocol 1: Forced Degradation Study of m-Tolylurea

Forced degradation studies are essential for developing stability-indicating methods and understanding potential degradation pathways.[2][10]

Objective: To generate potential degradation products of m-tolylurea under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • m-Tolylurea

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of m-tolylurea at a concentration of approximately 1 mg/mL in methanol.[3]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60 °C for 24 hours.[11]

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60 °C for 24 hours.[11]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in methanol.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Photolytic Degradation:

    • Place a clear vial containing the m-tolylurea stock solution in a photostability chamber and expose it to a light source (e.g., UV at 254 nm and visible light) according to ICH Q1B guidelines.[2]

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC after a defined exposure period.

  • Thermal Degradation:

    • Store a solid sample of m-tolylurea in an oven at a high temperature (e.g., 80 °C) for a specified period.

    • Also, store a vial of the stock solution at 60 °C.

    • Analyze samples at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the m-tolylurea peak from all generated degradation products.[8]

Visualizations

Troubleshooting Workflow for Solution Instability

The following diagram provides a logical workflow for troubleshooting common stability issues encountered with m-tolylurea solutions.

start Instability Observed in m-Tolylurea Solution q_color Is the solution discolored (yellow/brown)? start->q_color q_conc Is the concentration decreasing (HPLC)? q_color->q_conc  No cause_photo_ox Likely Cause: Oxidation or Photodegradation q_color->cause_photo_ox  Yes cause_hydrolysis Likely Cause: Hydrolysis q_conc->cause_hydrolysis  Yes end_stable Solution Stabilized q_conc->end_stable  No (Re-evaluate issue) sol_photo_ox Solutions: 1. Store in amber vials. 2. Protect from light. 3. Use inert atmosphere (N₂/Ar). cause_photo_ox->sol_photo_ox sol_hydrolysis Solutions: 1. Adjust pH to neutral (6-8). 2. Store at lower temperature (2-8 °C). 3. Use aprotic solvent for storage. cause_hydrolysis->sol_hydrolysis sol_photo_ox->end_stable sol_hydrolysis->end_stable

Caption: A troubleshooting flowchart for diagnosing m-tolylurea instability.

Potential Degradation Pathway: Hydrolysis

Urea compounds can undergo hydrolysis to break the amide-like bond. This diagram illustrates the potential hydrolytic degradation pathway for m-tolylurea.

cluster_products mtu m-Tolylurea plus + mtu->plus products Degradation Products mtu->products  Hydrolysis (acid or base catalyzed)   h2o H₂O plus->h2o h2o->products  Hydrolysis (acid or base catalyzed)   toluidine m-Toluidine products->toluidine acid Isocyanic Acid (reactive) products->acid

Caption: Potential hydrolytic degradation pathway of m-tolylurea.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the typical experimental workflow for conducting a forced degradation study as described in the protocol.

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL m-Tolylurea Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal (60-80°C) start->thermal analysis Neutralize & Dilute (if applicable) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis hplc Analyze by Stability- Indicating HPLC-UV analysis->hplc

Caption: Workflow for a forced degradation study of m-tolylurea.

References

Technical Support Center: Overcoming Mass Transfer Limitations in Multiphasic Urea Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common mass transfer limitations encountered during multiphasic urea reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key indicators of mass transfer limitations in my multiphasic urea reaction?

A1: Key indicators that suggest mass transfer is limiting your reaction rate include:

  • Reaction rate is highly sensitive to stirring speed: Increasing the agitation rate leads to a significant increase in the reaction rate.[1][2]

  • Low reaction yield despite favorable thermodynamics: The conversion of reactants to urea is lower than predicted by chemical equilibrium.[3][4]

  • Formation of undesired byproducts: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions like biuret formation.[3][4]

  • Inconsistent results between batches: Variations in mixing efficiency can lead to poor reproducibility.

Q2: How does the choice of solvent impact mass transfer in urea synthesis?

A2: The solvent plays a crucial role in multiphasic urea reactions by influencing the solubility of reactants and intermediates, and by affecting the equilibrium between different species. For instance, in certain copper-catalyzed urea hydrolysis reactions, the solvent can regulate the equilibrium between active monomeric and inactive dimeric species.[5][6][7] The use of molten urea itself as both a solvent and a reagent has also been explored in specific applications.[8] The composition of the solvent mixture, such as acetonitrile/water versus methanol/water, can significantly alter reaction kinetics due to preferential solvation effects.[6][7]

Q3: Can the design of the reactor itself help in overcoming mass transfer limitations?

A3: Absolutely. The reactor design is a critical factor.

  • High-Efficiency Trays: In industrial-scale reactors, the use of high-efficiency trays can improve the mixing of gas and liquid phases, reduce back-mixing, and enhance the distribution of reactants, leading to increased CO2 conversion.[3][9][10][11]

  • Microreactors: These reactors offer a very high surface-to-volume ratio, which significantly enhances heat and mass transfer rates.[12][13] This can lead to much shorter reaction times and better control over the reaction conditions.[12]

Q4: What is the role of phase transfer catalysts in urea synthesis?

A4: Phase transfer catalysts (PTCs) can be employed to facilitate the transfer of reactants between different phases (e.g., from an aqueous phase to an organic phase). For instance,[14]rotaxanes with urea threads have been shown to act as effective hydrogen-bonding phase-transfer organocatalysts in nucleophilic substitution reactions.[15]

Troubleshooting Guides

Problem 1: Low Urea Yield and Poor CO2 Conversion

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Mixing/Agitation Increase the stirring speed or use a more efficient mechanical agitator. In larger reactors, consider installing high-efficiency trays or baffles.[1][9][16][17]An increase in reaction rate and yield, indicating that the reaction was previously limited by the transport of reactants to the catalytic surface or interface.[1]
Poor Reactant Solubility Experiment with different solvent systems to improve the solubility of gaseous reactants (like CO2) and other starting materials.[5][18] The use of co-solvents can sometimes be beneficial.Improved homogeneity of the reaction mixture and a higher concentration of dissolved reactants, leading to an increased reaction rate.
Suboptimal Reactor Design For lab-scale experiments, consider switching to a microreactor to leverage its high surface-to-volume ratio for enhanced mass transfer.[12][13] For larger scale, evaluate the design of reactor internals like trays and distributors.[3][11]Significant improvement in reaction efficiency and yield due to better heat and mass transport.[12]

Problem 2: Inconsistent Reaction Rates and Product Purity

Possible Cause Troubleshooting Step Expected Outcome
Inhomogeneous Reactant Distribution Implement methods to improve the dispersion of reactants. This can include using static mixers for continuous processes or employing ultrasonic assistance to break down agglomerates and enhance dispersion.[16][19][20]More uniform reaction conditions throughout the reactor, leading to more consistent reaction rates and a reduction in side reactions.
Phase Separation Issues Consider the use of a phase transfer catalyst to facilitate the interaction between reactants in different phases.[15]Enhanced reaction rate at the interface between phases, leading to more consistent overall conversion.
Temperature Gradients Improve agitation to ensure uniform temperature distribution. In larger vessels, ensure proper design of heating/cooling jackets. Microreactors can also provide superior temperature control.[12][13]Consistent reaction kinetics throughout the reactor volume, minimizing the formation of temperature-dependent byproducts.

Quantitative Data

Table 1: Effect of Agitation Speed on Urea Sorption

Agitation Speed (rpm)Urea Sorption (mg/g)
50~1.2
100~1.5
150~1.7
200~1.75
250~1.75
Data adapted from a study on urea sorption, illustrating the principle that increasing agitation can enhance mass transfer up to a certain point.[2]

Table 2: Influence of Operating Parameters on Mass Transfer Coefficient in Urea Dissolution

Parameter ChangeEffect on Mass Transfer CoefficientReference
Increase in Liquid Flow RateIncrease[14][21]
Increase in Particle SizeDecrease[14][21]
Increase in Bed HeightDecrease[14][21]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvothermal Synthesis of NiCu-LDH/CNF for Electrocatalytic Urea Production

This protocol describes a method to synthesize a hybrid material with enhanced electrocatalytic activity for urea synthesis, where ultrasound is used to improve mass transfer and create ultrathin nanosheets.[19][20]

  • Preparation of the Precursor Solution:

    • Disperse carbon nanofibers (CNF) in a mixed solvent of deionized water and ethanol.

    • Add nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) to the CNF dispersion.

    • Separately, dissolve urea in deionized water.

  • Ultrasonic-Assisted Solvothermal Reaction:

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

    • Subject the mixture to ultrasonic treatment for a specified duration to ensure homogeneous dispersion and promote the formation of ultrathin nanosheets. The application of ultrasonic waves enhances mass transfer and diffusion processes.[19][20]

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 12 hours).

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the product by centrifugation.

    • Wash the collected solid with deionized water and ethanol multiple times to remove any unreacted precursors and byproducts.

    • Dry the final product (u-NiCu-LDH/CNF) in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_recovery Product Recovery A Disperse CNF in Solvent B Add Ni and Cu Nitrates A->B D Combine Solutions B->D C Dissolve Urea C->D E Ultrasonic Treatment D->E F Solvothermal Reaction E->F G Centrifugation F->G H Washing G->H I Drying H->I J J I->J u-NiCu-LDH/CNF Product

Caption: Workflow for ultrasound-assisted synthesis.

mass_transfer_troubleshooting A Low Urea Yield? B Increase Agitation Speed A->B C Yield Improves? B->C D Mass Transfer Limitation C->D Yes G Kinetics/Catalyst Issue C->G No E Optimize Solvent System D->E F Consider Microreactor D->F

Caption: Troubleshooting logic for low urea yield.

References

Validation & Comparative

Comparative Efficacy of Phenylurea-Based Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of (3-Methylphenyl)urea Analogs and Their Alternatives in Insect Pest Management

For researchers and professionals in drug development and pest management, the quest for effective and selective insecticides is a continuous endeavor. This guide provides a comparative analysis of the insecticidal efficacy of phenylurea compounds, using well-documented analogs as a proxy for (3-Methylphenyl)urea, against other major insecticide classes. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate an informed evaluation.

Quantitative Performance Analysis: A Comparative Overview

The insecticidal efficacy of any compound is best understood through quantitative metrics that allow for direct comparison. The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values for representative insecticides from different classes against various insect pests. Benzoylphenylureas (BPUs), a class of insecticides to which (3-Methylphenyl)urea belongs, are represented here by Diflubenzuron.

Insecticide ClassRepresentative CompoundTarget PestEfficacy MetricValueCitation
Benzoylphenylurea DiflubenzuronSpodoptera litura (Tobacco Cutworm)LC500.28 mg/L
Aedes aegypti (Yellow Fever Mosquito)LC500.0034 mg/L
Organophosphate MalathionAedes aegyptiLC500.068 mg/L
Anopheles stephensiLD500.015 µ g/insect
Carbamate CarbarylApis mellifera (Honey Bee)LD500.15 µ g/bee
Heliothis virescens (Tobacco Budworm)LD507.8 µg/g
Pyrethroid PermethrinAedes aegyptiLC500.0017 mg/L
Anopheles stephensiLD500.001 µ g/insect
Neonicotinoid ImidaclopridMyzus persicae (Green Peach Aphid)LC500.29 mg/L
Aphis gossypii (Cotton Aphid)LC500.58 mg/L

Experimental Protocols: Methodologies for Efficacy Validation

Reproducible and standardized experimental protocols are fundamental to the validation of insecticidal efficacy. The following are detailed methodologies for key bioassays.

Larval Toxicity Bioassay (Mosquitoes)

This protocol is adapted from standard procedures for evaluating the toxicity of chemical compounds to mosquito larvae.[1]

  • Preparation of Test Solutions: A stock solution of the test compound (e.g., 3-Methylphenyl)urea or a comparator insecticide) is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of desired test concentrations.

  • Test Organisms: Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti) are used.

  • Assay Setup:

    • 25 larvae are placed into a 250 ml beaker containing 100 ml of deionized water.

    • The appropriate volume of the test solution is added to the water to achieve the desired final concentration.

    • A control group with only the solvent and a negative control with no additions are also prepared.

    • Each concentration and control are replicated at least three times.

  • Incubation and Observation: The beakers are held at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark cycle. Mortality is recorded at 24 and 48 hours post-treatment. Larvae are considered dead if they do not move when gently prodded.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Adult Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide to adult insects.[1]

  • Test Insects: Adult female insects of a uniform age and weight are used (e.g., 3-5 day old non-blood-fed female mosquitoes).

  • Preparation of Dosing Solutions: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.

  • Application:

    • Insects are anesthetized using carbon dioxide or by chilling.

    • A micro-applicator is used to apply a precise volume (e.g., 0.5-1.0 µl) of the dosing solution to the dorsal thorax of each insect.

    • Control insects are treated with the solvent alone.

  • Post-treatment Holding and Observation: The treated insects are placed in recovery cages with access to a sugar solution. Mortality is assessed at 24 hours post-application.

  • Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value.

Mechanism of Action: Signaling Pathways

Understanding the mode of action is crucial for developing targeted and effective insecticides. Benzoylphenylureas act as insect growth regulators by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[2][3][4][5] In contrast, many other classes of insecticides target the nervous system.

Benzoylphenylurea Mode of Action: Chitin Synthesis Inhibition

The following diagram illustrates the disruption of the chitin biosynthetic pathway by benzoylphenylurea insecticides.

BPU_MoA cluster_pathway Chitin Biosynthesis Pathway Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine Glucose->UDP_GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Exoskeleton Exoskeleton Formation Chitin_Polymer->Exoskeleton BPU (3-Methylphenyl)urea (Benzoylphenylurea) Inhibition BPU->Inhibition

Caption: Benzoylphenylurea inhibits chitin synthase, disrupting exoskeleton formation.

Neurotoxic Insecticide Mode of Action: Synaptic Transmission Disruption

This diagram shows a generalized mechanism for neurotoxic insecticides that target synaptic transmission, such as organophosphates and carbamates.

Neurotoxic_MoA cluster_synapse Synaptic Cleft ACh_Presynaptic Acetylcholine (ACh) [Presynaptic Neuron] ACh_Synapse ACh ACh_Presynaptic->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor [Postsynaptic Neuron] ACh_Synapse->ACh_Receptor Binds Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Neurotoxic_Insecticide Organophosphate/ Carbamate Insecticide Inhibition Neurotoxic_Insecticide->Inhibition

Caption: Neurotoxic insecticides inhibit acetylcholinesterase, causing continuous nerve stimulation.

Experimental Workflow: From Compound to Efficacy Data

The logical progression from obtaining a test compound to determining its efficacy is outlined in the workflow diagram below.

Efficacy_Workflow Compound Test Compound ((3-Methylphenyl)urea) Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Bioassay Perform Bioassay (e.g., Larval Toxicity) Serial_Dilutions->Bioassay Data_Collection Collect Mortality Data Bioassay->Data_Collection Data_Analysis Statistical Analysis (Probit Analysis) Data_Collection->Data_Analysis Efficacy_Metric Determine Efficacy Metric (LC50 / LD50) Data_Analysis->Efficacy_Metric

Caption: A typical workflow for determining the insecticidal efficacy of a compound.

References

A Comparative Guide to the Toxicity of Benzoylphenyl Urea Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoylphenyl ureas (BPUs) are a significant class of insecticides that act as insect growth regulators. Their primary mode of action is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton, but absent in vertebrates. This selective toxicity profile makes them valuable tools in pest management. However, a thorough understanding of their comparative toxicity across different analogues and organisms is crucial for their safe and effective use. This guide provides a comparative analysis of the toxicity of various benzoylphenyl urea analogues, supported by experimental data and detailed methodologies.

Quantitative Toxicity Data

The following tables summarize the toxicity of several benzoylphenyl urea analogues against various target and non-target organisms. The data is presented as LC50 (median lethal concentration) or LD50 (median lethal dose) values, providing a quantitative measure for comparison.

Table 1: Toxicity of Benzoylphenyl Urea Analogues to Target Insect Species

CompoundSpeciesLife StageBioassay MethodLC50/LD50Reference
LufenuronLeptopharsa gibbicarina (Lace Bug)NymphsTopical Application0.17 ppm[1][2]
NovaluronLeptopharsa gibbicarina (Lace Bug)NymphsTopical Application0.33 ppm[1][2]
TeflubenzuronLeptopharsa gibbicarina (Lace Bug)NymphsTopical Application0.24 ppm[1][2]
TriflumuronLeptopharsa gibbicarina (Lace Bug)NymphsTopical Application0.42 ppm[1][2]
LufenuronSpodoptera litura3rd Instar LarvaeTopical Application44.073 ppm (2.93 µg/g)[3]
DiflubenzuronSpodoptera litura3rd Instar LarvaeTopical Application90.048 ppm (6.00 µg/g)[3]
NovaluronSpodoptera litura3rd Instar LarvaeTopical Application59.885 ppm (3.90 µg/g)[3]
LufenuronSpodoptera litura5th Instar LarvaeTopical Application92.646 ppm (6.17 µg/g)[3]
DiflubenzuronSpodoptera litura5th Instar LarvaeTopical Application177.500 ppm (11.80 µg/g)[3]
NovaluronSpodoptera litura5th Instar LarvaeTopical Application105.327 ppm (7.02 µg/g)[3]
LufenuronHelicoverpa armigera3rd Instar LarvaeDiet IncorporationLC50 not specified, but showed outstanding toxicity[4]
Emamectin Benzoate (non-BPU for comparison)Spodoptera frugiperda3rd Instar LarvaeLeaf-dip0.019 mL/L[3]

Table 2: Ecotoxicity of Benzoylphenyl Urea Analogues to Non-Target Organisms

CompoundSpeciesLife StageEndpointValueReference
DiflubenzuronDaphnia magna (Water Flea)<24h old48h EC50 (Immobilization)0.015 mg/L
LufenuronDaphnia magna (Water Flea)-48h LC50Not specified, but known to be highly toxic[5]
NovaluronDaphnia magna (Water Flea)-48h LC50Not specified, but known to be highly toxic[5]
HexaflumuronApis mellifera (Honey Bee)LarvaeAcute LD50High toxicity[5]
LufenuronApis mellifera (Honey Bee)LarvaeAcute LD500.4 µ g/larva [6]
DiflubenzuronProchilodus lineatus (Freshwater Fish)-96h exposureCaused hematological and physiological changes at 25 mg/L[7]
Biphenyl Urea Analogue 1Human Breast Cancer Cell Lines (MDA-MB-231)-EC50 (Cell Viability)1.5 - 5.8 µM[8]

Experimental Protocols

Insecticidal Activity Bioassay (Topical Application)

This method is used to determine the contact toxicity of a compound to insects.[1][2]

  • Insect Rearing: The target insect species are reared under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark cycle) on a suitable artificial or natural diet.

  • Preparation of Test Solutions: The benzoylphenyl urea analogues are dissolved in an appropriate solvent, typically acetone, to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Application: A specific volume (e.g., 1 µL) of each dilution is topically applied to the dorsal thorax of individual insects (e.g., third-instar larvae or nymphs) using a micro-applicator. A control group is treated with the solvent only.

  • Observation: The treated insects are transferred to clean containers with a food source and maintained under controlled conditions. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 or LD50 values and their 95% confidence limits.

Aquatic Invertebrate Acute Toxicity Test (Daphnia magna)

This protocol is based on the OECD Guideline 202 for the testing of chemicals.[9][10][11][12][13]

  • Test Organism: Daphnia magna neonates (<24 hours old) are used for the test.

  • Test Solutions: A series of concentrations of the test substance are prepared in a suitable culture medium. A control group with only the culture medium is also included.

  • Test Procedure: A specified number of daphnids (e.g., 20) are introduced into test vessels containing the different concentrations of the test substance. The test is typically conducted for 48 hours under static or semi-static conditions.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation.

  • Data Analysis: The results are used to calculate the EC50 (median effective concentration) for immobilization at 48 hours.

In Vitro Cytotoxicity Assay (Vertebrate Cell Lines)

This assay determines the toxicity of compounds to vertebrate cells.[14][15]

  • Cell Culture: A suitable vertebrate cell line (e.g., a fish cell line like ZFL or a mammalian cell line) is cultured in an appropriate medium and conditions (e.g., 28°C for fish cells, 37°C for mammalian cells, in a humidified atmosphere with 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cells are then exposed to a range of concentrations of the benzoylphenyl urea analogues for a specific duration (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control (untreated cells). The IC50 (half-maximal inhibitory concentration) is then determined from the dose-response curve.

Signaling Pathway and Mechanism of Action

Benzoylphenyl ureas exert their insecticidal effect by inhibiting the synthesis of chitin, a crucial component of the insect's exoskeleton. The following diagram illustrates the chitin biosynthesis pathway and the point of inhibition by BPUs.

Chitin_Biosynthesis_Pathway cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Extracellular Space Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Glucose-6-P isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P PGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization BPU Benzoylphenyl Urea Analogue BPU->ChitinSynthase Inhibition

Caption: Chitin Biosynthesis Pathway and Inhibition by Benzoylphenyl Ureas.

The pathway begins with the conversion of trehalose to glucose and proceeds through a series of enzymatic steps to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated precursor of chitin.[4][16] The final and critical step is the polymerization of UDP-GlcNAc into chitin chains, a reaction catalyzed by the enzyme chitin synthase located in the cell membrane.[4][16] Benzoylphenyl ureas act as potent and specific inhibitors of chitin synthase.[5] By blocking this enzyme, they disrupt the formation of the new exoskeleton during molting, leading to a malformed cuticle that cannot withstand the internal pressure or support the insect, ultimately resulting in death.[5] This targeted mechanism of action is the basis for their selective toxicity against arthropods.

References

A Comparative Guide to the Structure-Activity Relationship of Tolylurea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tolylurea moiety, a core structural feature in numerous biologically active compounds, has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. As potent inhibitors of various protein kinases, these derivatives have shown promise in targeting key signaling pathways implicated in tumor growth and proliferation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tolylurea derivatives, supported by experimental data, to aid researchers in the rational design of next-generation cancer therapeutics.

Comparative Analysis of Tolylurea Derivatives

The biological activity of tolylurea derivatives is profoundly influenced by the substitution pattern on both the tolyl and the second aryl ring. Modifications to these structures can significantly impact their inhibitory potency against target kinases and their antiproliferative effects on cancer cells.

Key Structural-Activity Relationship Observations:

Recent studies on diaryl urea derivatives have shed light on the importance of specific substitutions for enhancing anticancer activity. A notable study designed and synthesized a series of diaryl urea compounds, evaluating their in vitro antiproliferative activities against A549 (non-small cell lung cancer) and HT-29 (colorectal cancer) cell lines.[1]

One of the key findings was the superior activity of compounds bearing an amide linker compared to an ester linker between the central and distal benzene rings.[1] Furthermore, the presence of a chlorine atom on the phenyl ring proximal to the urea group and a methyl group (as part of a tolyl or other substituted ring) on the distal ring was shown to enhance antiproliferative activity.[1]

The following table summarizes the in vitro antiproliferative activities (IC50) of selected diaryl urea derivatives, including a tolyl-containing compound, against HT-29 and A549 cancer cell lines.

Compound IDR1 (Proximal Ring)R2 (Distal Ring)LinkerIC50 (µM) HT-29IC50 (µM) A549
6a 4-Clbenzo[b]thiopheneAmide15.282.566
6b 4-Cl4-methylphenylAmide25.1210.33
6e H4-methylphenylAmide45.3322.18
9a 4-Clbenzo[b]thiopheneEster114.499.67
Sorafenib ---14.012.913

Data sourced from a study on the design and synthesis of novel diaryl urea derivatives as antiproliferative agents.[1]

From this data, it is evident that compound 6a exhibits the most potent activity, comparable to the standard drug Sorafenib.[1] The comparison between 6b (with a 4-Cl substitution) and 6e (without the chlorine) highlights the beneficial effect of the chloro group on antiproliferative activity against both cell lines.[1] The dramatic difference in activity between 6a and 9a underscores the critical role of the amide linker over the ester linker in this scaffold.[1]

Target Signaling Pathways

Tolylurea derivatives often exert their anticancer effects by inhibiting protein kinases involved in critical signaling cascades that regulate cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are the Raf/MEK/ERK pathway and the VEGFR-2 signaling pathway.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.[2][3][4] Mutations in components of this pathway, particularly in Raf kinases, are common in many cancers, making it a prime target for therapeutic intervention.[4]

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf (e.g., B-Raf, C-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulation

Caption: The Raf/MEK/ERK signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Responses Cell Proliferation, Survival, Migration, Permeability Akt->Cell_Responses Raf_MEK_ERK->Cell_Responses

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The evaluation of tolylurea derivatives as potential anticancer agents involves a series of standardized experimental protocols to determine their synthesis, purity, and biological activity.

General Synthesis of Tolylurea Derivatives

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.

Synthesis_Workflow Toluidine Toluidine (o-, m-, or p-) Tolyl_Isocyanate Tolyl Isocyanate Toluidine->Tolyl_Isocyanate Reacts with Phosgene Phosgene or Triphosgene Phosgene->Tolyl_Isocyanate Tolylurea N-Tolyl-N'-Arylurea Tolyl_Isocyanate->Tolylurea Reacts with Aryl_Amine Aryl Amine (R-NH2) Aryl_Amine->Tolylurea

References

Cross-Reactivity Analysis of a Polyclonal Antibody Raised Against Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a polyclonal antibody raised against the phenylurea herbicide fluometuron, with a detailed analysis of its cross-reactivity with other structurally similar compounds. The information presented is based on experimental data from a study by Li et al. (2018), which details the development of an immunoassay for the detection of these herbicides. This analysis is critical for researchers in environmental monitoring, food safety, and toxicology who utilize antibody-based detection methods.

Performance Data: Cross-Reactivity Profile

The specificity of an antibody is a crucial parameter in the development of reliable immunoassays. The following table summarizes the cross-reactivity of the polyclonal antibody raised against a fluometuron-based immunogen with various phenylurea herbicides. The half-maximal inhibitory concentration (IC50) and the cross-reactivity (CR) percentage are presented, providing a clear comparison of the antibody's binding affinity to different analogs.

CompoundChemical StructureIC50 (µg/L)[1]Cross-Reactivity (%)[1]
FluometuronR1: -CF3, R2: -H, R3: -CH31.67100.00
ChlorotoluronR1: -Cl, R2: -CH3, R3: -CH33.4548.41
IsoproturonR1: -H, R2: -CH(CH3)2, R3: -CH34.2139.67
DiuronR1: -Cl, R2: -Cl, R3: -CH37.8921.17
FenuronR1: -H, R2: -H, R3: -H11.6114.38
MonuronR1: -Cl, R2: -H, R3: -CH325.436.57
ButuronR1: -Cl, R2: -H, R3: -CH(CH3)C(O)CH2CH342.713.91

Note: The cross-reactivity percentage is calculated as (IC50 of Fluometuron / IC50 of competing compound) x 100.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

A key step in the production of antibodies against small molecules like phenylurea herbicides is the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to make it immunogenic. In the reference study, an immunizing hapten was synthesized based on the structure of fluometuron. This hapten was then conjugated to bovine serum albumin (BSA) to create the immunogen used for antibody production in rabbits.[1]

Hapten_Synthesis_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Fluometuron Fluometuron Structure Hapten Synthesized Hapten Fluometuron->Hapten Chemical Modification Immunogen Fluometuron-BSA Conjugate Hapten->Immunogen Conjugation BSA Bovine Serum Albumin (BSA) BSA->Immunogen Immunization Rabbit Immunization Immunogen->Immunization Used for Antibody_Production Polyclonal Antibody Production Immunization->Antibody_Production Leads to

Hapten synthesis and immunogen preparation workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect competitive ELISA (ic-ELISA) was developed to determine the concentration of phenylurea herbicides. In this assay, the target analyte in the sample competes with a coating antigen (hapten conjugated to a different carrier protein) for binding to the specific polyclonal antibody. The amount of antibody bound to the plate is then detected using an enzyme-labeled secondary antibody, and the resulting colorimetric signal is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reaction Competitive Binding cluster_detection Signal Generation Coating 1. Coating with Hapten-Carrier Conjugate Blocking 2. Blocking with BSA Coating->Blocking Incubation 3. Incubation with Sample (containing Analyte) and Polyclonal Antibody Blocking->Incubation Secondary_Ab 4. Addition of Enzyme-Labeled Secondary Antibody Incubation->Secondary_Ab Substrate 5. Addition of Substrate Secondary_Ab->Substrate Measurement 6. Colorimetric Measurement Substrate->Measurement

Indirect competitive ELISA workflow.

Structure-Activity Relationship and Cross-Reactivity

The degree of cross-reactivity is intrinsically linked to the structural similarity between the immunizing hapten (fluometuron) and the competing phenylurea compounds. The polyclonal antibody exhibited the highest affinity for fluometuron, the molecule it was raised against. The variations in cross-reactivity can be attributed to the differences in the substituents (R1, R2, and R3) on the phenylurea core structure.[1]

For instance, the antibody showed significant cross-reactivity with chlorotoluron and isoproturon, which share structural similarities with fluometuron. Conversely, compounds with more substantial structural differences, such as buturon, exhibited significantly lower cross-reactivity.[1] This demonstrates that the antibody primarily recognizes the core phenylurea structure and is influenced by the nature of the substituents at the para and meta positions of the phenyl ring, as well as the substitutions on the urea nitrogen.

Structure_Activity_Relationship cluster_structure Chemical Structure cluster_binding Antibody Binding cluster_reactivity Cross-Reactivity Core Phenylurea Core Substituents Substituents (R1, R2, R3) High_Affinity High Affinity (Low IC50) Core->High_Affinity Primary Recognition Site Low_Affinity Low Affinity (High IC50) Substituents->Low_Affinity Modulates Affinity High_CR High Cross-Reactivity High_Affinity->High_CR Low_CR Low Cross-Reactivity Low_Affinity->Low_CR

Relationship between chemical structure and antibody recognition.

Comparison with Alternative Methods

While immunoassays offer advantages in terms of speed, cost-effectiveness, and high-throughput screening, it is important to consider alternative analytical methods for the detection of phenylurea herbicides.

MethodPrincipleAdvantagesDisadvantages
Immunoassay (ELISA) Specific antibody-antigen bindingHigh sensitivity, high throughput, cost-effective, rapid screeningSusceptible to matrix effects, cross-reactivity with structurally related compounds can lead to false positives
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, coupled with UV or mass spectrometry detection.High selectivity and specificity, can identify and quantify multiple analytes simultaneously.More time-consuming, requires expensive equipment and skilled operators, sample preparation can be extensive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent sensitivity and specificity, provides structural information for compound identification.Requires derivatization for non-volatile compounds like phenylureas, high equipment and maintenance costs.

Conclusion

The polyclonal antibody raised against fluometuron demonstrates a high affinity for its target analyte and varying degrees of cross-reactivity with other phenylurea herbicides. This cross-reactivity is directly related to the structural similarity of the competing compounds to the immunizing hapten. While this antibody is suitable for the sensitive detection of fluometuron, its cross-reactivity profile must be carefully considered when analyzing samples that may contain a mixture of phenylurea herbicides. For applications requiring the specific quantification of individual phenylureas, confirmatory analysis using chromatographic methods such as HPLC or GC-MS is recommended. The data and protocols presented in this guide provide a valuable resource for researchers developing and validating immunoassays for the detection of this important class of herbicides.

References

In-Silico Docking Showdown: M-Tolylurea's Potential Compared to Established VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A computational analysis of m-tolylurea's binding affinity to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) suggests its potential as a scaffold for novel kinase inhibitors. This in-silico docking comparison provides a head-to-head evaluation of m-tolylurea against several FDA-approved VEGFR-2 inhibitors, offering valuable insights for researchers in oncology and drug development. The study highlights the binding energies and interaction patterns of these compounds within the ATP-binding pocket of VEGFR-2, a critical protein implicated in tumor angiogenesis.

Comparative Docking Analysis

To contextualize the potential of m-tolylurea, its estimated binding affinity was compared against well-established VEGFR-2 inhibitors: Sorafenib, Axitinib, Pazopanib, and Regorafenib. Due to the absence of direct in-silico docking studies for m-tolylurea against VEGFR-2 in the reviewed literature, the docking score for a structurally similar compound, 1-benzyl-3-benzoylurea, is used as a proxy to provide a baseline for comparison. It is important to note that this serves as an estimation, and dedicated docking studies for m-tolylurea are warranted for a precise evaluation.

The comparative data, summarized in the table below, reveals that while the estimated binding affinity for a simple urea derivative is modest, the more complex structures of the known inhibitors achieve significantly lower (and therefore more favorable) docking scores. This underscores the importance of the additional functional groups and structural motifs present in the approved drugs for high-affinity binding to the VEGFR-2 kinase domain.

CompoundTarget ProteinDocking Score (kcal/mol)Reference PDB ID
M-Tolylurea (estimated) VEGFR-2> -9.0 (estimated)4AGD
SorafenibVEGFR-2-10.7912OH4
AxitinibVEGFR-2-14.084AG8
PazopanibVEGFR-2-9.93VHE
RegorafenibVEGFR-2-9.44ASD

Experimental Protocols: A Look Under the Hood

The in-silico docking studies cited in this comparison generally follow a standardized computational workflow. This process is crucial for predicting the binding mode and affinity of a ligand to its protein target.

A typical experimental protocol for in-silico docking against VEGFR-2 includes:

  • Protein Preparation: The three-dimensional crystal structure of VEGFR-2 is obtained from a protein databank (e.g., PDB IDs: 4AG8, 2OH4, 4ASD, 3VHE). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The binding site is defined based on the location of the co-crystallized ligand in the original PDB file.

  • Ligand Preparation: The 2D structures of the ligands (m-tolylurea and known inhibitors) are sketched and converted into 3D structures. Energy minimization is then performed to obtain a stable conformation of each ligand.

  • Molecular Docking: A docking algorithm (e.g., AutoDock Vina, Glide, GOLD) is used to predict the binding conformation of each ligand within the defined active site of VEGFR-2. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding pose and the corresponding docking score (binding affinity). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of binding.

Visualizing the Workflow

To better illustrate the process of this comparative in-silico study, the following workflow diagram was generated.

G In-Silico Docking and Comparison Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison protein_prep VEGFR-2 Protein Preparation (PDB: 4AG8, 2OH4, etc.) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (m-tolylurea & Known Inhibitors) ligand_prep->docking scoring Binding Affinity Calculation (Docking Score in kcal/mol) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction comparison Comparative Analysis of Docking Scores interaction->comparison

In-Silico Docking Workflow

Signaling Pathway Context

The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade, which is the target of the inhibitors discussed.

G VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitors m-tolylurea & Known Inhibitors Inhibitors->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway

This in-silico comparison serves as a preliminary screening and highlights the potential of the urea scaffold in the design of novel VEGFR-2 inhibitors. Further experimental validation through in-vitro and in-vivo studies is necessary to confirm the biological activity of m-tolylurea and its derivatives.

Head-to-head comparison of different synthetic routes to m-tolylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of m-tolylurea, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as precursor availability, desired purity, scalability, and increasingly, environmental and safety considerations. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Route 1: From m-Tolyl Isocyanate m-Tolyl isocyanate, Ammonia-HighMild, often at room temperatureHigh purity, fast reactionm-Tolyl isocyanate is toxic and moisture-sensitive
Route 2: From m-Toluidine and Cyanate Salt m-Toluidine, Sodium or Potassium CyanateAcetic AcidExcellent (Crude)Aqueous, mild heatingReadily available starting materials, one-pot synthesisPotential for side reactions, purity of crude product may vary
Route 3: From m-Toluidine and Urea m-Toluidine, UreaAcid or Metal Catalyst (potential)VariableHigh temperatures often requiredInexpensive and readily available starting materialsHigh temperatures can lead to byproducts, requires catalyst development
Route 4: Phosgene-Free (via Carbamate) m-Toluidine, Dimethyl Carbonate, AmmoniaBase or CatalystGood to HighTwo-step process, moderate to high temperaturesAvoids highly toxic phosgene and isocyanates, greener approachMulti-step process, may require catalyst optimization

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the primary synthetic routes to m-tolylurea.

G cluster_1 Route 1: From m-Tolyl Isocyanate MTI m-Tolyl Isocyanate MTU1 m-Tolylurea MTI->MTU1 Nucleophilic Addition NH3 Ammonia (NH3) NH3->MTU1

Caption: Route 1: Synthesis from m-Tolyl Isocyanate.

G cluster_2 Route 2: From m-Toluidine and Cyanate MT m-Toluidine MTU2 m-Tolylurea MT->MTU2 In situ Isocyanate Formation & Nucleophilic Attack NaOCN Sodium Cyanate (NaOCN) NaOCN->MTU2 AcOH Acetic Acid AcOH->MTU2

Caption: Route 2: Synthesis from m-Toluidine and Cyanate.

G cluster_3 Route 3: From m-Toluidine and Urea MT m-Toluidine MTU3 m-Tolylurea MT->MTU3 Amine Exchange Urea Urea Urea->MTU3 Catalyst Catalyst Catalyst->MTU3

Caption: Route 3: Synthesis from m-Toluidine and Urea.

G cluster_4 Route 4: Phosgene-Free (via Carbamate) MT m-Toluidine Carbamate Carbamate Intermediate MT->Carbamate Carbomethoxylation DMC Dimethyl Carbonate DMC->Carbamate MTU4 m-Tolylurea Carbamate->MTU4 Amination NH3 Ammonia (NH3) NH3->MTU4

Caption: Route 4: Phosgene-Free Synthesis via Carbamate.

Experimental Protocols

Route 1: From m-Tolyl Isocyanate and Ammonia

This method represents the most direct synthesis of N-monosubstituted ureas. The high reactivity of the isocyanate group with the nucleophilic ammonia ensures a rapid and often high-yielding reaction.

General Procedure:

  • In a well-ventilated fume hood, dissolve m-tolyl isocyanate in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) in a reaction vessel equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane) dropwise with vigorous stirring.

  • A white precipitate of m-tolylurea will form. Continue the addition of ammonia until no more precipitate is observed.

  • Allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting material, and dry under vacuum.

Note: Due to the toxicity and reactivity of m-tolyl isocyanate, appropriate personal protective equipment should be worn, and the reaction should be carried out under an inert atmosphere to prevent reaction with moisture.

Route 2: From m-Toluidine and Sodium Cyanate

This one-pot procedure provides a convenient and high-yielding route to aryl ureas from readily available anilines and an inorganic cyanate.[1]

Experimental Protocol:

  • Dissolve 0.1 mole of m-toluidine in 100 mL of water containing 0.1 mole of acetic acid to form the m-toluidine acetate salt solution.

  • In a separate beaker, dissolve 0.1 mole of sodium cyanate in 150 mL of water.

  • Slowly add the sodium cyanate solution to the stirred m-toluidine acetate solution.

  • A white crystalline precipitate of m-tolylurea will begin to form. The temperature of the reaction mixture may rise.

  • Continue stirring the suspension for 10-15 minutes, then allow it to stand at room temperature for 1-2 hours to complete the precipitation.

  • Cool the mixture in an ice bath and collect the product by suction filtration.

  • Wash the solid with cold water and dry to obtain the crude m-tolylurea. The crude product is often of sufficient purity for many applications, but can be recrystallized from ethanol if necessary.[1]

Reported Yield: Excellent for the crude product.[1]

Route 3: From m-Toluidine and Urea

This method is attractive due to the low cost and availability of urea. However, it often requires higher temperatures and potentially a catalyst to proceed efficiently.

General Procedure (Illustrative):

  • Combine m-toluidine and a molar excess of urea in a reaction vessel.

  • The reaction can be carried out neat or in a high-boiling point solvent.

  • An acid or metal-based catalyst may be added to facilitate the reaction.

  • Heat the reaction mixture to a high temperature (typically >150 °C) for several hours. Ammonia is evolved during the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture and isolate the product by crystallization or chromatography.

Note: Specific conditions and yields for the synthesis of m-tolylurea via this route are not as well-documented in the literature compared to other methods and would likely require optimization.

Route 4: Phosgene-Free Synthesis via a Carbamate Intermediate

This two-step approach avoids the use of highly toxic phosgene and moisture-sensitive isocyanates, making it a safer and more environmentally friendly "green" alternative. The general strategy involves the formation of a carbamate from the amine and a carbonate source, followed by amination to form the urea.

Step 1: Synthesis of the Carbamate Intermediate

  • In a reaction vessel, combine m-toluidine with an excess of dimethyl carbonate.

  • Add a suitable catalyst (e.g., an ionic liquid like 3-methyl-1-butylimidazolium chloride or a base).

  • Heat the mixture under reflux (e.g., at 130 °C) for several hours. The progress of the reaction can be monitored by observing the evolution of methanol.

  • After the reaction is complete, the excess dimethyl carbonate and methanol are removed by distillation. The resulting carbamate intermediate can be purified or used directly in the next step.

Step 2: Conversion of the Carbamate to m-Tolylurea

  • Treat the carbamate intermediate from Step 1 with a solution of ammonia (e.g., aqueous or in an organic solvent).

  • Heat the reaction mixture to facilitate the displacement of the methoxy group by ammonia.

  • Upon completion, the m-tolylurea product can be isolated by crystallization or other purification techniques.

Note: While this is a general procedure, the specific reaction conditions, catalysts, and yields would need to be optimized for the synthesis of m-tolylurea. The yields for analogous reactions are reported to be good to high.

References

A Guide to Validating Analytical Methods for m-Tolylurea Leveraging Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like m-tolylurea is paramount. This guide provides a comparative overview of analytical methodologies applicable to m-tolylurea, emphasizing the critical role of Certified Reference Materials (CRMs) in method validation. While specific validated methods for m-tolylurea are not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar phenylurea compounds. The principles and protocols outlined here can be readily adapted and validated for the analysis of m-tolylurea.

Certified Reference Materials are indispensable for ensuring the accuracy and traceability of analytical measurements.[1][2] They are highly characterized materials with certified property values, produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. For the validation of analytical methods for phenylurea compounds, CRMs for closely related substances like Diuron and Linuron are commercially available from various suppliers, including Sigma-Aldrich and AccuStandard.[3][4] While a specific CRM for m-tolylurea is not readily found, analytical standards for m-tolylurea are available, which can be used for initial method development and validation.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of phenylurea herbicides. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step due to the thermal instability of some phenylurea compounds.

For the purpose of this guide, we will compare a representative HPLC-UV method and an LC-MS/MS method, based on established protocols for other phenylurea herbicides. The following table summarizes the typical performance characteristics of these methods. It is crucial to note that these values are indicative and would need to be established specifically for m-tolylurea through a full method validation study.

ParameterHPLC-UV Method (Adapted from Phenylurea Herbicide Analysis)LC-MS/MS Method (Adapted from Phenylurea Herbicide Analysis)
Linearity (Range) 5 - 500 µg/L0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.82 - 1.29 ng/mL0.003 mg/kg
Limit of Quantification (LOQ) Not explicitly stated, typically 3x LOD0.01 mg/kg
Accuracy (Recovery) 93 - 105%89 - 105%
Precision (RSD) < 8%< 13.7%

Experimental Protocols

The following are detailed experimental protocols adapted from methods for other phenylurea herbicides, which can serve as a starting point for developing a validated method for m-tolylurea.

HPLC-UV Method

This method is suitable for the determination of phenylurea compounds in water samples and involves a solid-phase extraction (SPE) step for sample preconcentration.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass 500 mL of the water sample through the cartridge.

  • Wash the cartridge with deionized water.

  • Elute the retained analytes with acetonitrile.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) at a flow rate of 1 mL/min.[6][7]

  • Detection: UV absorbance at 210 nm.[6][7]

  • Injection Volume: 25 µL.[5]

LC-MS/MS Method

This method offers higher sensitivity and selectivity and is suitable for the analysis of pesticide residues in complex matrices like fruits and vegetables. It often employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.

1. Sample Preparation (QuEChERS)

  • Homogenize 10 g of the sample with water.

  • Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and add a dispersive SPE cleanup sorbent (e.g., PSA, C18).

  • Vortex and centrifuge.

  • Filter the supernatant before injection.

2. Chromatographic Conditions

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate.

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualization of Method Validation Workflow

The following diagram illustrates the key steps involved in validating an analytical method for m-tolylurea using a certified reference material (or an analytical standard).

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation with Reference Material cluster_2 Phase 3: Application & Quality Control A Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) B Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Develop Sample Preparation (SPE, QuEChERS) B->C D Prepare Calibration Standards using m-Tolylurea Standard C->D E Determine Linearity & Range D->E F Assess Accuracy (Recovery) Spike blank matrix with standard E->F G Evaluate Precision (Repeatability & Intermediate) F->G H Determine LOD & LOQ G->H I Assess Specificity H->I J Analyze Samples I->J K Ongoing QC with CRM (if available) or Standard J->K

Workflow for Analytical Method Validation.

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS for the analysis of m-tolylurea depends on several factors, as illustrated in the diagram below.

Method_Selection Start Start: Need to Analyze m-Tolylurea Matrix Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple (e.g., Water) LCMS Select LC-MS/MS Matrix->LCMS Complex (e.g., Food, Soil) Confirmation Need for Confirmatory Analysis? Sensitivity->Confirmation Low (ppm range) Sensitivity->LCMS High (ppb, ppt range) HPLC Select HPLC-UV Confirmation->HPLC No Confirmation->LCMS Yes

Decision tree for selecting an analytical method.

References

Inter-laboratory Validation of a Quantitative Assay for m-Tolylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantitative determination of m-tolylurea. While a formal inter-laboratory validation study specifically for m-tolylurea is not publicly available, this document compiles and compares validated methods for the structurally similar and widely studied compound, urea. The performance data from these validated methods offer valuable insights for researchers developing and validating assays for m-tolylurea and other related compounds.

The following sections detail the experimental protocols for common analytical techniques, present a comparative summary of their performance metrics, and illustrate a typical inter-laboratory validation workflow. This information is intended to guide laboratory professionals in selecting and validating an appropriate analytical method for their specific research and development needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques that have been validated for the quantification of urea, providing a strong reference point for m-tolylurea assay development.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-FLD 2 mg/kg7 mg/kg>0.9986 - 105%1.4 - 7.2%[1][2][3]
LC-MS/MS 3 mg/kg8 mg/kg>0.9986 - 105%1.4 - 7.2%[1][2][3]
Spectrophotometry 0.34 ng/mLNot Specified0.9998Not Specified2.1%[4]
HPTLC-Densitometry Not SpecifiedNot SpecifiedValidatedValidatedValidated[5]
GC-MS Not SpecifiedNot SpecifiedValidatedValidatedValidated[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any quantitative assay. Below are representative protocols for the analytical methods discussed.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the derivatization of the analyte to introduce a fluorescent tag, enabling sensitive and selective detection.

Sample Preparation:

  • Homogenize the sample matrix.

  • Extract m-tolylurea with a suitable solvent (e.g., methanol, acetonitrile).

  • Centrifuge the extract to pellet any solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

Derivatization:

  • Mix an aliquot of the filtered extract with a derivatizing agent (e.g., xanthydrol) in the presence of a catalyst.

  • Heat the mixture to facilitate the reaction.

  • Cool the reaction mixture to room temperature.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for quantitative analysis in complex matrices.

Sample Preparation:

  • Follow the same extraction and filtration steps as for HPLC-FLD.

  • Dilute the filtered extract as needed with the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic acid to enhance ionization.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for m-tolylurea and an internal standard.

Spectrophotometry

This colorimetric method is often used for its simplicity and cost-effectiveness.

Methodology:

  • Extract m-tolylurea from the sample using an appropriate solvent.

  • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with m-tolylurea to produce a colored product.[5]

  • Allow the reaction to proceed for a specified time.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance using a spectrophotometer.

  • Quantify the concentration of m-tolylurea by comparing the absorbance to a standard curve prepared with known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of m-tolylurea.

Sample Preparation and Derivatization:

  • Extract m-tolylurea from the sample.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a derivatization reagent (e.g., a silylating agent like BSTFA).

  • Heat the mixture to complete the derivatization reaction.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Temperature Program: A temperature gradient to ensure good separation of the analyte from matrix components.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Inter-laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Participating Laboratories A->B C Develop and Finalize a Detailed Analytical Protocol B->C D Prepare and Distribute Standardized Samples and Reagents C->D E Each Laboratory Performs the Assay According to the Protocol D->E F Data Collection and Initial Review for Protocol Deviations E->F G Centralized Collection of Raw Data from All Laboratories F->G H Statistical Analysis of Repeatability and Reproducibility G->H I Evaluation of Method Performance Parameters (Accuracy, Precision) H->I J Preparation of the Final Inter-laboratory Validation Report I->J

Caption: Workflow of an inter-laboratory validation study.

This guide serves as a foundational resource for researchers and scientists engaged in the quantitative analysis of m-tolylurea. By leveraging the validated methodologies for urea and adhering to a structured validation workflow, laboratories can develop and implement robust and reliable analytical assays.

References

A Comparative Analysis of Benzoylurea-Based Chitin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the efficacy and mechanisms of prominent chitin synthesis inhibitors used in pest management.

The control of insect pests, a cornerstone of modern agriculture and public health, has long relied on the development of effective and selective insecticides. Among these, chitin synthesis inhibitors (CSIs) represent a significant class of compounds that target a crucial physiological process in arthropods, offering a degree of specificity that minimizes harm to non-target organisms. This guide provides a comparative study of four prominent benzoylurea-based chitin synthesis inhibitors: Lufenuron, Novaluron, Hexaflumuron, and Diflubenzuron.

While the initial focus of this guide was to include m-tolylurea, an extensive review of the scientific literature revealed a lack of publicly available data on its efficacy and mechanism as a chitin synthesis inhibitor. Therefore, this guide will focus on the aforementioned, well-documented compounds that are widely used and studied in the field of pest control.

Mechanism of Action: Disrupting the Molting Process

Benzoylurea insecticides act as insect growth regulators by interfering with the synthesis of chitin, a vital component of the insect's exoskeleton.[1] Chitin provides structural integrity and protection, and its synthesis is essential for the molting process, where an insect sheds its old cuticle to grow. By inhibiting chitin synthase, these compounds prevent the proper formation of the new cuticle.[2] This leads to a failure in molting, resulting in larval mortality.[1] Because vertebrates do not synthesize chitin, these insecticides exhibit low mammalian toxicity.[3]

Below is a diagram illustrating the chitin synthesis pathway and the point of inhibition by benzoylurea compounds.

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Cuticle Exoskeleton Formation Chitin_Polymer->Cuticle Inhibitors Benzoylurea Inhibitors (Lufenuron, Novaluron, etc.) Inhibitors->Chitin_Synthase Inhibition

Caption: Simplified signaling pathway of chitin synthesis and its inhibition by benzoylurea insecticides.

Comparative Efficacy of Chitin Synthesis Inhibitors

The efficacy of chitin synthesis inhibitors can vary significantly depending on the target pest species, larval stage, and application method. The following table summarizes the 50% lethal concentration (LC50) values obtained from various studies for Lufenuron, Novaluron, Hexaflumuron, and Diflubenzuron against different insect pests. A lower LC50 value indicates higher toxicity.

CompoundTarget PestLarval StageLC50 ValueReference
Lufenuron Spodoptera frugiperda (Fall Armyworm)Not Specified0.99 mg/L
Novaluron Rhynchophorus ferrugineus (Red Palm Weevil)9th Instar14.77 ppm[1]
Musca domestica (Housefly)Not Specified1.66 mg/kg (feeding)
Musca domestica (Housefly)Not Specified2.72 mg/kg (dipping)
Hexaflumuron Apolygus lucorum (Green Mirid Bug)3rd Instar0.337 mg/L
Diflubenzuron Helicoverpa armigera (Cotton Bollworm)Not Specified316.87 µg/mL

Experimental Protocols

The determination of insecticide efficacy relies on standardized bioassays. The following sections provide an overview of the methodologies commonly employed in the studies cited in this guide.

Insecticide Bioassay Workflow

The general workflow for conducting an insecticide bioassay to determine LC50 values is depicted in the diagram below.

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis Insect_Rearing Insect Rearing (Synchronized Age) Application Application of Insecticide (e.g., diet incorporation, topical) Insect_Rearing->Application Concentration_Prep Preparation of Serial Dilutions Diet_Prep Diet/Substrate Preparation Concentration_Prep->Diet_Prep Diet_Prep->Application Incubation Incubation under Controlled Conditions Application->Incubation Mortality_Count Mortality Assessment Incubation->Mortality_Count Data_Analysis Probit Analysis (LC50 Calculation) Mortality_Count->Data_Analysis

Caption: Generalized experimental workflow for insecticide bioassays.

Larval Feeding Bioassay Protocol (Example)

This protocol is a generalized representation based on methodologies for determining the efficacy of ingested insecticides.

  • Insect Rearing: Larvae of the target insect species are reared under controlled laboratory conditions to ensure a uniform and healthy population for testing.

  • Insecticide Preparation: A stock solution of the chitin synthesis inhibitor is prepared in a suitable solvent. Serial dilutions are then made to obtain a range of concentrations for testing.

  • Diet Preparation: The different concentrations of the insecticide are incorporated into an artificial diet. A control diet without the insecticide is also prepared.

  • Exposure: A specific number of same-instar larvae are placed in individual containers with a portion of the treated or control diet.

  • Incubation: The containers are maintained in a controlled environment (temperature, humidity, and light cycle) for a specified period (e.g., 72 hours).

  • Mortality Assessment: The number of dead larvae in each treatment group is recorded. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence intervals.

Chitin Synthase Inhibition Assay Protocol (In Vitro)

This protocol provides a general outline for measuring the direct inhibitory effect of a compound on the chitin synthase enzyme.

  • Enzyme Preparation: Crude chitin synthase enzyme is extracted from the target insect or fungus.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and cofactors like MgCl2.

  • Inhibitor Addition: The test compound (e.g., a benzoylurea) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Enzyme Reaction: The enzyme preparation is added to the reaction mixture to initiate the synthesis of chitin. The reaction is incubated at an optimal temperature for a specific duration.

  • Quantification of Chitin Synthesis: The amount of chitin produced is quantified. This can be done using methods such as radiolabeling with [14C]UDP-GlcNAc or a nonradioactive method involving the binding of wheat germ agglutinin (WGA) to the newly synthesized chitin.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value (the concentration that inhibits 50% of the enzyme activity) is then determined.

Conclusion

Lufenuron, Novaluron, Hexaflumuron, and Diflubenzuron are effective chitin synthesis inhibitors that play a crucial role in modern pest management strategies. Their targeted mode of action makes them valuable tools in integrated pest management (IPM) programs. The comparative efficacy data presented in this guide, while not exhaustive, highlights the variability in their potency against different insect species. The selection of a specific chitin synthesis inhibitor should be based on the target pest, environmental considerations, and resistance management strategies. Further research into the precise molecular interactions between these inhibitors and the chitin synthase enzyme will pave the way for the development of even more selective and potent next-generation insect growth regulators.

References

Safety Operating Guide

Proper Disposal of Urea, m-toluoyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Urea, m-toluoyl-, also known as (3-methylbenzoyl)urea, ensuring compliance and laboratory safety. While specific regulations may vary, the following procedures are based on best practices for substituted urea compounds.

Immediate Safety and Handling Precautions

Before handling Urea, m-toluoyl-, ensure you are wearing appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Step-by-Step Disposal Protocol

The disposal of Urea, m-toluoyl- should be approached with the understanding that it is a substituted urea and may not share the exact benign characteristics of simple urea. Therefore, a conservative approach is recommended.

Step 1: Waste Collection

  • All waste containing Urea, m-toluoyl-, including pure compound, contaminated consumables (e.g., weighing boats, pipette tips), and solutions, should be collected in a designated, sealable, and chemically compatible waste container.[1]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Urea, m-toluoyl-" or "(3-methylbenzoyl)urea".

Step 2: Labeling and Storage

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[1]

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

Step 3: Arrange for Disposal

  • Once the container is full or is no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete any required chemical collection request forms as per your institution's procedures.[1]

Note: It is illegal to discard any chemicals down the drain unless explicitly authorized by your institution and local regulations.[3]

Quantitative Data Summary

ParameterValue (for Urea)Notes and Considerations for Urea, m-toluoyl-
CAS Number 57-13-6The CAS number for Urea, m-toluoyl- should be identified from the product container or supplier information and included on the waste label.
Oral LD50 (Rat) 8,471 mg/kg[1]The toxicity of Urea, m-toluoyl- may differ. In the absence of specific data, it should be handled as a potentially toxic substance.
Disposal Method Collection as hazardous chemical waste.This is the recommended and most conservative approach for a substituted urea where specific disposal guidelines are not available.
Container Type Sealable, chemically compatible container.[1]High-density polyethylene (HDPE) or glass containers are generally suitable.
Storage Incompatibilities Strong oxidizing agents.[1]The presence of the aromatic ring and methyl group in Urea, m-toluoyl- may introduce other incompatibilities. Consult the Safety Data Sheet (SDS) for any starting materials used in its synthesis (e.g., m-toluoyl chloride) for further information.
Regulatory Classification Generally not classified as a hazardous waste.This applies to simple urea. Substituted ureas, particularly those with herbicidal properties, can be regulated differently.[4][5] Given the lack of specific information, treating Urea, m-toluoyl- as hazardous waste is the most prudent course of action. Always consult your local and institutional regulations.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Urea, m-toluoyl-.

start Start: Generation of Urea, m-toluoyl- Waste is_sds_available Is a specific SDS for Urea, m-toluoyl- available? start->is_sds_available follow_sds Follow disposal instructions in the manufacturer's SDS is_sds_available->follow_sds Yes no_sds_approach Assume hazardous properties due to substituted nature is_sds_available->no_sds_approach No collect_waste Collect in a dedicated, sealed, and compatible container follow_sds->collect_waste no_sds_approach->collect_waste label_waste Label container with: 'Hazardous Waste' 'Urea, m-toluoyl-' collect_waste->label_waste store_waste Store in a designated, secure waste accumulation area label_waste->store_waste contact_ehs Contact Institutional EHS for pickup and disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for Urea, m-toluoyl-.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

Personal protective equipment for handling Urea, m-toluoyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for m-toluoyl urea was found. The following guidance is based on the safety protocols for the parent compound, urea, and general best practices for handling fine organic chemicals. Researchers should always perform a risk assessment and consult with their institution's safety officer before handling any new chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling m-toluoyl urea. The focus is on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling m-toluoyl urea.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield may be required for operations with a higher risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] Wash hands thoroughly after removing gloves.[2]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing.[3] For larger quantities, chemical-resistant overalls may be necessary.[1]
Respiratory Dust Mask or RespiratorUse a dust mask (e.g., N95) for handling small quantities in a well-ventilated area to avoid inhaling dust.[4] For larger quantities or in areas with inadequate ventilation, a NIOSH-approved respirator with an appropriate filter is recommended.[3]

Operational and Disposal Plans

Adherence to standardized procedures is critical for minimizing risk. The following step-by-step guidance covers the handling, storage, and disposal of m-toluoyl urea.

I. Handling and Experimental Protocol

General Protocol: Safe Weighing and Handling of a Chemical Powder

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible.[3]

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Use a draft shield or conduct weighing inside a fume hood to prevent the powder from becoming airborne.

    • Use a spatula to carefully transfer the desired amount of m-toluoyl urea to a tared container.

    • Avoid generating dust during transfer.[4]

  • Post-Handling:

    • Tightly seal the source container immediately after use.

    • Clean the spatula and the weighing area.

    • Remove gloves and wash hands thoroughly with soap and water.[2]

II. Emergency Procedures

  • Spill Cleanup:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid.

    • Avoid creating dust.[4]

    • Place the spilled material into a labeled, sealable container for proper disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] If irritation persists, seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

III. Storage and Disposal

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

    • Keep away from incompatible materials such as strong oxidizing agents.[6]

    • Protect from moisture.[3]

  • Disposal:

    • Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations.[5]

    • Do not allow the chemical to enter drains or watercourses.

Quantitative Data

The following data is for Urea and should be used as a general reference for nuisance dust, as specific data for m-toluoyl urea is not available.

SubstanceExposure LimitSource
Urea (as nuisance dust)TWA: 10 mg/m³ACGIH TLV[5]
Particulates (not otherwise specified)TWA: 10 mg/m³ (inspirable dust)NZ WES[4]
Particulates (not otherwise specified)TWA: 3 mg/m³ (respirable dust)NZ WES[4]

TWA: Time-Weighted Average ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value NZ WES: New Zealand Workplace Exposure Standards

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of m-toluoyl urea, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A 1. Conduct Risk Assessment B 2. Prepare Work Area (Fume Hood/Ventilated Area) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh Chemical (Avoid Dust Generation) C->D Proceed to Handling E 5. Perform Experiment D->E F 6. Securely Close Container E->F J Spill Occurs E->J L Exposure Occurs E->L G 7. Clean Work Area & Tools F->G Proceed to Cleanup H 8. Dispose of Waste (Follow Local Regulations) G->H I 9. Remove PPE & Wash Hands H->I K Contain & Clean Spill J->K M Administer First Aid & Seek Medical Attention L->M

Caption: Workflow for the safe handling of m-toluoyl urea.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.